Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-IYXDIJEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Synthetic Lipopeptide Vaccines: A Technical Guide to Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Peptides and Lipids in Modern Therapeutics
In the landscape of advanced drug development, particularly in the realm of immunology and vaccine design, the strategic fusion of peptides and lipids has emerged as a highly promising frontier. Lipopeptides, synthetic constructs that covalently link a peptide epitope to a lipid moiety, offer a powerful platform to enhance the immunogenicity of synthetic vaccines. This enhancement is largely attributed to their ability to mimic the structure of bacterial lipoproteins, which are potent agonists of the innate immune system. At the heart of this technology lies the specialized amino acid building block: Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH , often abbreviated as Fmoc-Pam₂Cys-OH.
This technical guide provides an in-depth exploration of the structure, synthesis, and application of this critical reagent. As a senior application scientist, the following sections are designed to not only provide a comprehensive overview but also to offer actionable insights into the practical utilization of Fmoc-Pam₂Cys-OH in the laboratory. The covalent attachment of lipid groups to peptides, a process known as lipidation, can significantly alter a peptide's properties, including its solubility, stability, and cellular uptake[1].
The Molecular Architecture of this compound
The structure of this compound is a sophisticated amalgamation of three key components, each serving a distinct purpose in the context of solid-phase peptide synthesis (SPPS).
-
The Cysteine Backbone : The fundamental amino acid is L-cysteine, which provides the reactive thiol group (-SH) for the attachment of the lipid moiety.
-
The Lipidic Moiety : A (RS)-2,3-di(palmitoyloxy)-propyl group is attached to the sulfur atom of the cysteine. This lipid tail, composed of a glycerol backbone esterified with two palmitic acid chains, is the immunologically active component. This specific dipalmitoylated structure is a synthetic analogue of the lipid portion of macrophage-activating lipopeptide-2 (MALP-2) and is a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer[2]. The "(RS)" designation indicates that the glycerol backbone is a racemic mixture of both R and S stereoisomers.
-
The Fmoc Protecting Group : The α-amino group of the cysteine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is a cornerstone of modern SPPS, allowing for the stepwise assembly of peptide chains under mild conditions[3].
The IUPAC name for this compound is (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[4].
Below is a 2D representation of the molecular structure:
Caption: 2D Chemical Structure of this compound
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of Fmoc-Pam₂Cys-OH is a multi-step process that requires careful execution. The following protocol outlines a common and effective synthetic route.
Synthetic Strategy Overview
The synthesis can be broadly divided into three main stages:
-
S-alkylation of Fmoc-Cys-OH : Introduction of the glycerol backbone onto the cysteine thiol.
-
Palmitoylation : Esterification of the diol with palmitic acid.
-
Deprotection : Removal of any protecting groups on the carboxylic acid.
Caption: Synthetic workflow for Fmoc-Pam₂Cys-OH.
Experimental Protocol
Step 1: Synthesis of Fmoc-S-(2,3-dihydroxypropyl)-L-cysteine tert-butyl ester
-
Dissolve Fmoc-Cys-OtBu in a suitable solvent such as DMF.
-
Add a base, for example, diisopropylethylamine (DIEA), to the solution.
-
Add (RS)-glycidol to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine tert-butyl ester
-
Dissolve the product from Step 1 in a dry solvent such as dichloromethane (DCM).
-
Add palmitic acid (2.2 equivalents) to the solution.
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the diol is fully esterified, as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate and purify the product by column chromatography.
Step 3: Synthesis of Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine (Fmoc-Pam₂Cys-OH)
-
Dissolve the protected product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) to the solution to cleave the tert-butyl ester protecting group.
-
Stir the reaction at room temperature for a few hours.
-
Remove the solvent and TFA under reduced pressure.
-
The final product can be purified by recrystallization or precipitation.
Applications in Drug Development and Vaccine Design
Fmoc-Pam₂Cys-OH is a cornerstone for the synthesis of self-adjuvanting vaccines. By incorporating this lipidated amino acid into a peptide sequence, the resulting lipopeptide can act as its own adjuvant, eliminating the need for co-administration of separate adjuvant compounds.
Mechanism of Action: TLR2/6 Agonism
The dipalmitoyl-S-glyceryl cysteine (Pam₂Cys) moiety is recognized by the TLR2/6 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages[2]. This recognition triggers a signaling cascade that leads to the activation of the APCs, resulting in the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. This innate immune activation is crucial for the subsequent development of a robust and specific adaptive immune response against the peptide antigen.
Caption: Simplified TLR2/6 signaling pathway initiated by Pam₂Cys.
Advantages in Vaccine Formulations
The use of Fmoc-Pam₂Cys-OH to create self-adjuvanting lipopeptide vaccines offers several advantages:
-
Enhanced Immunogenicity : The covalent linkage of the adjuvant and the antigen ensures their co-delivery to APCs, leading to a more potent immune response compared to the administration of separate components.
-
Improved Stability : Lipidation can protect the peptide from enzymatic degradation, increasing its in vivo half-life[1].
-
Simplified Formulations : The intrinsic adjuvant activity simplifies the vaccine formulation, potentially reducing manufacturing complexity and cost.
-
Mucosal Immunity : Lipopeptides have been shown to be effective when administered via mucosal routes, such as intranasally, which can induce protective immunity at the site of pathogen entry[5].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₃NO₈S | [4] |
| Molecular Weight | 894.3 g/mol | [4] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents (DCM, DMF, Chloroform) | --- |
| Purity (typical) | ≥95% (HPLC) | --- |
Conclusion
This compound is more than just a modified amino acid; it is a key enabling technology in the development of next-generation synthetic vaccines and immunotherapies. Its unique structure, combining a peptide-compatible building block with a potent immunostimulatory lipid, provides researchers and drug developers with a powerful tool to enhance the efficacy of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and biological mechanism of action is paramount for its successful application in the design of novel and effective treatments for a wide range of diseases.
References
-
García-Aranda, M., et al. (2013). Synthesis of lipidated peptides. PubMed. Available at: [Link]
-
Metzger, J. W., et al. (1991). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. PubMed. Available at: [Link]
-
Metzger, J. W., et al. (1991). Synthesis of Nα‐Fmoc protected derivatives of S‐(2,3‐dihydroxypropyl)‐cysteine and their application in peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Jolliffe, K. A., & Payne, R. J. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. Available at: [Link]
-
Jackson, D. C., et al. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. PMC. Available at: [Link]
-
Tedde, V., et al. (2021). Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived Pam2cys Lipopeptide. MDPI. Available at: [Link]
-
LifeTein. (2024). Should My Peptide Be Lipidated?. LifeTein. Available at: [Link]
-
PubChem. (n.d.). Fmoc-(R)Pam2Cys-OH. PubChem. Available at: [Link]
-
Tirelli, N., et al. (2000). Synthetic lipidation of peptides and amino acids: monolayer structure and properties. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of Pam2Cys, its four analogues and the lipopeptide vaccine construct into which the lipid moieties were incorporated. ResearchGate. Available at: [Link]
-
Z-Svartz, E., et al. (2023). Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2. bioRxiv. Available at: [Link]
-
Payne, R. J., et al. (2021). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. ChemMedChem. Available at: [Link]
-
PubChem. (n.d.). (Fmoc-Cys-OH). PubChem. Available at: [Link]
-
Femtoscan. (n.d.). Fmoc-Cys(Pam)2-OH(R). Femtoscan. Available at: [Link]
-
ChuPeptide. (n.d.). This compound. ChuPeptide. Available at: [Link]
Sources
Fmoc-Pam2Cys-OH chemical properties and stability
An In-depth Technical Guide to Fmoc-Pam2Cys-OH: Chemical Properties, Stability, and Application
Introduction
Fmoc-S-[(R,S)-2,3-bis(palmitoyloxy)propyl]-L-cysteine (Fmoc-Pam2Cys-OH) is a cornerstone synthetic building block for the development of advanced immunotherapies and self-adjuvanting vaccines. As a synthetic analogue of the lipid component found in bacterial lipoproteins, its Pam2Cys moiety is a potent agonist for the Toll-like Receptor 2 and 6 (TLR2/6) heterodimer.[1][2] This interaction mimics the body's natural recognition of microbial components, known as Pathogen-Associated Molecular Patterns (PAMPs), thereby initiating a robust innate immune response.[2][3]
The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes Fmoc-Pam2Cys-OH perfectly suited for incorporation into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[4][5] This allows for the precise, covalent linkage of the Pam2Cys adjuvant directly to a peptide antigen, creating a single-molecule vaccine that obviates the need for external adjuvants, which can often be associated with toxicity.[5]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, stability, handling, and application of Fmoc-Pam2Cys-OH. We will delve into its structural characteristics, best practices for storage and handling, methodologies for its use in synthesis, and the immunological signaling pathways it triggers.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-Pam2Cys-OH is fundamental to its successful application in the laboratory.
Structure and Nomenclature
Fmoc-Pam2Cys-OH is a complex molecule comprising three key components:
-
L-cysteine Core: The central amino acid scaffold.
-
Dipalmitoyl-S-glyceryl Moiety (Pam2Cys): Two C16 palmitic acid chains are attached via ester bonds to a glyceryl group, which is, in turn, linked to the cysteine's thiol group through a stable thioether bond. This lipid portion is responsible for the molecule's biological activity.[6]
-
Fmoc Group: A base-labile protecting group on the N-terminus, essential for its use in Fmoc-based peptide synthesis.[7][8]
-
IUPAC Name: 3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[9]
-
Stereochemistry: The configuration of the bis-palmitoyloxypropyl group can influence biological activity, with the natural (R)-stereoisomer generally showing higher potency in activating TLR2/6.[7][11] Both stereoisomers and racemic mixtures are commercially available.[9][12][13]
Physicochemical Data Summary
The quantitative properties of Fmoc-Pam2Cys-OH dictate its behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Weight | ~894.3 g/mol | [9][10] |
| XLogP3 | 17.8 | [9] |
| Boiling Point (Predicted) | 922.7 ± 65.0 °C | [14] |
| Appearance | Typically a white to off-white solid or lyophilized powder | [15] |
Solubility Profile
The highly lipophilic nature of the two palmitoyl chains dominates the solubility of Fmoc-Pam2Cys-OH.
-
Aqueous Solubility: It is practically insoluble in water and aqueous buffers. This lipophilicity is critical for its interaction with the TLR2/6 receptor complex but requires careful solvent selection during synthesis.[16]
-
Organic Solubility: Fmoc-Pam2Cys-OH exhibits good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] It is also soluble in dichloromethane (DCM).[18] This ensures efficient dissolution for coupling reactions during SPPS.
Stability, Storage, and Handling
Proper management of Fmoc-Pam2Cys-OH is crucial to preserve its chemical integrity and ensure reproducible experimental outcomes.
Chemical Stability
-
Base Sensitivity: The N-terminal Fmoc group is the most chemically sensitive part of the molecule. It is designed to be cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF, a standard step in the SPPS cycle.[19]
-
Acid Sensitivity: The molecule is generally stable to the mild acidic conditions used for side-chain deprotection in some SPPS strategies. However, the ester linkages of the palmitoyl chains can be susceptible to hydrolysis under prolonged exposure to strong acids. The thioether bond to the cysteine is highly stable.
-
Oxidative Stability: In its protected form, the molecule is stable. However, once incorporated into a peptide and all protecting groups are removed, the free cysteine thiol can be susceptible to oxidation, leading to the formation of disulfide bridges. Therefore, resulting lipopeptides should be handled in degassed, acidic buffers (e.g., 0.1% TFA) to minimize oxidation.[20]
Recommended Storage and Handling Protocols
Storage Protocol:
-
Short-Term Storage: For immediate use, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[10]
-
Long-Term Storage: For maximum stability, store the lyophilized powder at -20°C to -80°C.[15]
-
Moisture Prevention: The compound is sensitive to moisture. Ensure the container is brought to room temperature before opening to prevent condensation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the material. It is advisable to aliquot the compound into smaller, single-use quantities upon receipt.[15]
Safe Handling:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[21]
-
Avoid the formation of dust and aerosols.[21]
Application in Lipopeptide Synthesis
Fmoc-Pam2Cys-OH is primarily used as a specialized building block in SPPS to create self-adjuvanting lipopeptides.
Overview of Synthetic Strategy
The synthesis of a target lipopeptide involves the sequential coupling of amino acids onto a solid support (resin), followed by the addition of Fmoc-Pam2Cys-OH, typically at or near the N-terminus.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a lipopeptide.
Experimental Protocol: Coupling Fmoc-Pam2Cys-OH
This protocol outlines the manual coupling of Fmoc-Pam2Cys-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-Pam2Cys-OH
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HOBt
-
Solvents: Anhydrous DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Activation of Fmoc-Pam2Cys-OH:
-
In a separate vessel, dissolve Fmoc-Pam2Cys-OH (2-4 equivalents relative to resin loading) and OxymaPure (2-4 equivalents) in a minimal volume of anhydrous DMF.
-
Add DIC (2-4 equivalents) to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Causality: Pre-activation ensures the formation of the reactive ester, which improves coupling efficiency and minimizes side reactions like racemization.[4]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated Fmoc-Pam2Cys-OH solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative. Trustworthiness: The Kaiser test is a self-validating step; a negative result (beads remain colorless) confirms the successful consumption of all free primary amines, indicating complete coupling.[22]
-
-
Washing:
-
Drain the reaction mixture.
-
Thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Proceed to Next Step: The resin is now ready for the final Fmoc deprotection or cleavage from the resin.
Analytical Characterization and Quality Control
Confirming the successful incorporation of Fmoc-Pam2Cys-OH is critical.
-
UV-Vis Spectroscopy: The most common quantitative method involves cleaving the Fmoc group with a piperidine solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[19][22] This allows for the calculation of resin loading.
-
Mass Spectrometry (MS): After cleavage and purification, Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm the final mass of the lipopeptide, validating the successful incorporation of the Pam2Cys moiety.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for purifying the final lipopeptide and assessing its purity.
Biological Activity and Immunological Mechanism
The Pam2Cys moiety is the immunologically active component, functioning as a potent agonist for TLR2/6.
TLR2/6 Agonism
Pam2Cys is recognized by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6), which are expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[2][16] This recognition event is the first step in initiating an innate immune response. The two lipid chains of Pam2Cys are thought to insert into a hydrophobic pocket formed by the TLR2/6 complex, inducing a conformational change that triggers downstream signaling.
Intracellular Signaling Pathway
The binding of a Pam2Cys-containing lipopeptide to the TLR2/6 receptor initiates a well-defined intracellular signaling cascade.
Caption: TLR2/6 signaling pathway initiated by a Pam2Cys-containing lipopeptide.
This cascade culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and co-stimulatory molecules. This cytokine milieu is essential for activating and shaping the subsequent adaptive immune response, leading to the generation of antigen-specific T-cells and antibodies.[16][23]
Conclusion
Fmoc-Pam2Cys-OH is a sophisticated and indispensable tool in modern immunology and vaccine design. Its unique chemical structure, combining a base-labile protecting group with a potent immunostimulatory lipid moiety, allows for the straightforward synthesis of precisely defined, self-adjuvanting lipopeptides. A comprehensive understanding of its chemical properties, stability limitations, and biological mechanism of action is paramount for its effective use. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ Fmoc-Pam2Cys-OH to advance the development of next-generation vaccines and immunotherapies that are both safe and highly effective.
References
-
Fmoc-(R)Pam2Cys-OH | C53H83NO8S | CID 23505305 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC - NIH. (2022, May 6). NCBI. Retrieved January 16, 2026, from [Link]
-
Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. (2015, August 10). SpringerLink. Retrieved January 16, 2026, from [Link]
-
A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC - NIH. (2009, February 13). NCBI. Retrieved January 16, 2026, from [Link]
-
Lipopeptides for Vaccine Development | Bioconjugate Chemistry - ACS Publications. (2020, January 15). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - NIH. (2023, July 17). Nature Communications. Retrieved January 16, 2026, from [Link]
-
Fmoc-Cys(Pam)-OH - Cusabio. (n.d.). CUSABIO. Retrieved January 16, 2026, from [Link]
-
Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities - PMC - NIH. (2018, February 20). NCBI. Retrieved January 16, 2026, from [Link]
-
Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC - PubMed Central. (2019, June 28). NCBI. Retrieved January 16, 2026, from [Link]
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio. (n.d.). Advent Chembio. Retrieved January 16, 2026, from [Link]
-
Fmoc-Cys(Pam)2-OH (S) [139573-78-7] - AAPPTEC. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]
- CN114539356B - A lipopeptide and its preparation method and application - Google Patents. (2022, May 27). Google Patents.
-
In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - CentAUR. (2022, June 20). University of Reading. Retrieved January 16, 2026, from [Link]
-
Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - NIH. (2022, September 2). Science Immunology. Retrieved January 16, 2026, from [Link]
-
Application of built-in adjuvants for epitope-based vaccines - PMC - PubMed Central. (2019, January 14). NCBI. Retrieved January 16, 2026, from [Link]
-
Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed. (2010, October 1). PubMed. Retrieved January 16, 2026, from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. (2024, April). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fmoc-Cys(Pam)2-OH (R) [139573-77-6] - AAPPTEC. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - MOST Wiedzy. (2020, September 1). MOST Wiedzy. Retrieved January 16, 2026, from [Link]
Sources
- 1. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Application of built-in adjuvants for epitope-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 139573-77-6: Fmoc-Cys(Pam)2-OH (R) | CymitQuimica [cymitquimica.com]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 9. Fmoc-(R)Pam2Cys-OH | C53H83NO8S | CID 23505305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc-Cys(Pam)2-OH (R) CAS#: 139573-77-6 [m.chemicalbook.com]
- 15. cusabio.com [cusabio.com]
- 16. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN114539356B - A lipopeptide and its preparation method and application - Google Patents [patents.google.com]
- 19. Making sure you're not a bot! [mostwiedzy.pl]
- 20. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 21. Fmoc-Cys(Pam)2-OH (S) - Safety Data Sheet [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. medkoo.com [medkoo.com]
The Decisive Role of Chirality in Fmoc-Pam₂Cys-OH: A Guide to Stereochemical Integrity in Lipopeptide Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, a derivative commonly known as Fmoc-Pam₂Cys-OH, is a cornerstone building block for the synthesis of lipopeptides, particularly those designed as agonists for the Toll-like Receptor 2 (TLR2). These synthetic lipopeptides are of paramount importance in modern immunology, serving as potent vaccine adjuvants and immunomodulators. However, the seemingly subtle detail of its stereochemistry—specifically the racemic nature of the lipid moiety denoted by "(RS)"—is a critical variable with profound implications for biological activity, physicochemical properties, and ultimately, clinical efficacy. This guide provides an in-depth analysis of the molecular chirality of Fmoc-Pam₂Cys-OH, detailing its impact on receptor interaction and supramolecular self-assembly. We present the scientific rationale behind experimental choices, outline protocols for chiral analysis, and underscore the necessity of using stereochemically pure isomers in research and drug development to ensure reproducibility, potency, and safety.
Introduction: Beyond the Sequence
The development of synthetic vaccines and immunotherapies increasingly relies on precisely engineered molecules that can effectively mimic pathogen-associated molecular patterns (PAMPs) to stimulate a robust and targeted immune response.[1][2] Lipopeptides, which conjugate a peptide epitope to a lipid moiety, are exemplary of this strategy. The lipid component serves not only as a hydrophobic anchor but as an intrinsic adjuvant by activating pattern recognition receptors (PRRs) like TLR2.[1][3]
This compound is a commercially available and widely used lipoamino acid for the solid-phase peptide synthesis (SPPS) of dipalmitoylated lipopeptides (Pam₂Cys).[4][5][6] While the fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the amine and the L-cysteine provides the peptide backbone anchor, the critical feature is the S-linked 2,3-di(palmitoyloxy)-propyl group. This lipid structure mimics the N-terminal portion of lipoproteins found in bacteria and mycoplasma.[7][8]
The central challenge, and the focus of this guide, arises from the chirality of this lipid component. The molecule possesses two key stereocenters:
-
The α-carbon of the cysteine residue, which is typically in the L-configuration.
-
The C-2 carbon of the glycerol-derived lipid backbone.
Standard chemical synthesis often yields a 1:1 racemic mixture of (R) and (S) configurations at the C-2 position, creating two distinct diastereomers. As we will explore, the immune system, particularly the TLR2 receptor complex, can exquisitely differentiate between these stereoisomers, making the choice between the racemic mixture and a pure epimer a critical decision in the design and development of lipopeptide-based therapeutics.
Section 1: Molecular Architecture and Stereochemistry
The functionality of a Pam₂Cys-lipopeptide is dictated by its three-dimensional structure. The two diastereomers that arise from the (RS) lipid moiety, while chemically identical in terms of connectivity, have distinct spatial arrangements that fundamentally alter their biological and physical properties.
-
Fmoc-S-[(R)-2,3-bis(palmitoyloxy)propyl]-L-cysteine: In this isomer, the glycerol moiety has the R-configuration. This stereochemistry mimics that of natural bacterial diacyl lipoproteins.[7]
-
Fmoc-S-[(S)-2,3-bis(palmitoyloxy)propyl]-L-cysteine: This isomer contains the "unnatural" S-configuration at the lipid's chiral center.
The distinction between these two molecules is not trivial. They are epimers—diastereomers that differ at only one of several stereocenters. This seemingly minor structural variance has profound downstream consequences.
Figure 1: Diastereomers of Fmoc-Pam₂Cys-OH.
Section 2: Synthesis and Chiral Analysis
The prevalence of the racemic Fmoc-Cys((RS)-...) variant is largely a matter of synthetic convenience and cost. Syntheses starting from achiral or racemic precursors like epichlorohydrin or glycidol naturally lead to a racemic mixture of the final lipidated product. However, for clinical and advanced research applications, obtaining stereochemically pure isomers is essential.
Synthetic Approaches:
-
Racemic Synthesis: A common route involves the reaction of Fmoc-L-cysteine with a racemic 2,3-dipalmitoyloxy-1-bromopropane.
-
Stereospecific Synthesis: To obtain pure (R) or (S) isomers, the synthesis must begin with a chiral building block from the "chiral pool," such as (R)- or (S)-solketal, which are derived from D- or L-mannitol, respectively.[9][10] This substrate-controlled approach ensures the desired stereochemistry is locked in from the start.
Critical Importance of Chiral Analysis: Given the profound functional differences between the stereoisomers, a robust analytical method to verify chiral purity is a non-negotiable component of quality control. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.
Experimental Protocol: Chiral HPLC Analysis of Lipidated Cysteine
This protocol provides a generalized workflow for the separation and analysis of the (R) and (S) diastereomers of Fmoc-Pam₂Cys-OH.
1. Objective: To resolve and quantify the stereoisomeric purity of a given sample of Fmoc-Pam₂Cys-OH.
2. Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like Astec CHIROBIOTIC® T, or a cyclodextrin-based column).[11][12][13]
-
HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, hexane, acetonitrile)
-
Acid modifier (e.g., trifluoroacetic acid (TFA), formic acid)
-
Reference standards for both pure (R) and (S) isomers, if available.
-
Sample of this compound.
3. Method Development (Causality):
-
Phase Selection: The choice of CSP is critical. Polysaccharide-based phases often provide excellent enantioselectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The zwitterionic nature of the underivatized amino acid core makes macrocyclic glycopeptide-based CSPs particularly effective.[11]
-
Mobile Phase Optimization: The mobile phase composition governs retention and resolution. A typical starting point is a mixture of a non-polar solvent (like hexane) and a more polar alcohol (like isopropanol or ethanol). The ratio is adjusted to achieve optimal retention time and separation. A small amount of an acid modifier (e.g., 0.1% TFA) is often added to suppress ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.
-
Flow Rate and Temperature: A flow rate of ~1.0 mL/min is standard. Column temperature can be adjusted to improve peak shape and resolution; however, initial runs should be performed at ambient temperature.
4. Execution Steps:
- Standard Preparation: Prepare a solution of the racemic standard at ~1 mg/mL in a suitable solvent (e.g., 50:50 isopropanol/acetonitrile).
- Sample Preparation: Prepare the test sample at the same concentration.
- System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 Hexane:Ethanol with 0.1% TFA) for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject 10 µL of the racemic standard to confirm that the system can resolve the two diastereomers. Note the retention times for each peak.
- Peak Identification: If pure standards are available, inject each one individually to definitively assign the (R) and (S) peaks.
- Analysis: Inject the test sample. Integrate the peak areas for the two isomers.
- Calculation: Calculate the enantiomeric excess (e.e.) or the percentage of each isomer using the peak areas.
5. Self-Validation & Trustworthiness:
-
A successful separation of the racemic standard serves as a positive control for the method's validity.
-
The resolution factor (Rs) between the two peaks should be >1.5 to be considered a baseline-resolved separation, ensuring accurate quantification.
-
Spiking the test sample with a small amount of a pure isomer standard can be used to confirm peak identity.
Data Summary: Properties of Stereoisomers
| Property | Fmoc-Cys((R)-lipid)-OH | Fmoc-Cys((S)-lipid)-OH | Fmoc-Cys((RS)-lipid)-OH |
| Common Name | Fmoc-Pam(R)₂Cys-OH | Fmoc-Pam(S)₂Cys-OH | Fmoc-Pam₂Cys-OH |
| CAS Number | 139573-77-6[14][15] | 139573-78-7[16][17] | 210532-98-2[18] |
| Molecular Formula | C₅₃H₈₃NO₈S[14] | C₅₃H₈₃NO₈S[16] | C₅₃H₈₃NO₈S[18] |
| Molecular Weight | ~894.3 g/mol [14] | ~894.3 g/mol [16] | ~894.3 g/mol [18] |
| Biological Relevance | Mimics natural PAMPs, potent TLR2 agonist[7][19] | "Unnatural" isomer, significantly lower TLR2 activity[8][19] | Mixture of activities, potential for batch inconsistency |
Section 3: Implications of Chirality on Biological Activity
The primary role of the Pam₂Cys moiety in vaccine adjuvants is to act as a potent agonist for TLR2. TLR2 does not function as a homodimer but forms heterodimers with either TLR1 or TLR6 to recognize its ligands. The choice of dimerization partner is dictated by the acylation pattern of the ligand.[1][2] Diacylated lipoproteins like Pam₂Cys are recognized by the TLR2/TLR6 heterodimer.
The Stereo-Specific Nature of TLR2/TLR6 Recognition: The binding of a lipopeptide to the TLR2/TLR6 complex is a highly specific, three-dimensional interaction. Crystal structures of TLR complexes with lipopeptides have revealed that the receptor forms a hydrophobic pocket that accommodates the lipid chains.[20] The precise orientation of the ester carbonyl groups and the spatial arrangement of the lipid chains, which are dictated by the stereochemistry at the C-2 position of the glycerol backbone, are critical for optimal binding and receptor activation.[7][20]
Studies have consistently shown that the R-stereochemistry at the thio-glycerol core is preferred for maximal TLR2/6 activity.[7][19] Lipopeptides synthesized with the natural (R)-configuration lead to:
-
Enhanced Dendritic Cell (DC) Activation: Higher upregulation of maturation markers (e.g., CD80, CD86) and co-stimulatory molecules.[19]
-
Increased Pro-inflammatory Cytokine Secretion: Notably higher production of IL-12, a key cytokine for driving Th1-type immune responses which are crucial for clearing intracellular pathogens and for anti-tumor immunity.[19]
-
Superior Adjuvant Effects: In vivo studies show that vaccines formulated with (R)-configured lipopeptides induce significantly higher numbers of specific CD8+ T-cells compared to those with the (S)-configuration.[19]
The (S)-epimer, by contrast, fits poorly into the TLR2/TLR6 binding site, resulting in weaker receptor engagement and dramatically reduced downstream signaling and immunological activity.[8][19] Using the racemic mixture ((RS)-) therefore results in a product that is, at best, only 50% as potent as the pure (R)-isomer, while also introducing an "inactive" component into the formulation.
Figure 3: Chirality-Driven Self-Assembly.
Conclusion and Future Directions
The stereochemistry of the lipid moiety in Fmoc-Pam₂Cys-OH is not a minor detail but a critical parameter that dictates the molecule's utility and efficacy in immunological applications. The use of the racemic mixture, this compound, introduces significant ambiguity into research and development. It results in a product with reduced potency, as only the (R)-isomer is a strong TLR2 agonist, and leads to batch-to-batch inconsistency in both biological activity and physicochemical properties.
For drug development professionals and researchers aiming for reproducible, potent, and well-characterized immunomodulatory agents, the use of stereochemically pure Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH is strongly recommended. This ensures that the resulting lipopeptides have maximal and predictable TLR2 agonist activity and more controlled self-assembly behavior, leading to a more reliable and effective final product.
Future research should continue to explore the subtle structure-activity relationships of TLR2 agonists. While the (S)-isomer is largely considered inactive, further investigation into its potential for biased signaling or weak antagonism could be valuable. Furthermore, the principles outlined here—the critical link between molecular chirality, receptor activation, and material self-assembly—should be applied to the design of next-generation lipopeptide adjuvants with novel chiral lipid moieties to further refine the potency and safety of synthetic vaccines.
References
-
Gazit, E. (2011). Unraveling the Mechanism of Nanotube Formation by Chiral Self-Assembly of Amphiphiles. Journal of the American Chemical Society. [Link]
-
Jain, S., et al. (2020). TLR2 Agonistic Small Molecules: Detailed Structure–Activity Relationship, Applications, and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
FALCK, D., et al. (2013). Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides. Journal of Medicinal Chemistry. [Link]
-
Kandimalla, E. R., et al. (2016). TLR2 agonists and their structure–activity relationships. Organic & Biomolecular Chemistry. [Link]
-
Skey, J., et al. (2010). Synthesis and Self-Assembly of Amphiphilic Chiral Poly(amino acid) Star Polymers. University of Birmingham Research Portal. [Link]
-
Li, J., et al. (2015). Self-Assembly of Amphiphilic Dipeptide with Homo- and Heterochiral Centers and Their Application in Asymmetric Aldol Reaction. Semantic Scholar. [Link]
-
Herrmann, A., et al. (2013). Steering Self-Assembly of Amphiphilic Molecular Nanostructures via Halogen Exchange. ACS Nano. [Link]
-
Zhang, S., et al. (2017). Self-assembled chiral nanostructures of amphiphilic peptide: from single molecule to aggregate. Journal of Peptide Science. [Link]
-
Guzman, C. A., et al. (2010). Identification of Novel Synthetic Toll-like Receptor 2 Agonists by High Throughput Screening. The Journal of Biological Chemistry. [Link]
-
InvivoGen. (2024). What are TLR2 agonists and how do they work?. InvivoGen News. [Link]
-
Zaman, M., et al. (2017). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. RSC Advances. [Link]
-
Castelletto, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. [Link]
-
Chem-Impex. (n.d.). Fmoc-S-[(S)-2,3-bis(palmitoyloxy)propyl]-L-cysteine. Chem-Impex International. [Link]
-
AAPPTEC. (n.d.). Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. AAPPTEC. [Link]
-
Castelletto, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed. [Link]
-
Castelletto, V., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ResearchGate. [Link]
-
Santos, T. S. M., et al. (2019). Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. Molecules. [Link]
-
Geudens, N., et al. (2023). Stereomeric Lipopeptides from a Single Non-Ribosomal Peptide Synthetase as an Additional Source of Structural and Functional Diversification in Pseudomonas Lipopeptide Biosynthesis. ResearchGate. [Link]
-
Geudens, N., et al. (2023). Stereomeric Lipopeptides from a Single Non-Ribosomal Peptide Synthetase as an Additional Source of Structural and Functional Diversification in Pseudomonas Lipopeptide Biosynthesis. International Journal of Molecular Sciences. [Link]
-
Khan, S., et al. (2009). Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells. Molecular Immunology. [Link]
-
Santos, T. S. M., et al. (2019). Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. MDPI. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Si-Hung, L., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry. [Link]
-
Chen, C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. [Link]
-
Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
-
Zaman, M., & Toth, I. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. Frontiers in Immunology. [Link]
-
Bunin, A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]
-
Fisher Scientific. (n.d.). Bachem this compound, 5g. Fisher Scientific. [Link]
-
Chen, C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]
-
Castelletto, V., et al. (2024). Influence of chirality and sequence in lysine-rich lipopeptide biosurfactants and micellar model colloid systems. Scientific Reports. [Link]
-
Semantic Scholar. (n.d.). Synthetic lipopeptide adjuvants and Toll-like receptor 2--structure-activity relationships. Semantic Scholar. [Link]
-
Yamamoto, H., & Paul, A. (2025). Synthesis of Chiral α-Amino Acid Derivatives via Chiral Photocatalyzed Deracemization of NCAs. Synfacts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel Synthetic Toll-like Receptor 2 Agonists by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TLR2 agonists and how do they work? [synapse.patsnap.com]
- 4. biosynth.com [biosynth.com]
- 5. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]
- 6. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]
- 7. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biosynth.com [biosynth.com]
- 15. chempep.com [chempep.com]
- 16. chemimpex.com [chemimpex.com]
- 17. peptide.com [peptide.com]
- 18. This compound | C53H83NO8S | CID 66744798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fmoc-Pam₂Cys-OH in Lipopeptide Synthesis
Executive Summary
Synthetic lipopeptides have emerged as a cornerstone in modern immunology, particularly in the development of self-adjuvanting vaccines. These molecules, which typically consist of a peptide epitope covalently linked to a lipid moiety, can potently stimulate the innate immune system, thereby enhancing and directing the adaptive immune response. The diacylated lipoamino acid, S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam₂Cys), is a powerful and widely used synthetic mimic of bacterial lipoproteins that acts as a specific agonist for Toll-like Receptor 2 (TLR2). Its incorporation into synthetic peptides is streamlined by the use of its N-α-Fmoc-protected derivative, Fmoc-Pam₂Cys-OH. This guide provides a comprehensive overview of the mechanism of action of Fmoc-Pam₂Cys-OH, detailing its central role in the solid-phase synthesis of immunologically active lipopeptides and the subsequent biological pathways these constructs trigger. We will explore the chemical principles of its use in synthesis, the immunological basis of Pam₂Cys activity, and the experimental workflows for creating and validating these potent immunomodulators.
The Immunological Imperative for Lipopeptides: A New Paradigm in Adjuvancy
Traditional vaccines often rely on external adjuvants—substances that boost the immune response to an antigen. However, these can be associated with reactogenicity and may not always elicit the desired type of immunity. Lipopeptides represent a more elegant solution, functioning as "self-adjuvanting" vaccines where the immunostimulatory component is built directly into the vaccine molecule.[1] This approach offers enhanced stability, precise chemical definition, and the ability to directly target key immune cells.[1]
The immunogenicity of these molecules is rooted in their ability to mimic Pathogen-Associated Molecular Patterns (PAMPs), which are conserved microbial structures recognized by the innate immune system's Pattern Recognition Receptors (PRRs).[2] Among the most important PRRs are the Toll-like Receptors (TLRs), which are expressed on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[2][3] By engaging these receptors, lipopeptides can trigger the activation and maturation of DCs, a critical step for initiating a robust and specific T-cell and B-cell mediated adaptive immune response.[1][4]
Pam₂Cys: The Molecular Key to TLR2 Activation
Pam₂Cys is a synthetic analogue of the N-terminal lipid moiety of macrophage-activating lipopeptide-2 (MALP-2), a component of the Mycoplasma fermentans cell membrane.[4][5] Its structure, featuring two palmitic acid chains ester-linked to a glyceryl-cysteine core, is specifically recognized by a heterodimer of TLR2 and TLR6.[4][6]
2.1 Mechanism of TLR2/TLR6 Signaling
The binding of a Pam₂Cys-containing lipopeptide to the extracellular domain of the TLR2/TLR6 complex induces a conformational change that initiates a downstream signaling cascade. The two lipid chains of Pam₂Cys are believed to insert into a hydrophobic pocket formed by the receptor dimer. This event triggers the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, activates a series of protein kinases, leading to the activation of the master transcription factor, Nuclear Factor-kappa B (NF-κB).[3] Activated NF-κB translocates to the nucleus, where it drives the expression of a host of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules (e.g., CD80, CD86) on the surface of APCs.[3][6] This cellular reprogramming is the foundation of the adjuvant effect, transforming the APC into a potent initiator of the adaptive immune response.
The Synthetic Workhorse: Fmoc-Pam₂Cys-OH
To incorporate the Pam₂Cys moiety into a growing peptide chain using modern synthetic methods, a chemically compatible building block is required. Fmoc-Pam₂Cys-OH is precisely this molecule, designed for seamless integration into the workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam₂Cys): This is the core lipid structure responsible for TLR2 agonism.
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the α-amino group of the cysteine.[] During SPPS, all amino acids have their α-amino groups protected to prevent self-polymerization and ensure sequential, controlled addition. The Fmoc group is stable to the acidic conditions often used for final cleavage but is readily removed by a mild base, typically piperidine, allowing the next amino acid to be coupled.[8]
-
-OH (Carboxylic Acid): This is the reactive functional group that will be activated to form an amide bond with the free N-terminus of the peptide chain anchored to the solid support.
Mechanism of Action in Synthesis: An Experimental Workflow
The synthesis of a Pam₂Cys-lipopeptide is a multi-step process that leverages the principles of orthogonal protection chemistry inherent to Fmoc-SPPS.[9] The "mechanism of action" in this context refers to the sequence of chemical reactions that enables the precise assembly of the final molecule.
4.1 The Solid-Phase Peptide Synthesis (SPPS) Cycle
The peptide backbone is assembled on an insoluble resin support. This simplifies the entire process, as excess reagents and byproducts are removed by simple filtration and washing after each step.[] The synthesis proceeds from the C-terminus to the N-terminus through a repeated cycle of deprotection and coupling.
4.2 Protocol: N-Terminal Lipidation with Fmoc-Pam₂Cys-OH
This protocol outlines the final stages of a typical lipopeptide synthesis, focusing on the incorporation of the lipid moiety.
Step 1: Peptide Chain Elongation (Cycles 1 to n-1)
-
Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF. This exposes the free α-amino group.[8]
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene byproduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin. The activated carboxylic acid reacts with the free amino group on the resin to form a peptide bond.
-
Washing: The resin is washed again to remove excess reagents.
-
Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.
Step 2: Incorporation of Fmoc-Pam₂Cys-OH (Final Coupling Step)
-
Final Deprotection: The Fmoc group of the final amino acid of the peptide sequence is removed with 20% piperidine in DMF, exposing the N-terminal amine.
-
Washing: The peptide-resin is thoroughly washed with DMF.
-
Activation of Fmoc-Pam₂Cys-OH: In a separate vessel, Fmoc-Pam₂Cys-OH is dissolved in DMF. A coupling reagent (e.g., HATU) and a base (e.g., collidine or DIPEA) are added to activate the carboxylic acid, forming a highly reactive intermediate.
-
Causality: Coupling reagents like HATU are essential because direct reaction between a carboxylic acid and an amine is too slow. They convert the -OH group into a better leaving group, facilitating rapid and efficient amide bond formation.
-
-
Coupling: The activated Fmoc-Pam₂Cys-OH solution is added to the peptide-resin. The reaction is allowed to proceed for 1-2 hours. A coupling completion test (e.g., Kaiser test) can be performed.
-
Washing: The now fully assembled lipopeptide-resin is washed extensively with DMF and dichloromethane (DCM).
Step 3: Final Deprotection, Cleavage, and Purification
-
Final Fmoc Removal: The Fmoc group from the N-terminal Pam₂Cys is removed with 20% piperidine in DMF.
-
Cleavage: The lipopeptide is cleaved from the resin support, and all acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to protect sensitive residues.
-
Precipitation and Purification: The cleaved lipopeptide is precipitated in cold diethyl ether, collected, and dried. The crude product is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 6. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Lipidation for Research Applications
Abstract
The covalent attachment of lipid moieties to peptides, a process known as lipidation, has emerged as a powerful and versatile strategy to modulate the physicochemical and biological properties of peptides for a myriad of research and therapeutic applications.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the principles, methodologies, and applications of peptide lipidation. We will delve into the core chemical strategies for synthesizing lipidated peptides, provide detailed, field-tested protocols for their preparation, and discuss the critical analytical techniques for their rigorous characterization. Furthermore, this guide will explore the profound impact of lipidation on peptide structure, function, and therapeutic potential, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to harness this transformative technology for their specific research endeavors.
The Rationale for Peptide Lipidation: Overcoming Biological Barriers
Peptides offer significant promise as therapeutic agents and research tools due to their high specificity, potency, and inherent biocompatibility.[4][5] However, their in vivo utility is often hampered by inherent limitations such as poor metabolic stability, rapid renal clearance, and low membrane permeability.[1][4][5] Lipidation, the strategic covalent attachment of a lipid tail, directly addresses these challenges by fundamentally altering the peptide's pharmacokinetic and pharmacodynamic profile.[1][2]
The attached lipid moiety can enhance the peptide's association with serum proteins, most notably albumin, which acts as a circulating reservoir.[6][7][8] This non-covalent binding to albumin effectively increases the peptide's circulatory half-life by protecting it from rapid enzymatic degradation and renal clearance.[6] Furthermore, the increased lipophilicity can facilitate interaction with and permeation of cellular membranes, a crucial attribute for targeting intracellular pathways.[3][9] The choice of the lipid—its length, degree of saturation, and point of attachment to the peptide—is a critical design parameter that dictates the final pharmacokinetic and pharmacodynamic properties of the lipidated peptide.[3][6]
Core Chemistries for Peptide Lipidation
The synthesis of lipidated peptides can be broadly categorized into two main approaches: incorporation during solid-phase peptide synthesis (SPPS) and post-synthetic solution-phase conjugation.
Lipidation during Solid-Phase Peptide Synthesis (SPPS)
Integrating the lipid moiety during SPPS is often the most efficient and widely used method for creating lipidated peptides.[10][11][12] This can be achieved through several strategies:
-
Coupling of a Lipidated Amino Acid: A pre-synthesized amino acid derivative carrying the desired lipid chain is incorporated into the growing peptide sequence using standard SPPS protocols. This method offers precise, site-specific control over the lipidation position.
-
On-Resin Acylation: Following the complete assembly of the peptide sequence on the solid support, a fatty acid is coupled to a specific amino group on the peptide. This is most commonly performed at the N-terminus or on the side chain of an amino acid residue such as Lysine.[13][14]
Table 1: Comparison of SPPS Lipidation Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Lipidated Amino Acid | High site-specificity; Utilizes standard coupling conditions. | The synthesis of the lipidated amino acid building block can be complex and costly. | Commercial availability of the desired lipidated amino acid. |
| On-Resin Acylation | Greater flexibility with commercially available fatty acids; Cost-effective. | Potential for side reactions; May require optimization of coupling conditions to ensure complete acylation. | Choice of coupling reagents and reaction conditions to avoid side-product formation. |
Solution-Phase Lipidation
In this approach, the fully synthesized and purified peptide is reacted with an activated lipid derivative in a solution.[15][16] This method is particularly advantageous when the lipid moiety is incompatible with the chemical conditions of SPPS or when modifying naturally occurring or recombinantly expressed peptides. Common strategies involve the reaction of a lipid's activated carboxylic acid with a primary amine on the peptide, or through "click chemistry" reactions for highly specific conjugations.
Experimental Protocol: On-Resin N-terminal Lipidation of a Model Peptide
This protocol provides a detailed, step-by-step methodology for the N-terminal acylation of a resin-bound peptide with palmitic acid, a common C16 fatty acid.
Materials:
-
Fmoc-protected peptide synthesized on a suitable solid support (e.g., Rink Amide resin).
-
Palmitic acid.
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent.
-
Oxyma Pure or an equivalent coupling additive.
-
N,N-Dimethylformamide (DMF) of peptide synthesis grade.
-
Dichloromethane (DCM).
-
20% (v/v) Piperidine in DMF.
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Workflow:
Caption: Workflow for on-resin N-terminal peptide lipidation.
Step-by-Step Procedure:
-
Resin Swelling: The peptide-bound resin is initially swollen in DMF for at least 30 minutes to ensure optimal accessibility of the peptide chains.[12][17]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically performed for 5-10 minutes and the process is repeated once to ensure complete deprotection.[12]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.
-
Fatty Acid Activation: In a separate reaction vessel, palmitic acid (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with DIC and Oxyma Pure. The activation is allowed to proceed for 10-15 minutes at room temperature.
-
Coupling: The activated fatty acid solution is then added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.
-
Washing: The resin is again washed extensively with DMF and DCM to remove any unreacted reagents and soluble by-products.
-
Cleavage and Deprotection: The now lipidated peptide is cleaved from the solid support, and the amino acid side-chain protecting groups are simultaneously removed by treatment with a TFA-based cleavage cocktail.
-
Purification: The crude lipidated peptide is typically precipitated and washed with cold diethyl ether. The resulting peptide pellet is then dissolved in a suitable solvent mixture (e.g., acetonitrile/water) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Lipidated Peptides
Rigorous analytical characterization is imperative to confirm the identity, purity, and integrity of the synthesized lipidated peptide.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary technique for assessing the purity of the lipidated peptide.[18][19] Due to the increased hydrophobicity imparted by the lipid chain, the lipidated product will exhibit a significantly longer retention time on the column compared to its non-lipidated precursor.
-
Mass Spectrometry (MS): Mass spectrometry, typically using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is essential for verifying the molecular weight of the lipidated peptide.[18][20] This confirms the successful covalent attachment of the lipid moiety.
Research Applications of Lipidated Peptides
The tailored properties of lipidated peptides have established them as indispensable tools in a diverse range of research fields.
Enhancing Drug Delivery and Pharmacokinetics
Lipidation is a clinically validated and highly successful strategy for extending the circulatory half-life of peptide-based drugs.[1] A prominent example is liraglutide, a glucagon-like peptide-1 (GLP-1) analogue used in the treatment of type 2 diabetes.[21][22] The attachment of a C16 fatty acid to liraglutide facilitates its reversible binding to serum albumin, which dramatically prolongs its duration of action.[6][7] This fundamental principle is being actively investigated for a wide array of peptide therapeutics to improve their pharmacokinetic profiles.[2]
Caption: Mechanism of half-life extension via albumin binding.
Probing Protein-Lipid Interactions
Synthetically produced lipidated peptides are invaluable for investigating proteins that are naturally modified by lipids.[23][24] For instance, lipidated peptides corresponding to the N-termini of Src family kinases can be used in biochemical and biophysical assays to study their membrane localization, orientation, and interactions with other signaling proteins.
Vaccine Development
Lipidation can function as a built-in adjuvant, significantly enhancing the immunogenicity of peptide-based antigens.[25][26][27] The lipid tail can facilitate the interaction of the peptide with antigen-presenting cells (APCs) and promote its insertion into cellular membranes, leading to a more robust and sustained immune response.[9] For example, the conjugation of lipid moieties like Pam2Cys or Pam3Cys, which are recognized by Toll-like receptors (TLRs), can create self-adjuvanting vaccine candidates.[9][25]
Conclusion and Future Perspectives
Peptide lipidation represents a powerful and enabling technology for the modern peptide scientist. By rationally designing the lipid component and its site of attachment, researchers can strategically manipulate the properties of peptides to overcome significant biological barriers and enhance their efficacy in a vast range of research and therapeutic contexts. The ongoing development of novel lipidation chemistries, coupled with a deeper understanding of the structure-activity relationships of lipidated peptides, will undoubtedly continue to drive new scientific discoveries and underpin the development of the next generation of innovative peptide-based therapeutics.
References
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry, 32(8), 1472–1490. [Link]
-
Lau, J., Bloch, P., Schäffer, L., Pettersson, I., Wulff, I., Rasmussen, J., Klitgaard, T., Knudsen, L. B., & De Ligt, R. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. [Link]
-
Drugs.com. (2025). Liraglutide vs Semaglutide: How do they compare? [Link]
-
León-Rojas, J., et al. (2024). Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. Frontiers in Nutrition, 11, 1398059. [Link]
-
ACS Publications. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry. [Link]
-
Brimble, M. A., et al. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. In: Andreu, D., Brancaccio, D. (eds) Peptide-Based Therapeutics. Methods in Molecular Biology, vol 1546. Humana Press, New York, NY. [Link]
-
Zelikin, A. N., et al. (2018). A review of lipidation in the development of advanced protein and peptide therapeutics. Journal of Controlled Release, 295, 192-203. [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. PubMed. [Link]
-
Maletinska, L., et al. (2021). Lipidization as a tool toward peptide therapeutics. Expert Opinion on Drug Discovery, 16(11), 1295-1309. [Link]
-
ResearchGate. (2024). Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. [Link]
-
Pražienková, V., et al. (2021). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry, 28(1), 136-160. [Link]
-
Lau, J., et al. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. [Link]
-
Brimble, M. A., et al. (2017). Peptide Lipidation - A Synthetic Strategy to Afford Peptide Based Therapeutics. PubMed. [Link]
-
Semantic Scholar. (2017). Converting peptides into drug leads by lipidation. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of Lipidated Peptides. [Link]
-
Wang, Y., et al. (2016). The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? Journal of Controlled Release, 241, 25-33. [Link]
-
bioRxiv. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]
-
Al-Salami, H., et al. (2022). Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus. Vaccines, 10(4), 579. [Link]
-
Reich, Z., et al. (2011). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. International Journal of Peptide Research and Therapeutics, 17(3), 221-226. [Link]
-
ResearchGate. (2016). The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? [Link]
-
Heinemann, I., Völkert, M., & Waldmann, H. (2004). Synthesis of lipidated peptides. Methods in Molecular Biology, 283, 221-32. [Link]
-
Oreate AI Blog. (2026). Application Research of Lipid Modification in Oral Delivery of Peptide Drugs. [Link]
-
PubMed. (n.d.). Synthesis of lipidated peptides. [Link]
-
Tanaka, K., et al. (2022). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Pharmacological Sciences, 148(3), 253-259. [Link]
-
Kadereit, D., et al. (2002). Solid-phase synthesis of lipidated peptides. Angewandte Chemie International Edition, 41(10), 1695-1698. [Link]
-
Semantic Scholar. (n.d.). Therapeutic peptides and their delivery using lipid-based nanoparticles. [Link]
-
Li, M., & Zhong, W. (2022). Therapeutic peptides and their delivery using lipid-based nanoparticles. Journal of Pharmaceutical Investigation, 52(4), 435-451. [Link]
-
LifeTein. (n.d.). Peptide Drug Conjugate - Lipid nanoparticles (LNPs). [Link]
-
ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. [Link]
-
bioRxiv. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Bionanalytix. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
Dennis, M. S., et al. (2002). Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. Journal of Biological Chemistry, 277(38), 35035-35043. [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. Angewandte Chemie International Edition, 62(48), e202311438. [Link]
-
Papini, A. M., et al. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 1787, 1-15. [Link]
-
ResearchGate. (n.d.). Serum Albumin, Lipid and Drug Binding. [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. [Link]
Sources
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Application Research of Lipid Modification in Oral Delivery of Peptide Drugs - Oreate AI Blog [oreateai.com]
- 5. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Discovery and Development of Liraglutide and Semaglutide [frontiersin.org]
- 8. The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biovera.com.au [biovera.com.au]
- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 15. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Lipidated Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Lipopeptides for Vaccine Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
Authored by a Senior Application Scientist
Introduction: The Ascendancy of Fmoc Chemistry in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, transforming a once laborious and time-consuming process into a highly efficient and automatable methodology.[1] At the heart of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which has become the dominant approach in both academic research and pharmaceutical development.[2] This preference is rooted in its use of a base-labile Nα-protecting group, which allows for an orthogonal protection scheme with acid-labile side-chain protecting groups.[2][] This orthogonality is the cornerstone of the Fmoc strategy, enabling the selective deprotection of the N-terminus without affecting the side chains, thus ensuring high fidelity in the step-wise assembly of the peptide chain.[] The mild conditions employed in Fmoc chemistry minimize side reactions and are compatible with a wide range of sensitive amino acid residues, making it the preferred method for synthesizing complex and modified peptides.[][4]
This guide provides a comprehensive technical overview of the core principles of Fmoc-based SPPS, offering field-proven insights into the causality behind experimental choices, detailed protocols for key workflows, and troubleshooting strategies for common challenges.
Core Principles of Fmoc Chemistry
The success of Fmoc-based SPPS hinges on a set of fundamental principles that ensure the precise and efficient construction of the target peptide sequence.
The Orthogonal Protection Scheme
Orthogonality in SPPS refers to the use of protecting groups that can be removed under distinct chemical conditions.[] The Fmoc/tBu strategy is a prime example of a truly orthogonal system.[5]
-
Nα-Amino Group Protection: The Fmoc group is used for the temporary protection of the Nα-amino group of the incoming amino acid. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
-
Side-Chain Protection: The functional groups on the side chains of amino acids are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) or trityl (Trt) groups.[5] These protecting groups remain intact during the base-mediated Fmoc deprotection steps and are only removed at the final stage of synthesis using a strong acid, such as trifluoroacetic acid (TFA).[2]
This orthogonal design allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without disturbing the side-chain protecting groups, which is crucial for preventing unwanted side reactions and ensuring the integrity of the final peptide.[]
The Solid Support: An Anchor for Synthesis
SPPS is characterized by the assembly of the peptide chain on an insoluble solid support, typically a polymeric resin.[1] The C-terminal amino acid of the target peptide is first covalently attached to the resin via a linker. The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for its cleavage.[6]
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Advantages |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | High concentration of TFA (e.g., 95%) | Commonly used for general-purpose synthesis of peptide acids.[7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile trityl | Carboxylic Acid | Dilute TFA (e.g., 1-2%) | Allows for the synthesis of fully protected peptide fragments.[7][8] |
| Rink Amide Resin | Fmoc-Rink Amide linker | Amide | High concentration of TFA (e.g., 95%) | The standard choice for the synthesis of peptide amides.[1][6] |
| Sieber Amide Resin | Xanthenyl linker | Amide | Dilute TFA (e.g., 1-2%) | Enables the synthesis of protected peptide amides.[9] |
Before the synthesis can begin, the resin must be swelled in a suitable solvent, such as DMF or dichloromethane (DCM), to allow for the penetration of reagents and improve the accessibility of the reactive sites.[1]
The Fmoc SPPS Cycle: A Step-by-Step Elucidation
The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[7] Each cycle consists of four key steps: deprotection, activation, coupling, and washing.
The completion of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the released DBF-piperidine adduct, which has a strong chromophore. [2][10]
Amino Acid Activation and Coupling
Once the N-terminal amine is deprotected, the next Fmoc-protected amino acid is introduced to form a new peptide bond. The carboxylic acid of the incoming amino acid must first be activated to facilitate the reaction. [11]This is typically achieved by converting the carboxyl group into a more reactive species in situ using a coupling reagent.
Several classes of coupling reagents are commonly used in Fmoc SPPS, each with its own mechanism and advantages.
| Reagent Class | Examples | Mechanism of Action | Advantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms a highly reactive O-acylisourea intermediate. | High reactivity, fast coupling times, low racemization. [12] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester. | Efficient, low propensity for racemization. [12] |
| Carbodiimides | DIC, DCC | Forms an O-acylisourea intermediate, often used with an additive. | Cost-effective. [12] |
The choice of coupling reagent can significantly impact the efficiency of the reaction and the purity of the final peptide. [12]For instance, for sterically hindered amino acids or sequences prone to aggregation, more potent coupling reagents like HATU or HCTU are often preferred. [12]The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine and facilitate the coupling. [11]
Washing
After both the deprotection and coupling steps, the peptide-resin is thoroughly washed with a solvent, usually DMF, to remove excess reagents, byproducts, and any unreacted amino acids. [1]This washing step is critical for preventing side reactions in subsequent cycles and ensuring the high purity of the final product.
Cleavage and Final Deprotection
Upon the completion of peptide chain assembly, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. [13]This is typically accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). [13] During the cleavage process, the acid-labile side-chain protecting groups are cleaved, generating highly reactive cationic species (e.g., tert-butyl cations). [13]These carbocations can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, and tyrosine, leading to unwanted modifications. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations. [13] The composition of the cleavage cocktail must be tailored to the specific amino acid sequence of the peptide.
| Cleavage Cocktail | Composition | Target Residues |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose for peptides without highly sensitive residues. [13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg. [13] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Useful for peptides with trityl-based protecting groups. [14] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine. [14][15] |
After cleavage, the crude peptide is precipitated from the TFA solution using a cold non-polar solvent, such as diethyl ether, and then collected by centrifugation or filtration. [14]The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Common Challenges and Side Reactions in Fmoc SPPS
While Fmoc SPPS is a robust methodology, several side reactions can occur, potentially compromising the yield and purity of the final product.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, particularly when followed by residues like glycine, asparagine, or serine. [8]This can lead to racemization and the formation of β-aspartyl peptide impurities. [8]* Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine at the C-terminus, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. [8][16]* Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to racemization, particularly for sensitive residues like cysteine and histidine. The choice of coupling reagent and the reaction conditions must be carefully controlled to minimize this side reaction. [17]* Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete deprotection and coupling reactions. [8]This is a sequence-dependent phenomenon that can be mitigated by using specialized solvents, chaotropic salts, or elevated temperatures. [8]
Detailed Experimental Protocols
Protocol 1: Manual Fmoc SPPS Cycle
Objective: To perform a single cycle of amino acid addition using manual SPPS techniques.
Materials:
-
Fmoc-protected peptide-resin in a fritted reaction vessel.
-
20% (v/v) Piperidine in DMF.
-
Fmoc-protected amino acid (3-5 equivalents).
-
Coupling reagent (e.g., HBTU, 2.9 equivalents).
-
DIPEA (6 equivalents).
-
DMF (synthesis grade).
-
DCM (synthesis grade).
Procedure:
-
Resin Swelling: If starting with dry resin, swell the resin in DMF for at least 30 minutes. [6]2. Fmoc Deprotection:
-
Drain the solvent from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. [16] * Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes. [16]3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. [6]4. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature. [7]5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Wash the resin with DCM (2-3 times) and then with DMF to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dry peptide-resin.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cold diethyl ether.
-
Centrifuge tubes.
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum. [13]2. Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. [14]3. Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Add the TFA filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide. [14]4. Peptide Collection:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum. [7]
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has become the gold standard for the chemical synthesis of peptides. Its success is built upon the elegant principle of orthogonal protection, which allows for the precise and controlled assembly of complex peptide sequences under mild conditions. A thorough understanding of the underlying chemical principles, from the mechanism of Fmoc deprotection to the role of coupling reagents and the rationale behind cleavage cocktail formulations, is essential for researchers and drug development professionals to troubleshoot syntheses, optimize protocols, and ultimately achieve high yields of pure peptide products. As the demand for synthetic peptides in therapeutics, diagnostics, and materials science continues to grow, the mastery of Fmoc SPPS remains a critical skill in the modern chemical and biological sciences.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Wade, J., Mathieu, M., & Tregear, G. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 99-106.
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-862.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Stathopoulos, P., Papas, S., Tsikaris, V., & Sakarellos-Daitsiotis, M. (2006). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 12(5), 346-352.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. bachem.com [bachem.com]
An In-depth Technical Guide to the Function of Palmitoyl Groups in Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Abstract: The strategic incorporation of lipid moieties into peptide structures has emerged as a transformative approach in medicinal chemistry and materials science. Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, a cornerstone building block for solid-phase peptide synthesis (SPPS), exemplifies this paradigm. This technical guide provides an in-depth analysis of the dual palmitoyl groups covalently linked to the cysteine side chain. Far from being passive hydrophobic appendages, these lipid chains are critical functional drivers that dictate the physicochemical properties and biological activities of the resulting lipopeptides. We will explore their fundamental roles in mediating self-assembly into complex nanostructures, anchoring peptides to cellular membranes, conferring potent immunostimulatory activity through Toll-like receptor agonism, and enhancing the pharmacokinetic profiles of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of lipidated peptides.
Introduction: The Convergence of Peptides and Lipids
Peptide-based therapeutics offer remarkable specificity and potency but are often hampered by poor stability and low bioavailability.[1] Peptide lipidation—the covalent attachment of fatty acids—is a powerful strategy to overcome these limitations, enhancing the drug-like properties of peptides.[1][2] This modification transforms a hydrophilic peptide into an amphiphilic molecule, possessing both a water-loving peptide headgroup and a water-fearing lipid tail.[3]
At the heart of this technology is the synthetic building block This compound . A detailed examination of its structure reveals three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino function, essential for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
-
L-Cysteine Core: An amino acid that provides the scaffold for lipidation via its reactive thiol (-SH) side chain.
-
S-(2,3-di(palmitoyloxy)-propyl) Moiety: This lipid structure, often abbreviated as Pam₂Cys , is the functional core of the molecule. It consists of a glycerol-like propyl linker attached to the cysteine's sulfur atom, with two 16-carbon palmitoyl chains attached via ester bonds.[6][7]
The presence of two palmitoyl chains is a critical design choice, imparting a set of powerful functionalities that are the focus of this guide.
The Multifunctional Role of the Dipalmitoyl Moiety
The twin palmitoyl groups bestow a range of potent physicochemical and biological properties upon the peptides into which they are incorporated. These functions are not mutually exclusive; rather, they often work in concert to achieve a desired therapeutic or research outcome.
Driving Supramolecular Self-Assembly
The introduction of the bulky, hydrophobic dipalmitoyl tail renders the resulting peptide amphiphilic. In aqueous environments, these molecules spontaneously organize to minimize the unfavorable interactions between the lipid tails and water.[8] This process, known as self-assembly, leads to the formation of well-defined nanostructures such as spherical micelles, vesicles, or nanofibers.[3][9]
The driving force is the hydrophobic effect, where the palmitoyl chains aggregate to form a hydrophobic core, shielding them from the aqueous solvent, while the hydrophilic peptide segments are exposed on the surface.[8] The final morphology of the assembled nanostructure can be controlled by factors such as peptide sequence, concentration, pH, and ionic strength.[2][8] This capability is highly valuable in drug delivery, where these nanostructures can serve as carriers for therapeutic agents, and in tissue engineering.
Caption: Self-assembly of lipopeptides into a micellar nanostructure.
Facilitating Membrane Anchoring and Interaction
One of the most significant functions of protein lipidation in nature is to anchor proteins to cellular membranes.[10][11] The dipalmitoyl moiety of Pam₂Cys mimics this natural process with high efficacy. The two long, saturated hydrocarbon chains readily insert into the hydrophobic core of a lipid bilayer, effectively tethering the attached peptide to the cell surface.[12][13]
This anchoring has several profound consequences:
-
Enhanced Stability: A dual-chain lipid anchor provides a much more stable and persistent membrane association compared to a single-chain anchor.[12]
-
Increased Local Concentration: By concentrating the peptide at the cell surface, its effective concentration near membrane-bound receptors or targets is dramatically increased, leading to enhanced potency.[13]
-
Structural Scaffolding: The membrane can act as a scaffold, inducing or stabilizing a specific secondary structure (e.g., an α-helix) in the peptide that may be absent in solution. This conformation is often critical for biological activity.[13]
Caption: The dipalmitoyl anchor inserts into the membrane's hydrophobic core.
Conferring Potent Immunostimulatory Properties
The Pam₂Cys structure is a well-characterized synthetic mimic of lipoproteins found on the outer wall of bacteria. As such, it is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). Specifically, Pam₂Cys is a potent agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer, a key receptor in initiating an innate immune response.[14][15]
When a peptide antigen is synthesized with a Pam₂Cys moiety, the resulting molecule becomes a "self-adjuvanting" vaccine candidate.[1][16] The Pam₂Cys component activates immune cells (like macrophages and dendritic cells) via TLR2/6 signaling, while the peptide component provides the specific antigen for the adaptive immune response. This covalent linkage ensures that both the adjuvant and the antigen are delivered to the same immune cell at the same time, leading to a more robust and targeted immune response than simply mixing the two components.
Caption: Pam₂Cys activates the TLR2/6 signaling pathway, inducing an immune response.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Pam₂)-OH is designed for direct use in automated or manual Fmoc-SPPS workflows, allowing for the precise placement of the lipid moiety at any cysteine position within a peptide sequence.
Experimental Protocol: Incorporation Workflow
The following is a generalized protocol for coupling Fmoc-Cys(Pam₂)-OH during SPPS.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) to which the preceding amino acid has already been coupled.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine. Wash the resin thoroughly with DMF.
-
Coupling Activation: In a separate vessel, dissolve Fmoc-Cys(Pam₂)-OH (1.5-3 equivalents relative to resin substitution) and a suitable coupling agent (e.g., HBTU/HOBt or HATU, 1.5-3 eq.) in DMF. Add a tertiary base such as diisopropylethylamine (DIPEA, 3-6 eq.) to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours at room temperature. The large steric bulk of the dipalmitoyl group may necessitate longer coupling times or double coupling to ensure complete reaction.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
-
Continuation: Proceed with the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Final Cleavage: Once the full peptide is synthesized, cleave the lipopeptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification & Analysis: Purify the crude lipopeptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry. Note that electron transfer dissociation (ETD) is often superior to collision-induced dissociation (CID) for analyzing lipidated peptides, as it preserves the labile ester bonds of the lipid moiety during fragmentation.[17]
Caption: SPPS workflow for incorporating Fmoc-Cys(Pam₂)-OH.
Data Summary
| Feature | Function Conferred by Palmitoyl Groups | Key Application Areas |
| Hydrophobicity | Drives self-assembly into nanostructures (micelles, vesicles). | Drug Delivery, Nanomaterials, Tissue Engineering.[8] |
| Lipophilicity | Enables insertion and anchoring into lipid bilayers. | Cell-Surface Receptor Targeting, Membrane Protein Studies.[12][13] |
| Pathogen Pattern Mimicry | Acts as a potent agonist for the TLR2/TLR6 receptor complex. | Vaccine Adjuvants, Immunology Research, Sepsis Models.[14][15] |
| Albumin Binding | Increases plasma half-life and alters biodistribution. | Peptide Drug Development, Pharmacokinetic Modulation.[2] |
| Steric Bulk | Can help protect the peptide backbone from enzymatic degradation. | Improving In Vivo Stability of Therapeutic Peptides.[9] |
Conclusion
The dual palmitoyl groups within this compound are sophisticated functional elements that provide scientists with a powerful tool to control the behavior of synthetic peptides. By serving as drivers for self-assembly, membrane anchors, and potent immune stimulants, they enable the rational design of next-generation therapeutics, vaccines, and research probes. Understanding the fundamental causality behind these functions is paramount for any researcher aiming to harness the full potential of peptide lipidation in their work. The commercial availability of this building block simplifies the synthesis of these complex molecules, paving the way for continued innovation in the field.
References
-
Hutchinson, C. L., et al. (2018). Self-Assembly of Lipopeptides Containing Short Peptide Fragments Derived from the Gastrointestinal Hormone PYY3–36: From Micelles to Amyloid Fibrils. National Institutes of Health. Available at: [Link]
-
Marques, J., et al. (2021). Self-Assembling Peptides: From Design to Biomedical Applications. MDPI. Available at: [Link]
-
de la Cruz, R. C., et al. (2015). Self-assembling amphiphilic peptides. National Institutes of Health. Available at: [Link]
-
Rainbolt, T. K., et al. (2020). Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review. National Institutes of Health. Available at: [Link]
-
Wikipedia contributors. (2023). Lipid-anchored protein. Wikipedia. Available at: [Link]
-
Jadhav, S., et al. (2018). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. National Institutes of Health. Available at: [Link]
-
Reverter, D., et al. (2011). Synthesis of lipidated peptides. PubMed. Available at: [Link]
-
Shcherbakov, D., et al. (2017). Peptide structure stabilization by membrane anchoring and its general applicability for the development of potent cell permeable inhibitors. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). An illustration of the self-assembly of peptide-lipid library... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Lipid Anchors to Proteins. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2018). Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities. National Institutes of Health. Available at: [Link]
-
Hancock, J. F., et al. (2005). Cellular palmitoylation and trafficking of lipidated peptides. National Institutes of Health. Available at: [Link]
-
Jiang, H., et al. (2018). Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies. ScienceDirect. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Wikipedia contributors. (2023). Palmitoylation. Wikipedia. Available at: [Link]
-
Frey, W., et al. (1993). Synthetic lipidation of peptides and amino acids: monolayer structure and properties. ACS Publications. Available at: [Link]
-
Yoneyama, H., et al. (2020). Exploring protein lipidation by mass spectrometry-based proteomics. Oxford Academic. Available at: [Link]
-
ResearchGate. (n.d.). A Method for the Generation of Pam2Cys-Based Lipopeptide Mimics via CuAAC Click Chemistry. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN114539356B - A lipopeptide and its preparation method and application. Google Patents.
-
Carl ROTH. (n.d.). Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH, 500 mg. Carl ROTH. Available at: [Link]
-
Wikipedia contributors. (2023). Peptide synthesis. Wikipedia. Available at: [Link]
-
Al-Wassiti, H., et al. (2020). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. PubMed Central. Available at: [Link]
-
Hamley, I. W. (2020). Lipopeptides for Vaccine Development. ACS Publications. Available at: [Link]
Sources
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | C53H83NO8S | CID 66744798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Self-Assembly of Lipopeptides Containing Short Peptide Fragments Derived from the Gastrointestinal Hormone PYY3–36: From Micelles to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-anchored protein - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide structure stabilization by membrane anchoring and its general applicability for the development of potent cell permeable inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Mastering Lipopeptide Synthesis: A Guide to Incorporating Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
For researchers, medicinal chemists, and professionals in drug development, the synthesis of lipopeptides represents a significant frontier in creating novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles. The conjugation of lipids to peptides can dramatically influence their interaction with cell membranes, receptor binding, and in vivo stability. A key building block in this endeavor is Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH , also known as Fmoc-Pam₂Cys-OH. This dipalmitoylated cysteine derivative is a cornerstone for constructing synthetic lipopeptides that mimic the structure of bacterial lipoproteins, potent agonists of the Toll-like receptor 2 (TLR2), making them valuable as built-in adjuvants in vaccine development.[1][2]
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of this bulky and hydrophobic amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offer robust protocols, and provide troubleshooting strategies to navigate the unique challenges presented by this lipidated building block.
The Significance of Lipidation and the Role of Fmoc-Pam₂Cys-OH
Lipidation is a post-translational modification that anchors proteins to cell membranes. In synthetic peptides, the introduction of lipid moieties, such as the dipalmitoyl group in Fmoc-Pam₂Cys-OH, imparts an amphiphilic character. This feature is critical for:
-
Enhanced Immunogenicity: The lipid portion can act as a self-adjuvant by activating immune cells through pattern recognition receptors like TLR2.[1][2]
-
Improved Membrane Permeability: The hydrophobic lipid chains can facilitate the peptide's interaction with and passage through cellular membranes.
-
Increased Half-life: Lipidation can promote binding to serum albumin, reducing renal clearance and extending the peptide's circulation time.
-
Targeted Delivery: The lipophilic nature can be exploited for targeted delivery to specific tissues or cells.
Fmoc-Pam₂Cys-OH is a commercially available and widely used reagent for introducing this dipalmitoyl-S-glyceryl cysteine moiety. The Fmoc protecting group allows for its seamless integration into standard Fmoc-SPPS workflows.[3]
Understanding the Challenges: The Impact of Bulk and Hydrophobicity
The incorporation of Fmoc-Pam₂Cys-OH is not without its challenges, primarily stemming from its large size and the presence of two long palmitoyl chains:
-
Poor Solubility: The molecule can be difficult to dissolve in standard SPPS solvents, potentially leading to incomplete activation and coupling.
-
Steric Hindrance: The bulky nature of the dipalmitoyl group can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.
-
Peptide Aggregation: The introduction of this highly hydrophobic residue can induce the aggregation of the peptide-resin, further impeding reagent access and leading to truncated or deletion sequences.[4][5]
The protocols and strategies outlined below are designed to mitigate these challenges and ensure a successful synthesis.
Core Protocol: Solid-Phase Incorporation of this compound
This protocol is designed for manual or automated solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang).
Materials and Reagents
| Reagent | Recommended Grade/Purity | Supplier (Example) |
| This compound | >95% (HPLC) | Bachem, ChemPep |
| SPPS Resin (e.g., Rink Amide MBHA) | 100-200 mesh | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | VWR |
| Piperidine | Reagent grade | Acros Organics |
| Coupling Reagents (HBTU, HATU, or DIC/Oxyma) | >98% | Aapptec |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Alfa Aesar |
| Diethyl ether | Anhydrous | Fisher Scientific |
Experimental Workflow
Caption: General workflow for SPPS incorporation of Fmoc-Pam₂Cys-OH.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF or NMP for at least 1 hour. For a 0.1 mmol scale synthesis, use approximately 150-200 mg of resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve Fmoc-Pam₂Cys-OH (2-4 equivalents relative to resin loading) in a minimal amount of DMF or NMP. Due to its hydrophobicity, gentle warming or sonication may be required. Add the coupling reagent (e.g., HATU, 1.95 equivalents) and a base (e.g., DIPEA, 4 equivalents). Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Double Coupling (Recommended): Due to the steric bulk of Fmoc-Pam₂Cys-OH, a single coupling may be insufficient. It is highly recommended to perform a second coupling.[7][8] After the first coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-Pam₂Cys-OH for another 2-4 hours.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail. A standard and effective mixture is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[9] For peptides containing sensitive residues like tryptophan or methionine, Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) may be more appropriate.[10]
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude lipopeptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
-
Purification:
-
Analysis and Characterization:
Troubleshooting and Critical Considerations
The synthesis of lipopeptides requires careful attention to detail. The following section provides insights into potential issues and their solutions.
Caption: Decision workflow for troubleshooting incomplete coupling.
Addressing Aggregation
Aggregation is the most significant hurdle in lipopeptide synthesis. Here are several strategies to overcome it:
-
Choice of Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has better solvating properties for large, hydrophobic peptides and can be a superior choice.[14]
-
Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl) at a concentration of 0.4 M to the DMF during coupling, can disrupt the intermolecular hydrogen bonds that lead to aggregation.
-
Microwave Synthesis: Performing the synthesis at elevated temperatures using a microwave peptide synthesizer can significantly improve coupling efficiency and reduce aggregation by providing the necessary energy to overcome kinetic barriers.[16]
-
Pseudoproline Dipeptides: If the peptide sequence allows, the incorporation of pseudoproline dipeptides can be a powerful tool to disrupt the formation of secondary structures that cause aggregation.[10][17] These are typically introduced at strategic points in the peptide chain before the difficult lipophilic residue.
Optimizing the Coupling Reaction
-
Reagent Equivalents: For Fmoc-Pam₂Cys-OH, using a higher excess (3-5 equivalents) of the amino acid and coupling reagents is often necessary to drive the reaction to completion.
-
Activation Method: Uronium/aminium-based reagents like HATU and HBTU are generally very effective. For cysteine derivatives, carbodiimide activation with DIC in the presence of an additive like Oxyma Pure can sometimes reduce the risk of racemization, although this is less of a concern for the alpha-carbon of the cysteine in Fmoc-Pam₂Cys-OH as the modification is on the side chain.[18]
Conclusion
The successful incorporation of this compound into peptides is a critical step in the synthesis of potent lipopeptide-based therapeutics and vaccines. While the bulky and hydrophobic nature of this building block presents unique challenges, a systematic approach that includes optimized coupling strategies, proactive measures to prevent aggregation, and careful selection of cleavage and purification conditions can lead to high yields of the desired product. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to master the synthesis of these complex and promising molecules.
References
-
Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. PubMed Central. [Link]
-
Synthesis of toll-like receptor-2 targeting lipopeptides as self-adjuvanting vaccines. PubMed. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
-
Characterization and yield of R4Pam2Cys synthesized using Method 1 (M1) or Method 2 (M2). ResearchGate. [Link]
-
Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. PubMed Central. [Link]
-
View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Ignited Minds Journals. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. National Institutes of Health. [Link]
-
Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. PubMed. [Link]
-
Using double coupling to improve your peptide synthesis. Biotage. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Synthetic lipopeptide vaccines with B-, T-helper- and T-killer cell response and built in adjuvanticity. University of Tübingen. [Link]
-
Development of N-Acetylated Dipalmitoyl- S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists. PubMed. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. PubMed. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Synthesis, Characterization and Immunological Evaluation of Self-Adjuvanting Group A Streptococcal Vaccine Candidates. The University of Queensland. [Link]
-
Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. [Link]
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis. PubMed. [Link]
-
Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. PubMed. [Link]
-
MALDI TOF PSD (MS/MS) spectrum of lipopeptide (Peak 3) and amino acid... ResearchGate. [Link]
-
Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. AAPPTEC. [Link]
-
Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. Semantic Scholar. [Link]
Sources
- 1. peptlab.unifi.it [peptlab.unifi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as a Green Solvent - OAK Open Access Archive [oak.novartis.com]
- 4. Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of novel immunologically active tripalmitoyl-S-glycerylcysteinyl lipopeptides as useful intermediates for immunogen preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of lipidation in the development of advanced protein and peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 12. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. chempep.com [chempep.com]
- 18. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of TLR2 Ligand Pam₂Cys Utilizing Fmoc-Pam₂Cys-OH
Introduction: The Critical Role of Toll-Like Receptor 2 in Immunity and the Power of Synthetic Lipopeptides
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, serving as sentinels that recognize conserved pathogen-associated molecular patterns (PAMPs).[1][2] Among these, Toll-like receptor 2 (TLR2) is distinguished by its ability to recognize a diverse array of microbial components, particularly lipoproteins from bacteria, fungi, and parasites.[2][3][4] TLR2 does not function in isolation; it forms functional heterodimers with either TLR1 or TLR6 to mediate its response to triacylated or diacylated lipoproteins, respectively.[1][4][5] This ligand-induced dimerization initiates a MyD88-dependent signaling cascade, culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines, which are essential for mounting an effective immune response.[1][3][5]
The precise molecular structure of these activating ligands is crucial for potent TLR2 engagement. S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam₂Cys) represents the minimal structural motif responsible for the immunostimulatory activity of diacylated lipoproteins.[6] Synthetic lipopeptides incorporating Pam₂Cys have emerged as powerful tools in immunology and vaccine development. They can act as potent adjuvants, enhancing both humoral and cellular immunity when conjugated to peptide antigens.[6][7] The synthesis of these lipopeptides, however, presents unique challenges due to the amphipathic nature of the target molecules. The introduction of the lipidated cysteine moiety requires a robust and efficient synthetic strategy.
This guide provides a detailed overview and validated protocols for the use of Nα-Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine (Fmoc-Pam₂Cys-OH), a key building block that streamlines the synthesis of Pam₂Cys-containing peptides for TLR2-related research and drug development.
The Strategic Advantage of Fmoc-Pam₂Cys-OH in Solid-Phase Peptide Synthesis (SPPS)
The use of the pre-formed Fmoc-Pam₂Cys-OH building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) offers significant advantages over alternative methods, such as on-resin lipidation.[8][9]
-
Efficiency and Purity: Incorporating the complete lipoamino acid in a single coupling step simplifies the synthetic process and avoids potential side reactions associated with multi-step on-resin modifications, leading to a more homogeneous final product.[10]
-
Stereochemical Control: The synthesis of Fmoc-Pam₂Cys-OH allows for precise control over the stereochemistry of the glycerol backbone. It is well-established that the (R)-stereoisomer at the glycerol core is preferred for maximal TLR2/6 activity.[2][8] Using a stereochemically pure building block ensures the synthesis of a lipopeptide with defined and optimal biological activity.
-
Compatibility: Fmoc-Pam₂Cys-OH is fully compatible with standard Fmoc-SPPS protocols, allowing for its seamless integration into the automated or manual synthesis of complex lipopeptides.[11][12]
Experimental Protocols
PART 1: Solid-Phase Synthesis of a Model Pam₂Cys-Containing Peptide (Pam₂Cys-SK₄)
This protocol details the manual synthesis of Pam₂Cys-Ser-Lys-Lys-Lys-Lys (Pam₂Cys-SK₄), a well-characterized TLR2 agonist, on a Rink Amide MBHA resin.[2][8]
Workflow for Pam₂Cys-SK₄ Synthesis
Caption: Solid-Phase Synthesis Workflow for Pam₂Cys-SK₄.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Pam₂Cys-OH (CAS: 139573-78-7 or 139573-77-6 for S or R isomer)[10][13]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethylether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol Steps:
-
Resin Swelling: Place 100 mg of Rink Amide MBHA resin in a fritted peptide synthesis vessel. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the DMF.
-
Initial Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
Rationale: The basic piperidine solution cleaves the acid-labile Fmoc protecting group from the resin's linker, exposing the free amine for the first amino acid coupling.
-
-
Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):
-
In a separate tube, pre-activate Fmoc-Lys(Boc)-OH (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and DIPEA (8 eq.) in 3 mL of DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Rationale: HBTU is a standard coupling reagent that forms a highly reactive intermediate with the amino acid's carboxyl group, facilitating efficient amide bond formation. DIPEA acts as a base to neutralize the reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL). Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., beads remain colorless, indicates a free amine is no longer present).
-
Iterative Peptide Elongation: Repeat steps of Fmoc Deprotection (using 20% piperidine in DMF) , Washing , and Coupling for the subsequent three Fmoc-Lys(Boc)-OH residues and one Fmoc-Ser(tBu)-OH residue.
-
Coupling of Fmoc-Pam₂Cys-OH:
-
After the final lysine coupling and washing, perform the Fmoc deprotection as described in step 2.
-
Pre-activate Fmoc-Pam₂Cys-OH (1.5 eq.) with HBTU (1.45 eq.) and DIPEA (3 eq.) in a 1:1 mixture of DMF:DCM (4 mL).
-
Add the activated lipoamino acid solution to the resin and agitate for 4-6 hours, or overnight for optimal coupling.
-
Rationale: Fmoc-Pam₂Cys-OH is a bulky molecule, so a longer coupling time and the use of DCM as a co-solvent can improve solubility and coupling efficiency. A reduced equivalency is often used due to the cost of the reagent.
-
-
Final Fmoc Deprotection: After coupling Fmoc-Pam₂Cys-OH, perform a final deprotection with 20% piperidine in DMF as described in step 2. This exposes the N-terminal amine of the Pam₂Cys residue.
-
Final Washing and Drying: Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.
-
Rationale: TFA cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups (Boc from Lys, tBu from Ser). TIS acts as a scavenger to trap reactive cations generated during this process, preventing side reactions.[14]
-
-
Product Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude lipopeptide by adding the TFA solution dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the lipopeptide using reverse-phase HPLC (RP-HPLC).[15][16]
-
Quantitative Data Summary for Synthesis
| Parameter | Value | Rationale |
| Resin Loading | 0.1 mmol | Standard scale for lab synthesis. |
| Fmoc-Amino Acid Excess | 4 equivalents | Ensures high coupling efficiency. |
| Fmoc-Pam₂Cys-OH Excess | 1.5 equivalents | Balances cost and coupling efficiency for the bulky, expensive building block. |
| Coupling Reagent (HBTU) | 0.98 x Amino Acid eq. | Slightly less than the amino acid to ensure complete activation without excess reagent. |
| Base (DIPEA) | 2 x Amino Acid eq. | Neutralizes acids formed during activation and coupling. |
| Deprotection Time | 5 min + 15 min | Standard two-step procedure for complete Fmoc removal. |
| Standard Coupling Time | 1-2 hours | Sufficient for standard amino acids. |
| Pam₂Cys Coupling Time | 4-6 hours (or O/N) | Increased time to overcome steric hindrance. |
| Cleavage Time | 2-3 hours | Ensures complete cleavage and side-chain deprotection. |
PART 2: Characterization of Synthetic Pam₂Cys-SK₄
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: A C18 column is typically used.
-
Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient: A linear gradient from ~30% to 100% Solvent B over 30-40 minutes is a good starting point for Pam₂Cys-SK₄.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Expected Result: A major peak corresponding to the purified lipopeptide. Purity is assessed by integrating the peak area.[17]
2. Mass Spectrometry
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).[15][18][19]
-
Procedure: The purified fraction from HPLC is analyzed.
-
Expected Result: A mass spectrum showing a molecular ion peak ([M+H]⁺, [M+2H]²⁺, etc.) that matches the calculated molecular weight of Pam₂Cys-SK₄. For Pam₂Cys-SK₄ (C₈₆H₁₅₉N₁₃O₁₄S), the calculated monoisotopic mass is approximately 1698.18 Da.
PART 3: Protocol for TLR2 Activation Assay
This protocol describes how to assess the biological activity of the synthesized Pam₂Cys-SK₄ using a commercially available HEK293 cell line engineered to express human TLR2 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).[7]
Materials:
-
HEK-Blue™ hTLR2 cells (or equivalent)
-
HEK-Blue™ Detection medium (or appropriate luciferase substrate)
-
Synthesized and purified Pam₂Cys-SK₄
-
Positive Control: Pam₂CSK₄ (a known TLR2/6 agonist)
-
Cell culture medium (DMEM, 10% FBS, antibiotics)
-
96-well cell culture plates
Protocol Steps:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 180 µL of cell culture medium. Incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of the purified Pam₂Cys-SK₄ lipopeptide (e.g., from 10 µg/mL to 0.01 ng/mL) in cell culture medium. Add 20 µL of each dilution to the respective wells. Include wells for a positive control (Pam₂CSK₄) and a negative control (medium only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Transfer 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium (which contains the SEAP substrate) to each well.
-
Incubate for 1-4 hours at 37°C and measure the optical density (OD) at 620-650 nm.
-
Rationale: The activation of TLR2 by Pam₂Cys-SK₄ induces the NF-κB pathway, leading to the expression and secretion of the reporter protein (SEAP). The substrate in the detection medium changes color in proportion to the amount of SEAP, providing a quantitative measure of TLR2 activation.
-
-
Data Analysis: Plot the OD values against the concentration of the lipopeptide to generate a dose-response curve.
Mechanism of Action: TLR2 Signaling Pathway
Upon recognition of a diacylated lipopeptide like Pam₂Cys, TLR2 forms a heterodimer with TLR6. This dimerization event brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, creating a scaffold for the recruitment of TIR domain-containing adaptor proteins.[5] The primary adaptors for TLR2 are TIRAP (Mal) and MyD88.[5] This initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the IKK complex. The IKK complex phosphorylates IκB, targeting it for degradation and releasing NF-κB to translocate to the nucleus, where it drives the transcription of genes encoding inflammatory cytokines such as TNF-α and IL-6.[1][20]
TLR2/TLR6 Signaling Cascade
Caption: MyD88-Dependent Signaling Pathway of TLR2/TLR6.
References
-
The Role of TLR2 in Infection and Immunity. (2012). Frontiers in Immunology. [Link]
-
Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions. (n.d.). PMC. [Link]
-
Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. (2010). PubMed. [Link]
-
Fmoc-(R)Pam2Cys-OH | C53H83NO8S. (n.d.). PubChem. [Link]
-
Toll-Like Receptor 2. (2020). Encyclopedia.pub. [Link]
-
An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes. (2023). PubMed Central. [Link]
-
Toll-Like Receptor 2 Signaling and Current Approaches for Therapeutic Modulation in Synucleinopathies. (n.d.). Frontiers. [Link]
-
Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. (n.d.). PMC - PubMed Central. [Link]
-
Pam2Cys-containing lipopeptides are ligands for TLR2 and act as potent... (n.d.). ResearchGate. [Link]
-
Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. (n.d.). AAPPTEC. [Link]
-
Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. (2023). Frontiers. [Link]
-
Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus. (2014). PubMed Central. [Link]
-
(Fmoc-Cys-OH) | C36H32N2O8S2. (n.d.). PubChem. [Link]
-
Structures of Pam2Cys (1), Pam3Cys (2) and Pam2CysSK4 (3). (n.d.). ResearchGate. [Link]
-
Purification of Synthetic Lipopeptide Conjugates by Liquid Chromatography. (1995). Semantic Scholar. [Link]
-
In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. (2022). CentAUR. [Link]
-
Purification and characterization of antifungal lipopeptide produced by Bacillus velezensis isolated from raw honey. (2022). PLOS ONE. [Link]
-
Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter. (2018). ResearchGate. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]
-
In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. (2022). PMC - NIH. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed. [Link]
- Boc and Fmoc solid phase peptide synthesis. (n.d.).
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. (n.d.). Advent Chembio. [Link]
-
Synthetic protein conjugate vaccines provide protection against Mycobacterium tuberculosis in mice. (2021). PNAS. [Link]
-
Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived Pam2cys Lipopeptide. (2021). PubMed Central. [Link]
-
Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. (2010). ResearchGate. [Link]
-
Novel glycolipid TLR2 ligands of the type Pam2Cys-α-Gal: synthesis and biological properties. (2012). PubMed. [Link]
-
Lipopeptides for Vaccine Development. (n.d.). ACS Publications. [Link]
Sources
- 1. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 139573-77-6: Fmoc-Cys(Pam)2-OH (R) | CymitQuimica [cymitquimica.com]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc-Cys(Pam)2-OH (S) | 139573-78-7 [chemicalbook.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of Synthetic Lipopeptide Conjugates by Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 17. journals.plos.org [journals.plos.org]
- 18. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Toll-Like Receptor 2 Signaling and Current Approaches for Therapeutic Modulation in Synucleinopathies [frontiersin.org]
Applications of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH in vaccine adjuvant development
An Application Guide to Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH for the Development of Self-Adjuvanting Lipopeptide Vaccines
Abstract
The development of subunit vaccines, which utilize specific antigens rather than whole pathogens, has created a critical need for potent and safe adjuvants to elicit robust and durable immune responses. Synthetic lipopeptides, which covalently link a peptide antigen to an immunostimulatory lipid moiety, represent a highly promising class of "self-adjuvanting" vaccines.[1][2] This guide focuses on the application of this compound, a key building block for synthesizing dipalmitoylated lipopeptides. This molecule, often abbreviated as Fmoc-Pam₂Cys-OH, serves as a potent agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer, a critical pattern recognition receptor of the innate immune system.[3][4] We provide a detailed exploration of its mechanism of action, protocols for the synthesis and purification of a model lipopeptide vaccine, and methodologies for its comprehensive immunological evaluation.
Introduction: The Imperative for Advanced Adjuvants
Traditional vaccines often rely on live-attenuated or inactivated pathogens, which contain intrinsic components that stimulate the immune system. Modern subunit vaccines, while offering superior safety profiles by using only specific antigenic components, are often poorly immunogenic on their own.[3] They require the inclusion of adjuvants—substances that enhance the body's immune response to an antigen.[5] Despite their importance, the number of adjuvants approved for human use is limited, often due to toxicity concerns.[2]
This challenge has spurred the development of rationally designed adjuvants that target specific pathways of the innate immune system. Toll-like receptors (TLRs) have emerged as premier targets because they act as sentinels, recognizing pathogen-associated molecular patterns (PAMPs) and initiating a cascade of events that bridge innate and adaptive immunity.[][7]
This compound is a synthetic cysteine derivative functionalized with two palmitic acid chains, mimicking the lipid structure of bacterial lipoproteins.[3] Its primary role is to serve as a synthetic PAMP that activates the TLR2/TLR6 signaling pathway. By incorporating this molecule directly into a synthetic peptide antigen using solid-phase peptide synthesis (SPPS), researchers can create a single-molecule vaccine that contains both the antigenic epitope and a powerful, covalently linked adjuvant.[8][9] This "self-adjuvanting" approach simplifies formulation, ensures co-delivery of the antigen and adjuvant to the same antigen-presenting cell (APC), and has shown significant promise in pre-clinical and clinical studies.[3][10]
Mechanism of Action: TLR2/TLR6-Mediated Immune Activation
The adjuvant activity of the S-(2,3-di(palmitoyloxy)-propyl)cysteine (Pam₂Cys) moiety is mediated through its specific recognition by a heterodimer of Toll-like receptor 2 and Toll-like receptor 6 (TLR2/TLR6) expressed on the surface of APCs, such as dendritic cells and macrophages.[11]
The activation cascade proceeds as follows:
-
Ligand Recognition: The two lipid chains of the Pam₂Cys moiety embed into the hydrophobic pockets of the TLR2 and TLR6 extracellular domains, inducing a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity.
-
Adaptor Protein Recruitment: The dimerized TIR domains recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[12]
-
Signal Transduction: MyD88 initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[12]
-
Transcription Factor Activation: This cascade culminates in the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[13]
-
Immunological Outcomes: The nuclear translocation of these transcription factors drives the expression of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules (e.g., CD80, CD86) on the APC surface.[14][15]
This orchestrated innate immune activation is critical for effective antigen presentation and the subsequent priming of a robust, antigen-specific adaptive immune response, characterized by the differentiation of T helper cells (Th1/Th2/Th17), cytotoxic T lymphocytes (CTLs), and antibody-producing B cells.[14][16]
Caption: TLR2/TLR6 signaling pathway initiated by a Pam₂Cys lipopeptide.
Application Protocol I: Synthesis of a Self-Adjuvanting Lipopeptide
This protocol describes the synthesis of a model self-adjuvanting vaccine candidate by coupling Fmoc-Pam₂Cys-OH to the N-terminus of a pre-synthesized peptide antigen using manual Fmoc solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent | Recommended Grade | Purpose |
| Rink Amide Resin | 100-200 mesh | Solid support for peptide synthesis, yields a C-terminal amide. |
| Fmoc-protected Amino Acids | Synthesis Grade | Building blocks for the peptide chain. |
| This compound | High Purity | Lipid adjuvant building block. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary solvent for washing and coupling reactions. |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing. |
| Piperidine | ACS Grade | Reagent for Fmoc-deprotection (20% v/v in DMF). |
| HBTU / HOBt | Synthesis Grade | Coupling reagents for amide bond formation. |
| DIPEA | Synthesis Grade | Activation base. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage of the lipopeptide from the resin and side-chain deprotection. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger to prevent side reactions during cleavage. |
| Diethyl Ether (cold) | ACS Grade | Precipitation of the cleaved lipopeptide. |
| Acetonitrile (ACN) / Water (H₂O) | HPLC Grade | Mobile phase for purification. |
Step-by-Step Synthesis Workflow
Step 1: Peptide Antigen Synthesis
-
Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Perform standard Fmoc-SPPS cycles to assemble the desired peptide antigen sequence. Each cycle consists of:
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF, add DIPEA (8 eq.), and couple to the resin for 1-2 hours.
-
Washing: Wash the resin with DMF (5x).
-
-
Confirm coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
Step 2: Lipidation with Fmoc-Pam₂Cys-OH
-
After synthesizing the complete peptide sequence, perform a final Fmoc deprotection of the N-terminal amino acid.
-
Wash the resin thoroughly as described above.
-
Dissolve Fmoc-Pam₂Cys-OH (2 eq.) and HBTU/HOBt (1.9 eq / 2 eq) in a minimal amount of DMF. Insight: Due to its lipophilic nature, Fmoc-Pam₂Cys-OH may require gentle warming or sonication to fully dissolve.
-
Add DIPEA (4 eq.) to the dissolved mixture to activate it, and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight at room temperature. The larger steric bulk of the lipidated amino acid necessitates a longer coupling time.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted reagents.
-
Perform a final Fmoc deprotection to remove the protecting group from the Pam₂Cys moiety, exposing the N-terminal amine.
-
Dry the resin under vacuum.
Step 3: Cleavage and Purification
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the solution to separate the resin and collect the filtrate containing the crude lipopeptide.
-
Precipitate the crude product by adding the filtrate dropwise into a 50-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the white precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude lipopeptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the lipopeptide using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the purity (>95%) and identity of the final product using analytical RP-HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[17][18] Lyophilize the pure fractions to obtain a white, fluffy powder.
Caption: Workflow for synthesizing a Pam₂Cys-lipopeptide vaccine candidate.
Application Protocol II: Immunological Evaluation
Once synthesized and characterized, the lipopeptide must be evaluated for its ability to activate the immune system. This involves a combination of in vitro and in vivo assays.
In Vitro Assessment of Adjuvant Activity
These assays confirm that the Pam₂Cys moiety is active and can stimulate the target immune cells.
A. TLR2 Reporter Assay
-
Principle: Use a cell line (e.g., HEK-Blue™ hTLR2) that is engineered to express human TLR2 and an NF-κB-inducible reporter gene, such as secreted embryonic alkaline phosphatase (SEAP). Activation of TLR2 leads to SEAP production, which can be easily quantified colorimetrically.
-
Protocol:
-
Plate the reporter cells in a 96-well plate.
-
Add serial dilutions of the purified lipopeptide (e.g., from 0.01 to 1000 ng/mL). Include the unlipidated peptide as a negative control and a known TLR2 agonist (e.g., Pam₂CSK₄) as a positive control.
-
Incubate for 18-24 hours.
-
Collect the supernatant and measure SEAP activity according to the manufacturer's instructions.
-
Expected Outcome: A dose-dependent increase in SEAP activity for the lipopeptide, with minimal to no activity from the unlipidated peptide.
-
B. Cytokine Profiling in Primary Immune Cells
-
Principle: Measure the production of key pro-inflammatory cytokines from primary APCs after stimulation with the lipopeptide.
-
Protocol:
-
Isolate primary immune cells, such as mouse bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs).
-
Plate the cells and stimulate them with the lipopeptide (e.g., 1 µg/mL), the unlipidated peptide, and a positive control (e.g., LPS for TLR4).
-
Incubate for 24 hours.
-
Collect the supernatant and quantify cytokine levels (e.g., TNF-α, IL-6, IL-12p70) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Expected Outcome: Significant production of pro-inflammatory cytokines in response to the lipopeptide, confirming APC activation.
-
In Vivo Evaluation of Vaccine Efficacy
This is the definitive test of the self-adjuvanting vaccine's ability to induce an antigen-specific immune response in an animal model.[19]
A. Immunization Protocol
-
Model: BALB/c or C57BL/6 mice (6-8 weeks old, n=5-8 per group).
-
Groups:
-
Saline (Vehicle Control)
-
Unlipidated Peptide Antigen (e.g., 20 nmol in saline)
-
Lipopeptide Vaccine (20 nmol in saline)
-
-
Administration: Administer the formulations via subcutaneous injection at the base of the tail on Day 0 (prime) and Day 14 (boost).[8] The route can be varied (e.g., intranasal) depending on the desired type of immunity.[10][20]
B. Assessment of Humoral Immunity (Antibody Response)
-
Protocol:
-
Collect blood samples via tail or retro-orbital bleed on Day -1 (pre-bleed), Day 14 (post-prime), and Day 28 (post-boost).
-
Isolate sera and measure antigen-specific antibody titers (Total IgG, IgG1, IgG2a) using an indirect ELISA.
-
Expected Outcome: The lipopeptide vaccine group should exhibit significantly higher antigen-specific IgG titers compared to the unlipidated peptide group. The ratio of IgG2a to IgG1 can indicate the T-helper polarization (a higher ratio suggests a Th1-biased response, often desirable for viral and intracellular pathogens).[16]
-
C. Assessment of Cellular Immunity (T-Cell Response)
-
Protocol:
-
At Day 28, euthanize the mice and harvest spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Re-stimulate the splenocytes ex vivo with the unlipidated peptide antigen for 48-72 hours.
-
Measure T-cell responses using:
-
ELISpot: To quantify the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ for Th1, IL-4 for Th2).
-
Intracellular Cytokine Staining (ICS): To determine the phenotype of cytokine-producing T cells (CD4+ or CD8+) by flow cytometry.
-
-
Expected Outcome: A significantly higher frequency of IFN-γ-producing T cells in the lipopeptide vaccine group, demonstrating the induction of a potent cell-mediated immune response.[14]
-
Conclusion and Future Directions
This compound is an indispensable tool for the development of modern, chemically defined, self-adjuvanting vaccines. Its ability to be seamlessly integrated into peptide antigens via standard SPPS allows for the precise construction of single-molecule immunogens that potently activate the innate immune system through the TLR2/TLR6 pathway. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive immunological characterization of these promising vaccine candidates. The versatility of this approach allows for the combination of virtually any peptide epitope with a proven adjuvant, paving the way for the rapid development of vaccines against a wide range of infectious diseases and cancers.[21][22]
References
-
Azuma, M., Sawahata, R., Akao, Y., et al. (2018). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. Scientific Reports. Available at: [Link]
-
Zeng, W., Chua, B. Y., Gorse, A. D., et al. (2010). A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building. Journal of Biological Chemistry. Available at: [Link]
-
Chua, B. Y., Zeng, W., & Jackson, D. C. (2008). Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. Methods in Molecular Biology. Available at: [Link]
-
GUTSMANN, T., SCHROMM, A., BRANDENBURG, K., et al. (2010). Physicochemical and biological analysis of synthetic bacterial lipopeptides - Validity of the concept of endotoxic conformation. ResearchGate. Available at: [Link]
-
Simerska, P., Moyle, P. M., & Toth, I. (2013). The use of a TLR2 agonist-based adjuvant for enhancing effector and memory CD8 T-cell responses. Immunology and Cell Biology. Available at: [Link]
-
Kayesh, M. E. H., et al. (2024). TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview. Journal of Biomedical Science. Available at: [Link]
-
Chua, B., Zeng, W., & Jackson, D. (2008). Synthesis of toll-like receptor-2 targeting lipopeptides as self-adjuvanting vaccines. University of Melbourne Find an Expert. Available at: [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry. Available at: [Link]
-
Christensen, D., & Andersen, P. (2019). Rational Design and In Vivo Characterization of Vaccine Adjuvants. Methods in Molecular Biology. Available at: [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. PMC. Available at: [Link]
-
Uddin, M. B., et al. (2024). TLR agonists as adjuvants for viral vaccines: mechanisms, applications, and future directions. Frontiers in Immunology. Available at: [Link]
-
Ann-Katrin, L., et al. (2023). Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Greber, K. E., et al. (2017). Characterization of antimicrobial and hemolytic properties of short synthetic cationic lipopeptides based on QSAR/QSTR approach. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Simerska, P., Moyle, P. M., Olive, C., & Toth, I. (2008). Self-adjuvanting lipopeptide vaccines. Current Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. (2023). New Generation Vaccine Adjuvant: TLR Agonists. Creative Biolabs. Available at: [Link]
-
HogenEsch, H. (n.d.). Vaccine Development and Adjuvants. Purdue University College of Veterinary Medicine. Available at: [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. PubMed. Available at: [Link]
-
Hussein, W. M., et al. (2015). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. Frontiers in Immunology. Available at: [Link]
-
Götze, S., et al. (2022). Lipopeptide adjuvants for antibiotics and vaccines: the future step in the fight against multidrug-resistant and extensively drug-resistant pathogens. Expert Review of Anti-infective Therapy. Available at: [Link]
-
Allen, A. G., et al. (2023). Next-Generation Adjuvants: Applying Engineering Methods to Create and Evaluate Novel Immunological Responses. Bioengineering. Available at: [Link]
-
Johnson, G. (2023). Evaluation of Vaccine Adjuvants Enhancing Immunogenicity and Efficacy. Journal of Vaccines & Vaccination. Available at: [Link]
-
Various Authors. (2016). Vaccine adjuvants in vivo tests. How should I proceed?. ResearchGate. Available at: [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. ResearchGate. Available at: [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. University of Reading CentAUR. Available at: [Link]
-
Ann-Katrin, L., et al. (2016). Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review. Critical Reviews in Biotechnology. Available at: [Link]
-
Gutarovskaia, O. S., et al. (2024). Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions. International Journal of Molecular Sciences. Available at: [Link]
-
Eurofins Discovery. (n.d.). Toll-like Receptor Assay for Innate-Adaptive Immune Response. Eurofins Discovery. Available at: [Link]
-
Hamley, I. W. (2022). Peptides for Vaccine Development. University of Reading CentAUR. Available at: [Link]
-
An, X., et al. (2023). Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2. iScience. Available at: [Link]
-
Zom, G., et al. (2021). Synthetic protein conjugate vaccines provide protection against Mycobacterium tuberculosis in mice. PNAS. Available at: [Link]
-
Ullah, M., et al. (2023). An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes. International Journal of Molecular Sciences. Available at: [Link]
-
Carl ROTH. (n.d.). Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH, 500 mg. Carl ROTH. Available at: [Link]
-
Fletcher, S. A., et al. (2023). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. Chemistry – A European Journal. Available at: [Link]
-
Shigeoka, A. A., et al. (2007). Toll-like receptors TLR2 and TLR4 initiate the innate immune response of the renal tubular epithelium to bacterial products. Nephrology Dialysis Transplantation. Available at: [Link]
-
Fletcher, S. A., et al. (2023). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. PMC. Available at: [Link]
-
Oliveira-Nascimento, L., Massari, P., & Wetzler, L. M. (2012). The Role of TLR2 in Infection and Immunity. Frontiers in Immunology. Available at: [Link]
-
van der Linden, J., et al. (2020). Conditionally Controlling Human TLR2 Activity via Trans-Cyclooctene Caged Ligands. iScience. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-adjuvanting lipopeptide vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Vaccine Development and Adjuvants - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 7. New Generation Vaccine Adjuvant: TLR Agonists [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of toll-like receptor-2 targeting lipopeptides as self-adjuvanting vaccines. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. pnas.org [pnas.org]
- 11. Lipopeptide adjuvants for antibiotics and vaccines: the future step in the fight against multidrug-resistant and extensively drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 13. Conditionally Controlling Human TLR2 Activity via Trans-Cyclooctene Caged Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of a TLR2 agonist-based adjuvant for enhancing effector and memory CD8 T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toll-like receptors TLR2 and TLR4 initiate the innate immune response of the renal tubular epithelium to bacterial products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopeptides for Vaccine Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Fmoc-Pam2Cys-OH for Targeted Drug Delivery
Abstract
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target effects by concentrating pharmacologically active agents at specific sites within the body. A promising strategy involves co-opting the innate immune system's pattern recognition receptors (PRRs), which are adept at identifying and responding to molecular signatures of pathogens. This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-Pam2Cys-OH , a synthetic diacylated lipopeptide, to create drug delivery systems that target Toll-like Receptor 2/6 (TLR2/6). By functionalizing nanoparticles, liposomes, or therapeutic peptides with Pam2Cys, researchers can direct these systems to TLR2/6-expressing immune cells, such as macrophages and dendritic cells, thereby enabling site-specific drug release and potent immunomodulation.
Introduction: Engaging the Innate Immune System for Targeted Delivery
The innate immune system serves as the body's first line of defense, relying on a germline-encoded set of PRRs to detect conserved pathogen-associated molecular patterns (PAMPs). Toll-like Receptors (TLRs) are a critical class of PRRs that recognize distinct microbial components.[1][2] TLR2, in particular, functions as a heterodimer with either TLR1 or TLR6 to recognize bacterial lipoproteins and lipopeptides.[2][3]
The ligand for the TLR2/6 heterodimer is diacylated lipopeptides, a component of the cell walls of gram-positive bacteria and mycoplasma.[4] Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a potent synthetic analogue of these lipoproteins that specifically activates the TLR2/6 signaling pathway.[5][6] When conjugated to a drug delivery carrier, Pam2Cys acts as a targeting ligand, directing the entire construct to cells expressing TLR2/6, which are primarily immune cells.[4][7] This approach not only facilitates targeted delivery of a therapeutic payload but can also act as a self-adjuvant, initiating a localized immune response that can be synergistic with the encapsulated drug, particularly in immunotherapy and vaccine development.[8][9]
The Fmoc-protected form, Fmoc-Pam2Cys-OH , is a key building block for this strategy, particularly in solid-phase peptide synthesis (SPPS) and for controlled, site-specific conjugation to various delivery platforms.[5][10] This document provides the fundamental knowledge and actionable protocols for its effective use.
Fmoc-Pam2Cys-OH: Physicochemical Properties and Handling
Fmoc-Pam2Cys-OH is an amphiphilic molecule consisting of a cysteine core, two palmitoyl lipid chains, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The lipid tails anchor the molecule in cellular membranes, facilitating interaction with the TLR2/6 receptor complex, while the Fmoc group allows for seamless integration into standard peptide synthesis workflows and provides a stable precursor for subsequent conjugation reactions.[10][11]
| Property | Value | Source |
| IUPAC Name | 3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [12] |
| Molecular Formula | C₅₃H₈₃NO₈S | [12][13] |
| Molecular Weight | 894.3 g/mol | [12][13] |
| CAS Number | 210532-98-2 | [13] |
| Appearance | White to off-white solid | N/A |
| Purity (HPLC) | Typically >95% | [14][15] |
Storage and Handling:
-
Long-Term Storage: Store tightly sealed at 2°C to 8°C.[13] For extended storage, -20°C is recommended.
-
Handling: Handle in a well-ventilated area.[16] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its lipophilic nature, Fmoc-Pam2Cys-OH has poor solubility in aqueous media but is soluble in organic solvents like chloroform, methanol, and DMF.
Mechanism of Action: The TLR2/6 Signaling Cascade
The biological activity of Pam2Cys is mediated through the activation of the TLR2/6 signaling pathway. This process initiates a pro-inflammatory response.
-
Ligand Recognition and Dimerization: The diacyl lipid tails of Pam2Cys are recognized by the extracellular domains of TLR2 and TLR6, inducing them to form a stable heterodimer on the cell surface.[2][4]
-
TIR Domain Recruitment: This dimerization event triggers a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two receptors into close proximity.
-
Adaptor Protein Binding: The clustered TIR domains recruit TIR domain-containing adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adapter protein).[2][17]
-
Myddosome Formation: MyD88 recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, forming a signaling complex known as the Myddosome.[1][17]
-
Downstream Activation: The activated IRAK complex then associates with TRAF6 (TNF receptor-associated factor 6), which in turn activates downstream kinases like TAK1 (TGF-β-activated kinase 1).[17]
-
NF-κB and MAPK Activation: TAK1 activation leads to the phosphorylation of the IκB kinase (IKK) complex, resulting in the degradation of IκB and the translocation of the transcription factor NF-κB (nuclear factor-kappa B) into the nucleus.[4][17] Simultaneously, mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are activated.[18]
-
Cytokine Production: Nuclear NF-κB and other transcription factors (e.g., AP-1) induce the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines, orchestrating the innate immune response.[18]
Protocol: Conjugation of Pam2Cys to Drug Delivery Systems
The carboxylic acid group of Fmoc-Pam2Cys-OH is the primary handle for conjugation to amine-functionalized carriers after the N-terminal Fmoc group is removed. Amine-reactive crosslinking chemistry, such as using EDC and NHS, is a robust and widely used method.
Part A: Fmoc Deprotection of Fmoc-Pam2Cys-OH
Rationale: The Fmoc group protects the α-amino group. Its removal is the first step to expose the amine for other reactions or to yield the final H-Pam2Cys moiety if the carboxyl group is used for conjugation. For carboxyl-to-amine conjugation, this step is performed after the main synthesis of the carrier is complete. However, if you are building a peptide onto the Pam2Cys moiety, this deprotection is a standard step in SPPS. The protocol below is for solution-phase deprotection.
Materials:
-
Fmoc-Pam2Cys-OH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolve Fmoc-Pam2Cys-OH in DMF to a concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by TLC or HPLC-MS.
-
Once the reaction is complete, precipitate the deprotected product (H-Pam2Cys-OH) by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the pellet twice with cold diethyl ether to remove residual piperidine and dibenzofulvene byproduct.
-
Dry the resulting H-Pam2Cys-OH pellet under vacuum. The product is now ready for conjugation via its carboxyl group.
Part B: EDC/NHS Conjugation to an Amine-Functionalized Carrier
Rationale: This protocol activates the carboxylic acid on H-Pam2Cys-OH to form a reactive NHS-ester, which then efficiently reacts with primary amines on the drug delivery carrier (e.g., nanoparticles, proteins) to form a stable amide bond.
Materials:
-
H-Pam2Cys-OH (from Part A)
-
Amine-functionalized carrier (e.g., nanoparticles, protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., dialysis, size exclusion chromatography, or centrifugal filters)
Procedure:
-
Activation of H-Pam2Cys-OH:
-
Dissolve H-Pam2Cys-OH in a minimal amount of anhydrous DMSO or DMF.
-
Dilute the dissolved lipopeptide into Activation Buffer. The final concentration of organic solvent should be kept low (<10%) to prevent carrier destabilization.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of H-Pam2Cys-OH.
-
Incubate at room temperature for 30 minutes with gentle stirring, protected from light, to form the NHS-ester.
-
-
Conjugation to Carrier:
-
Dissolve or suspend your amine-functionalized carrier in the Coupling Buffer (PBS, pH 7.4).
-
Add the activated Pam2Cys-NHS ester solution to the carrier solution. The molar ratio of Pam2Cys to carrier will need to be optimized but a starting point is often 10:1 to 50:1.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of ~50 mM and incubating for 15 minutes.
-
Purify the Pam2Cys-conjugated carrier from unreacted components using a suitable method based on size differences. For nanoparticles, dialysis against PBS or repeated centrifugation and resuspension are effective.
-
Protocol: Formulation of Pam2Cys-Functionalized Liposomes
Rationale: Incorporating Pam2Cys into a liposomal bilayer allows the liposome to be targeted to TLR2/6-expressing cells. The thin-film hydration method is a common and reliable technique for preparing liposomes.[5][19]
Materials:
-
Structural lipids (e.g., DSPC, DPPC, or DOPC)
-
Cholesterol
-
H-Pam2Cys-OH (or a Pam2Cys-lipid conjugate like Pam2Cys-DSPE)
-
Chloroform and/or Methanol
-
Hydration Buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Sonicator (bath or probe type) or Extruder
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the structural lipids, cholesterol, and H-Pam2Cys-OH in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio might be DSPC:Cholesterol:Pam2Cys at 55:40:5.[5]
-
Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the main lipid (e.g., 55-65°C for DSPC).
-
Continue rotating until a thin, uniform lipid film is formed on the wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours (or overnight) to remove all traces of organic solvent.[5]
-
-
Hydration:
-
Warm the Hydration Buffer to a temperature above the lipid Tc.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by vortexing or manual swirling until the lipid film is fully suspended in the buffer.[5] This initial suspension will contain large, multilamellar vesicles (MLVs).
-
-
Size Reduction (Sizing):
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, the MLV suspension must be sized.
-
Sonication: Use a bath sonicator or a probe-tip sonicator to apply sonic energy to the suspension. This process is effective but can sometimes lead to lipid degradation.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension (10-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This method provides better control over the final vesicle size and distribution.
-
-
Purification:
-
To remove any un-encapsulated drug (if co-formulated) or non-incorporated components, purify the liposome suspension using size exclusion chromatography or dialysis.
-
Characterization of Pam2Cys-Conjugated Systems
Thorough characterization is essential to ensure the quality, stability, and functionality of the final product.
| Technique | Parameter Measured | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Diameter: 100-200 nm; PDI < 0.3 for homogenous populations.[5] |
| Zeta Potential Analysis | Surface Charge (mV) | Varies with carrier; successful conjugation may alter the charge. |
| Transmission Electron Microscopy (TEM) | Morphology, Size, and Dispersity | Visual confirmation of particle/liposome shape and size.[5] |
| HPLC / LC-MS | Confirmation of Conjugation, Purity | Shift in retention time or increase in mass corresponding to Pam2Cys addition.[14][15] |
| Quantification Assays | Conjugation Efficiency | Various methods (e.g., fluorescent labeling, specific element analysis) can quantify the amount of Pam2Cys per carrier. |
Protocol: In Vitro Biological Evaluation
After synthesis and characterization, the biological activity of the Pam2Cys-functionalized system must be validated.
Protocol: TLR2/6 Reporter Assay
Rationale: This assay uses a cell line engineered to express TLR2 and TLR6, along with a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter. Activation of the TLR2/6 pathway leads to SEAP secretion, which can be easily quantified colorimetrically.[15][20]
Materials:
-
HEK-Blue™ hTLR2 cells (or similar reporter cell line)
-
HEK-Blue™ Detection Medium (or appropriate SEAP substrate)
-
Pam2Cys-conjugated delivery system
-
Unconjugated carrier (negative control)
-
Free Pam2Cys (positive control)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of your Pam2Cys-conjugate, the unconjugated carrier control, and the free Pam2Cys positive control in cell culture medium.
-
Remove the old medium from the cells and add 180 µL of the test and control samples to the appropriate wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
To measure SEAP activity, transfer 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of pre-warmed HEK-Blue™ Detection medium to each well.
-
Incubate for 1-3 hours at 37°C and measure the optical density (OD) at ~630 nm.
-
Compare the OD values from your Pam2Cys-conjugate to the controls. A significant increase in OD over the unconjugated carrier indicates successful TLR2/6 activation.
Conclusion and Future Outlook
Fmoc-Pam2Cys-OH is a versatile and powerful chemical tool for the development of advanced drug delivery systems. By leveraging its ability to specifically engage the TLR2/6 receptor, researchers can design carriers that actively target immune cells. This strategy holds immense potential for improving the therapeutic index of drugs for a range of applications, from cancer immunotherapy and vaccine adjuvants to the treatment of infectious diseases.[7][9] The protocols outlined in this guide provide a solid foundation for the synthesis, formulation, and evaluation of these next-generation targeted therapies. Future work will likely focus on optimizing carrier design to control the magnitude and type of immune response, further refining the synergy between the targeted delivery and the therapeutic payload.
References
-
Toll-like receptor 6 - Wikipedia. (n.d.). Wikipedia. [Link]
-
Cell surface TLRs signal pathway. TLR2/6 is used as an example to... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Edwards-Gayle, C. J. C., et al. (2015). Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. Bioconjugate Chemistry, 26(7), 1315–1324. [Link]
-
Wang, X., et al. (2016). Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells. PLoS ONE, 11(2), e0149594. [Link]
-
Al-Derzi, S., et al. (2022). In Vivo Evaluation of Pam2Cys-Modified Cancer-Testis Antigens as Potential Self-Adjuvanting Cancer Vaccines. ChemMedChem, 17(10), e202200067. [Link]
-
Fmoc-(R)Pam2Cys-OH. (n.d.). PubChem. [Link]
-
Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates. (2015). ScienceOpen. [Link]
-
Characterization and yield of R4Pam2Cys synthesized using Method 1 (M1)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Study of Agonists of TLRs as Vaccine Adjuvants. (2019). Springer Nature Experiments. [Link]
-
Hayball, J. D., et al. (2019). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. Scientific Reports, 9(1), 12781. [Link]
-
Hussein, W. M., et al. (2021). Hydrophobic amino acid-based vaccine delivery systems to induce cellular and humoral immunity. UQ eSpace. [Link]
-
In vitro evaluation of TLR agonistic activity and cytotoxicity. A) TLR... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Oliveira-Nascimento, L., Massari, P., & Wetzler, L. M. (2012). The Role of TLR2 in Infection and Immunity. Frontiers in Immunology, 3, 79. [Link]
-
Hussein, W. M., et al. (2016). Double conjugation strategy to incorporate lipid adjuvants into multiantigenic vaccines. RSC Advances, 6(13), 10834–10842. [Link]
-
(Fmoc-Cys-OH)2. (n.d.). PubChem. [Link]
-
Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim. (2020). Journal of Medicinal Chemistry, 63(22), 13624–13632. [Link]
-
Reddy, S. T., et al. (2013). Nanoparticle conjugation of CpG enhances adjuvancy for cellular immunity and memory recall at low dose. Proceedings of the National Academy of Sciences, 110(48), 19447–19452. [Link]
- Liposome compositions comprising pam2cys or pam3cys adjuvant and methods for inducing a humoral immune response. (2021).
-
Synthetic agonists | TLR2. (n.d.). InvivoGen. [Link]
-
van der Linden, J. A., et al. (2020). Conditionally Controlling Human TLR2 Activity via Trans-Cyclooctene Caged Ligands. ACS Chemical Biology, 15(7), 1931–1939. [Link]
-
Fmoc-Cys(Pam)2-OH (R) [139573-77-6]. (n.d.). AAPPTEC. [Link]
-
Thomas, C., et al. (2011). Targeted Immunomodulation Using Antigen-Conjugated Nanoparticles. Journal of Nanomedicine & Nanotechnology, S4, 002. [Link]
-
Zeng, W., et al. (2010). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Amino Acids, 39(2), 471–480. [Link]
-
How to Prepare Liposomes? - Liposome Preparation Guide. (2022). YouTube. [Link]
-
Turning the Old Adjuvant from Gel to Nanoparticles to Amplify CD8+ T Cell Responses. (2017). ScienceOpen. [Link]
-
Target-sensitive immunoliposomes: preparation and characterization. (1991). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1062(2), 143–148. [Link]
-
Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination. (2023). DSpace@MIT. [Link]
Sources
- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. Toll-like receptor 6 - Wikipedia [en.wikipedia.org]
- 5. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. US20210308252A1 - Liposome compositions comprising pam2cys or pam3cys adjuvant and methods for inducing a humoral immune response - Google Patents [patents.google.com]
- 10. CAS 139573-77-6: Fmoc-Cys(Pam)2-OH (R) | CymitQuimica [cymitquimica.com]
- 11. Fmoc-Cys(Pam)2-OH (S) | 139573-78-7 [chemicalbook.com]
- 12. Fmoc-(R)Pam2Cys-OH | C53H83NO8S | CID 23505305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Fmoc-Cys(Pam)2-OH (S) - Safety Data Sheet [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Solid-Phase Synthesis of Lipopeptides Utilizing Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Abstract
Lipopeptides, particularly those mimicking bacterial lipoproteins, are potent immunomodulators with significant applications in vaccine development and immunotherapy. Their synthesis, however, presents unique challenges due to the amphipathic nature of the target molecules. This guide provides a detailed, field-proven protocol for the solid-phase synthesis of lipopeptides using the key building block, Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-Pam2Cys-OH). By explaining the causality behind each experimental choice, this document serves as an in-depth technical resource, ensuring both scientific integrity and reproducibility.
Introduction: The Rationale for Synthetic Lipopeptides
Bacterial lipoproteins are characterized by a unique N-terminal lipo-cysteine moiety, which anchors them to the cell membrane. This lipid portion is a potent pathogen-associated molecular pattern (PAMP) recognized by Toll-like receptors (TLRs), primarily TLR2 in heterodimerization with TLR1 or TLR6. This recognition event triggers a cascade of innate immune responses, making synthetic analogues of these lipoproteins powerful adjuvants for vaccines and standalone immunotherapeutics.[1][2][3]
The solid-phase peptide synthesis (SPPS) approach, specifically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, has become the method of choice for producing these complex molecules.[4][5][6] It allows for the precise, stepwise assembly of the peptide chain onto a solid support, followed by the incorporation of the lipidated cysteine residue. This protocol focuses on the use of this compound, a commercially available building block that facilitates the direct incorporation of the dipalmitoylated S-glyceryl-cysteine structure found in many bacterial lipoproteins.
Foundational Principles: Materials and Strategic Choices
The Solid Support: Choosing the Right Anchor
The choice of resin is the first critical decision in SPPS. For lipopeptide synthesis, a resin must be compatible with both the polar peptide chain and the nonpolar lipid moiety.
-
Rink Amide Resin: This is the recommended resin for synthesizing C-terminally amidated lipopeptides, which often mimic the native structure of bacterial lipoproteins. The Rink Amide linker is cleaved under strongly acidic conditions (e.g., high percentage of trifluoroacetic acid, TFA), which simultaneously removes most common side-chain protecting groups.[7]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is ideal for the synthesis of lipopeptides with a C-terminal carboxylic acid. It is highly acid-labile, allowing for the cleavage of the peptide from the resin under very mild acidic conditions, which can be beneficial if acid-sensitive modifications are present.[7]
Key Reagents and Their Justification
A successful synthesis relies on high-quality reagents. The following table outlines the critical components and the rationale for their selection.
| Reagent | Purpose & Rationale |
| Fmoc-Protected Amino Acids | Standard building blocks for the peptide chain. The Fmoc group is base-labile, allowing for orthogonal deprotection relative to the acid-labile side-chain protecting groups and resin linker.[8][9] |
| This compound | The key lipoamino acid building block. It provides the pre-formed di-palmitoylated glycerol moiety attached to cysteine. |
| Coupling Reagents (e.g., HBTU, HATU) | These reagents activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. HATU is particularly recommended for sterically hindered couplings, which can occur with the bulky lipoamino acid.[10][11] |
| Base (e.g., DIPEA, 2,4,6-Collidine) | Required to neutralize the protonated amine on the growing peptide chain and to facilitate the activation of the incoming amino acid. Collidine is sometimes preferred as it is less likely to cause side reactions like racemization.[10] |
| Fmoc Deprotection Solution (e.g., 20% Piperidine in DMF) | A basic solution used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.[11] |
| Solvents (DMF, DCM) | High-purity, amine-free solvents are crucial. DMF (N,N-Dimethylformamide) is the primary solvent for coupling and washing steps due to its excellent resin-swelling properties. DCM (Dichloromethane) is used for resin swelling and certain washing steps.[7] |
| Cleavage Cocktail (e.g., TFA/TIS/H2O) | A strong acid solution to cleave the completed lipopeptide from the resin and remove side-chain protecting groups. Scavengers like TIS (Triisopropylsilane) and water are essential to quench reactive cationic species generated during cleavage, protecting sensitive residues like tryptophan and methionine. |
Experimental Workflow: From Resin to Purified Product
The following diagram illustrates the overall workflow for the solid-phase synthesis of a target lipopeptide.
Caption: Overall workflow for lipopeptide synthesis.
Detailed Protocol: Step-by-Step Synthesis
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.
Step 1: Resin Preparation
-
Place 0.1 mmol of Rink Amide resin in a solid-phase synthesis vessel.
-
Add ~10 mL of DCM and allow the resin to swell for 30 minutes.
-
Drain the DCM and wash the resin three times with DMF (~10 mL each).
Step 2: Iterative Peptide Chain Elongation (SPPS Cycle) This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result, beads remain colorless, indicates completion). If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Step 3: Coupling of this compound This step is critical and often requires optimized conditions due to the steric bulk of the lipoamino acid.
-
Following the final peptide chain deprotection, prepare the coupling solution for the lipoamino acid.
-
Dissolve Fmoc-Pam2Cys-OH (0.2 mmol, 2 eq.) and HATU (0.19 mmol, 1.9 eq.) in DMF.
-
Add DIPEA (0.4 mmol, 4 eq.) and pre-activate for 5 minutes.
-
Add the solution to the resin and allow the coupling to proceed for at least 4 hours, or overnight for best results.
-
Confirm coupling with a Kaiser test.
-
Wash the resin extensively with DMF, followed by DCM, to remove any unreacted lipoamino acid.
Step 4: Cleavage and Global Deprotection
-
CAUTION: This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment. TFA is highly corrosive.
-
Wash the final lipopeptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Use approximately 10 mL per 0.1 mmol of resin.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (~40 mL).
-
A white precipitate (the crude lipopeptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the pellet twice with cold diethyl ether.
-
Dry the crude lipopeptide pellet under vacuum.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
Due to their amphipathic nature, lipopeptides require specific HPLC conditions for effective purification.
-
Column: A C4 or C8 stationary phase is often more suitable than a C18 phase, as the strong hydrophobicity of the lipid tails can lead to irreversible binding on C18 columns.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile or isopropanol
-
-
Gradient: A long, shallow gradient is typically required to separate the target lipopeptide from deletion sequences or incompletely deprotected species. A typical gradient might run from 30% B to 100% B over 60 minutes.[12][13]
The following diagram outlines the purification and analysis process.
Caption: Purification and analysis workflow.
Characterization
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified lipopeptide. The observed mass should match the calculated theoretical mass.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For full structural elucidation, 1D and 2D NMR experiments can be performed. This can confirm the peptide sequence and the integrity of the lipid moieties, although it requires larger amounts of pure material.[17][18][19]
Troubleshooting and Expert Insights
-
Poor Coupling of the Lipoamino Acid: This is the most common failure point.
-
Cause: Steric hindrance from the bulky lipid chains.
-
Solution: Use a more powerful coupling reagent like HATU, double the coupling time (or perform it overnight), and use a reduced molar excess (e.g., 2 equivalents) to minimize waste of the expensive building block.
-
-
Low Yield After Cleavage:
-
Cause: Incomplete cleavage or precipitation.
-
Solution: Ensure the cleavage time is sufficient (at least 2 hours). When precipitating, use a large excess of cold diethyl ether and allow sufficient time at -20°C.
-
-
Difficult Purification:
-
Cause: Aggregation of the lipopeptide.
-
Solution: Dissolve the crude product in a small amount of acetonitrile or isopropanol before adding the aqueous mobile phase. Using a C4 column can significantly improve peak shape and recovery.
-
Conclusion
The solid-phase synthesis of lipopeptides using this compound is a robust and reproducible method for accessing these immunologically important molecules. Success hinges on a rational choice of materials, careful execution of the coupling steps—particularly for the lipoamino acid—and optimized purification strategies. By understanding the chemical principles behind each step, researchers can confidently synthesize high-purity lipopeptides for a wide range of applications in drug development and fundamental research.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
- Walia, N. K., & Cameotra, S. S. (2015). Lipopeptides: Biosynthesis and Applications. Journal of Petroleum & Environmental Biotechnology, 6(3).
- Mishra, N., & Wang, G. (2020).
- Raaijmakers, J. M., de Bruijn, I., Nybroe, O., & Ongena, M. (2010). Natural functions of lipopeptides from Bacillus and Pseudomonas: more than surfactants and antibiotics. FEMS microbiology reviews, 34(6), 1037–1062.
-
Mäepea, M., et al. (2021). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. Foods, 10(8), 1779. [Link]
-
Agilent Technologies. (2019). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
- Barale, S. S., et al. (2022). Reverse-phase HPLC purification of lipopeptides produced by B. velezensis SK. AMB Express, 12(1), 7.
- Singh, P., et al. (2022). Characterization of Iturin V, a Novel Antimicrobial Lipopeptide from a Potential Probiotic Strain Lactobacillus sp. M31. Probiotics and Antimicrobial Proteins, 14(5), 1018-1029.
- De Vleeschouwer, M., et al. (2022). An NMR fingerprint matching approach for the identification and structural re-evaluation of Pseudomonas lipopeptides. bioRxiv.
- Kowall, M., et al. (1998). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Bioengineering and Biotechnology, 7, 473.
-
Moldes, A. B., Álvarez-Chaver, P., Vecino, X., & Cruz, J. M. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. Frontiers in Bioengineering and Biotechnology, 11, 1189450. [Link]
- Romano, A., et al. (2015). Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC. Analytical and Bioanalytical Chemistry, 407(9), 2529-2542.
- Qian, C., et al. (2012). NMR spectroscopic and MS/MS spectrometric characterization of a new lipopeptide antibiotic bacillopeptin B-1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74. Marine drugs, 10(6), 1337–1348.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTEC. Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. [Link]
-
ACS Publications. Discovery and Synthesis of a Gram-Negative-Active Cationic Lipopeptide Antibiotic Inspired by Primary Sequences from Underexplored Gram-Negative Bacteria. [Link]
-
PubMed. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
PubMed. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
MDPI. Regulation, Biosynthesis, and Extraction of Bacillus-Derived Lipopeptides and Its Implications in Biological Control of Phytopathogens. [Link]
-
PubMed Central. Microbial Lipopeptide-Producing Strains and Their Metabolic Roles under Anaerobic Conditions. [Link]
-
PubMed Central. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Sources of Lipopeptides and Their Applications in Food and Human Health: A Review [mdpi.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 16. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 17. An NMR fingerprint matching approach for the identification and structural re-evaluation of Pseudomonas lipopeptides | bioRxiv [biorxiv.org]
- 18. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Harnessing Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH for Advanced Studies of Protein-Lipid Interactions
An Application Guide for Researchers
This guide provides an in-depth exploration of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, a critical tool for synthesizing lipidated peptides. We will delve into the foundational principles of protein lipidation, provide detailed protocols for solid-phase peptide synthesis (SPPS), and outline key biophysical methods for investigating the intricate interactions between proteins and biological membranes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage synthetic lipopeptides to unravel complex biological processes.
The Crucial Role of Protein Lipidation in Cellular Function
Protein lipidation is a vital post-translational modification where lipid moieties are covalently attached to proteins.[1][2][3] This process dramatically increases the protein's hydrophobicity, fundamentally influencing its structure, stability, and function.[2][3] Lipidation acts as a sophisticated cellular compass, guiding proteins to specific membrane locations, such as the plasma membrane or organelles, which is essential for their proper function.[4] This modification is central to a vast array of cellular processes, including signal transduction, protein trafficking, and intercellular communication.[1][4] Key signaling proteins, including G-proteins and Ras proteins, rely on lipidation for their membrane association and subsequent activation of downstream signaling cascades.[4] Dysregulation of these lipidation events is frequently implicated in a range of diseases, including cancer and neurological disorders.[5][6]
Studying endogenously lipidated proteins presents significant challenges due to their hydrophobicity, low abundance, and the dynamic, often reversible, nature of the modification.[7] Synthetic lipopeptides, created using specialized building blocks like this compound, offer a powerful solution. These synthetic mimics provide homogeneous, well-defined tools to dissect the precise role of lipidation in protein function and their interactions with lipid bilayers.[7]
This compound is a cysteine derivative designed specifically for Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is comprised of:
-
An N-terminal Fmoc (fluorenylmethyloxycarbonyl) group , which is a base-labile protecting group ideal for the iterative nature of SPPS.[]
-
A cysteine backbone , which serves as the amino acid scaffold.
-
A 2,3-di(palmitoyloxy)-propyl moiety attached to the cysteine's sulfhydryl group. This dual-palmitoyl group mimics the S-dipalmitoylation found in bacterial lipoproteins and provides a stable, strong membrane anchor.[][10]
This specialized amino acid allows for the precise, site-specific incorporation of a stable lipid anchor into a synthetic peptide sequence, enabling detailed biophysical and cell-based investigations.[][10]
Synthesis of Lipidated Peptides: A Step-by-Step Protocol
The primary method for creating lipidated peptides with this building block is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[] The use of the Fmoc protecting group is advantageous due to the mild, alkaline conditions required for its removal, which preserves the integrity of the peptide and acid-labile side-chain protecting groups.[]
Core Principles of the Fmoc-SPPS Cycle
The synthesis process is a cycle of two main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed, typically with a solution of piperidine in a polar aprotic solvent like DMF, exposing a free amine.[11]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.[11][12]
This cycle is repeated until the desired peptide sequence is assembled.
Protocol for Incorporating this compound
Due to its significant steric bulk and hydrophobicity, incorporating the lipidated cysteine requires optimized conditions compared to standard amino acids.
Materials & Reagents:
-
This compound
-
SPPS Resin (e.g., Rink Amide or Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel. If starting with a pre-loaded resin, proceed to the first deprotection step.
-
Standard Chain Elongation: Synthesize the peptide sequence C-terminal to the lipidation site using standard automated or manual SPPS protocols.
-
Coupling of the Lipidated Cysteine:
-
Pre-activation: Dissolve 2-3 equivalents of this compound and 2-3 equivalents of the activating agent (e.g., HBTU/HOBt) in a minimal volume of DMF. Add 4-6 equivalents of DIPEA and allow the mixture to pre-activate for 5-10 minutes.
-
Causality: The increased equivalents and pre-activation step are crucial to overcome the slow reaction kinetics caused by the bulky dipalmitoyl group.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide. Allow the reaction to proceed for 2-4 hours. Agitate continuously.
-
Monitoring: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, a second coupling (a "double couple") is necessary.
-
-
Continuing Chain Elongation: After successful coupling of the lipidated residue, continue with the standard SPPS cycles for any remaining N-terminal amino acids.
-
Final Fmoc Deprotection: Remove the Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin and incubate for 2-3 hours at room temperature.
-
Causality: TIS is a critical scavenger that captures the reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions with sensitive residues like Cysteine or Tryptophan.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The high hydrophobicity of dipalmitoylated peptides makes purification challenging.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C4 or C8 column is often more suitable than a C18 column for highly hydrophobic peptides. A shallow gradient of acetonitrile or isopropanol in water (with 0.1% TFA) is typically required for good separation.
-
Characterization: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
| Parameter | Standard Peptides | Lipidated Peptides | Rationale for Change |
| Coupling Time | 30-60 minutes | 2-4 hours (or double couple) | Overcomes steric hindrance from the bulky lipid chains. |
| Equivalents of AA | 2-4 eq. | 2-3 eq. (often higher) | Drives the reaction to completion. |
| HPLC Column | C18 | C4 or C8 | Reduces irreversible binding and improves peak shape for highly hydrophobic molecules. |
| HPLC Mobile Phase | Acetonitrile/Water | Acetonitrile or Isopropanol/Water | Stronger organic solvent may be needed for elution. |
Applications in Studying Protein-Lipid Interactions
Once synthesized and purified, the lipidated peptide is a versatile tool for a wide range of biophysical assays designed to probe its interaction with model membranes.
Sources
- 1. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lipidation in Cell Signaling and Diseases: Function, Regulation, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Exploring Protein Lipidation with Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
Enhancing Intracellular Delivery: A Guide to the Lipidation of Cell-Penetrating Peptides with Fmoc-Pam2Cys-OH
Introduction: Overcoming the Cellular Barrier with Lipidation
Cell-penetrating peptides (CPPs) have emerged as highly promising vectors for the intracellular delivery of therapeutic cargoes, ranging from small molecules to large biologics like siRNA and proteins.[1] Their intrinsic ability to traverse the plasma membrane offers a solution to one of the greatest challenges in drug development. However, the efficiency of CPP-mediated delivery can be variable and is often limited by the primary uptake mechanism, which frequently involves endocytosis.[2][3] While effective, endosomal uptake can lead to the sequestration and degradation of the cargo in lysosomes, reducing its therapeutic bioavailability.
To amplify the efficacy of CPPs, various chemical modifications have been explored. Among the most successful is lipidation—the covalent attachment of fatty acid moieties. This application note provides a comprehensive technical guide to the synthesis, purification, and application of CPPs lipidated with Fmoc-Pam2Cys-OH, a synthetic diacylated lipoamino acid. The Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) moiety acts as a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer, a key player in the innate immune system.[4][5] This strategic modification not only enhances cellular uptake through improved membrane interaction but also imparts self-adjuvanting properties, making Pam2Cys-CPPs particularly valuable for vaccine development and immunotherapy.[4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on technical accuracy and field-proven insights. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground key claims in authoritative sources.
The Rationale: Why Pam2Cys?
The choice of Pam2Cys as a lipidating agent is strategic for two primary reasons: enhanced cellular entry and innate immune activation.
-
Enhanced Cellular Permeation: The two palmitoyl chains of Pam2Cys dramatically increase the hydrophobicity of the peptide conjugate. This enhanced lipophilicity facilitates stronger interactions with the lipid bilayer of the plasma membrane. While the uptake of many Pam2Cys-peptide conjugates has been shown to be independent of TLR2 expression, the lipid moiety promotes internalization via endocytic pathways such as clathrin- or caveolin-dependent endocytosis.[6][7] This leads to a significant increase in the quantity of internalized peptide compared to its non-lipidated counterpart.
-
TLR2/6 Agonism and Immune Adjuvancy: Pam2Cys is a well-characterized mimic of bacterial lipoproteins and a potent ligand for the TLR2/6 receptor complex.[4] Activation of this pathway in antigen-presenting cells (APCs) like dendritic cells and macrophages triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[4][6] This "self-adjuvanting" property is highly desirable in vaccine design, as it ensures that the antigenic peptide cargo is delivered to the same cell that is being immunologically activated, leading to a more robust and targeted immune response.[5]
Section 1: Synthesis and Characterization of Pam2Cys-CPPs
The most efficient and widely used method for generating Pam2Cys-lipidated peptides is through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10] This approach allows for the stepwise assembly of the peptide sequence on an insoluble resin support, followed by the direct coupling of the Fmoc-Pam2Cys-OH building block.
Experimental Workflow Overview
The synthesis and validation of a Pam2Cys-CPP can be broken down into four key stages: Solid-Phase Peptide Synthesis, On-Resin Lipidation, Cleavage & Purification, and finally, Characterization.
Caption: High-level workflow for Pam2Cys-CPP synthesis and validation.
Materials and Reagents
| Reagent/Material | Specification | Recommended Supplier |
| Resin | Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g) | Sigma-Aldrich, Bachem |
| Fmoc-Amino Acids | Standard side-chain protected (e.g., Fmoc-Arg(Pbf)-OH) | AAPPTec, ChemPep |
| Lipidation Reagent | Fmoc-Pam2Cys-OH | Bachem, ChemPep |
| Coupling Reagents | HBTU, HOBt, DIC, PyBOP | Sigma-Aldrich |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Fmoc Deprotection | 20% Piperidine in DMF | In-house preparation |
| Solvents | DMF (Peptide Synthesis Grade), DCM, Acetonitrile (HPLC Grade) | Fisher Scientific |
| Cleavage Cocktail | TFA (95%), TIS (2.5%), Water (2.5%) | In-house preparation |
| Purification Column | Preparative C18 Reversed-Phase Column (e.g., 10 µm, 250x21.2 mm) | Waters, Agilent |
Protocol 1: Synthesis of Pam2Cys-CPP (Example: Pam2Cys-TAT)
This protocol details the manual synthesis of Pam2Cys-GRKKRRQRRR-NH2.
1. Resin Preparation: a. Place Rink Amide AM resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel. b. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.[8] c. Drain the DMF.
2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for 10-15 minutes.[8] e. Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), then DMF (3x).
3. Amino Acid Coupling (Performed for each amino acid in the sequence R-R-R-Q-R-R-K-K-G): a. In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. b. Add DIPEA (6 eq.) to the activation mixture. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate at room temperature for 1-2 hours. e. Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step. f. Once coupling is complete (yellow/clear beads), drain and wash the resin as in step 2e.
4. On-Resin Lipidation with Fmoc-Pam2Cys-OH: a. After coupling the final amino acid (Glycine) and performing the final Fmoc deprotection (steps 2a-e), wash the resin-bound peptide. b. In a separate vial, dissolve Fmoc-Pam2Cys-OH (1.5 eq.), PyBOP (1.5 eq.), and HOBt (1.5 eq.) in DMF. c. Add DIPEA (3 eq.) to the mixture. d. Add the activated lipoamino acid solution to the resin. e. Agitate at room temperature for 4-6 hours, or overnight for best results. The larger steric hindrance of Pam2Cys requires longer coupling times. f. Wash the resin thoroughly with DMF (5x) and DCM (5x). g. Perform a final Fmoc deprotection (steps 2a-e) to remove the Fmoc group from the Pam2Cys moiety. h. Wash the final lipidated peptide-resin with DMF (5x), DCM (5x), and finally Methanol (3x). i. Dry the resin under high vacuum for at least 2 hours.
5. Cleavage and Peptide Precipitation: a. Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2O. (Caution: Work in a fume hood, TFA is highly corrosive). b. Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). c. Agitate at room temperature for 2-3 hours.[11] d. Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide. e. Centrifuge the ether suspension, decant the ether, and repeat the ether wash twice to remove scavengers. f. Dry the white peptide pellet under a stream of nitrogen.
Protocol 2: Purification by Reversed-Phase HPLC
The high hydrophobicity of Pam2Cys-CPPs necessitates a modified HPLC gradient compared to standard peptides.
1. Sample Preparation: a. Dissolve the crude peptide pellet in a minimal volume of 50% Acetonitrile (ACN)/Water. b. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Preparative C18 column (e.g., Waters SunFire C18, 10 µm).
-
Mobile Phase A: 0.1% TFA in H2O.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Flow Rate: ~15-20 mL/min for a ~20 mm ID column.
-
Detection: 220 nm and 280 nm.
-
Gradient: Due to the lipid moiety, a shallower gradient and higher final ACN concentration are often required. A typical gradient is:
-
30-60% B over 10 minutes
-
60-95% B over 30 minutes
-
Hold at 95% B for 5 minutes
-
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze small aliquots of each major fraction by analytical HPLC and Mass Spectrometry to confirm purity and identity. c. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.
Protocol 3: Characterization by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for confirming the molecular weight of the final product.
1. Sample Preparation: a. Dissolve a small amount of the lyophilized peptide in 50% ACN/Water with 0.1% formic acid.
2. Analysis: a. Infuse the sample into the ESI-MS. b. Acquire the spectrum in positive ion mode. c. Interpretation: Due to the peptide's basic residues (Arg, Lys), you will observe a series of multiply charged ions (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺). The raw mass spectrum will show peaks corresponding to the mass-to-charge (m/z) ratio. Deconvolution software is used to calculate the parent mass (M) of the peptide.
Expected Mass Calculation for Pam2Cys-TAT:
-
TAT (GRKKRRQRRR): 1335.6 Da
-
Pam2Cys: 849.4 Da (after losing Fmoc and incorporating into peptide)
-
Expected [M+H]⁺: ~2186.0 Da
The observed mass should be within +/- 1 Da of the theoretical mass to confirm successful synthesis.
| Product | Synthesis Method | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (HPLC @ 220nm) |
| TAT Peptide | Fmoc SPPS | 1335.6 Da | 1335.8 Da | >98% |
| Pam2Cys-TAT | Fmoc SPPS | 2186.0 Da | 2186.3 Da | >97% |
| Caption: Representative characterization data for a synthesized TAT peptide and its Pam2Cys conjugate. |
Section 2: Mechanism of Action and Biological Validation
The Dual-Mode Enhancement of Cellular Uptake
The conjugation of Pam2Cys to a CPP enhances its cellular uptake through a mechanism that appears to be primarily driven by the biophysical properties of the lipid chains, rather than a direct, TLR2-mediated internalization event.
Caption: Dual mechanism of Pam2Cys-CPP: enhanced uptake and immune activation.
Studies have demonstrated that the uptake of Pam2Cys-conjugated peptides can be TLR2-independent.[6][7] Instead, the lipid moiety promotes insertion into the plasma membrane, which then triggers uptake via energy-dependent endocytic pathways.[2] This leads to a substantial increase in the amount of peptide internalized. Concurrently, if the cell expresses TLR2/6 (such as an APC), the Pam2Cys moiety will engage the receptor, initiating a potent immune signaling cascade.
Protocol 4: Quantifying Cellular Uptake via Flow Cytometry
This protocol allows for the quantitative comparison of cellular uptake between a standard CPP and its Pam2Cys-lipidated version. A fluorescent label (e.g., FITC) must be attached to the N-terminus of the peptide during synthesis for detection.
1. Cell Culture: a. Plate HeLa or another suitable cell line in a 24-well plate at a density that allows for ~70-80% confluency on the day of the experiment.
2. Peptide Treatment: a. Prepare solutions of FITC-labeled TAT and FITC-Pam2Cys-TAT in serum-free media at various concentrations (e.g., 1 µM, 5 µM, 10 µM). b. Wash cells with PBS and replace the medium with the peptide solutions. c. Incubate for 2-4 hours at 37°C.
3. Sample Preparation for Flow Cytometry: a. Wash the cells twice with cold PBS to remove surface-bound peptide. b. Detach the cells using Trypsin-EDTA. c. Resuspend the cells in FACS buffer (PBS with 1% FBS).
4. Data Acquisition: a. Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel. b. Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Fold Increase vs. TAT |
| Untreated Control | 0 | 150 | - |
| FITC-TAT | 5 | 4,500 | 1.0x |
| FITC-Pam2Cys-TAT | 5 | 38,000 | 8.4x |
| FITC-TAT | 10 | 9,200 | 1.0x |
| FITC-Pam2Cys-TAT | 10 | 75,000 | 8.2x |
| Caption: Representative flow cytometry data demonstrating the significantly enhanced cellular uptake of Pam2Cys-lipidated TAT peptide compared to its non-lipidated counterpart in HeLa cells after a 4-hour incubation. MFI is a measure of the average fluorescence per cell, directly correlating with the amount of internalized peptide. |
Protocol 5: Validating TLR2/6 Agonistic Activity
The biological activity of the Pam2Cys moiety can be confirmed using a reporter cell line, such as HEK-Blue™ hTLR2 cells, which express human TLR2, TLR6, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene linked to an NF-κB promoter.[4][7]
1. Cell Culture: a. Culture HEK-Blue™ hTLR2/6 cells according to the manufacturer's protocol. b. Plate cells in a 96-well plate.
2. Stimulation: a. Add Pam2Cys-TAT, non-lipidated TAT (negative control), and Pam2CSK4 (positive control) to the wells at various concentrations (e.g., 0.01 to 1000 ng/mL). b. Incubate for 18-24 hours.
3. SEAP Detection: a. Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant. b. Incubate at 37°C for 1-3 hours. c. Measure the optical density (OD) at 620-650 nm.
| Treatment Group | Concentration (ng/mL) | TLR2/6 Activation (OD 650nm) |
| Media Control | 0 | 0.11 ± 0.02 |
| TAT Peptide | 1000 | 0.13 ± 0.03 |
| Pam2CSK4 (Control) | 10 | 1.85 ± 0.15 |
| Pam2Cys-TAT | 1 | 0.45 ± 0.05 |
| Pam2Cys-TAT | 10 | 1.79 ± 0.11 |
| Pam2Cys-TAT | 100 | 2.15 ± 0.18 |
| Caption: Representative data from a HEK-Blue™ TLR2/6 reporter assay. Pam2Cys-TAT induces a dose-dependent activation of the NF-κB pathway, comparable to the known TLR2/6 agonist Pam2CSK4, while the non-lipidated TAT peptide shows no activity.[6][8] |
Conclusion and Future Perspectives
The lipidation of cell-penetrating peptides with Fmoc-Pam2Cys-OH is a robust and highly effective strategy for enhancing their utility in drug delivery and vaccine development. The protocols and data presented herein provide a comprehensive framework for the successful synthesis, purification, and validation of these powerful conjugates. By leveraging the dual properties of enhanced membrane interaction and innate immune activation, Pam2Cys-CPPs offer a sophisticated tool to overcome cellular barriers and modulate biological responses with high precision. The continued exploration of such multi-functional delivery vectors holds immense promise for the future of targeted therapeutics and advanced immunotherapies.
References
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Khan, S., et al. (2008). Distinct Uptake Mechanisms but Similar Intracellular Processing of Two Different Toll-like Receptor Ligand-Peptide Conjugates in Dendritic Cells. Journal of Biological Chemistry. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
ResearchGate. (n.d.). Distinct Uptake Mechanisms but Similar Intracellular Processing of Two Different Toll-like Receptor Ligand-Peptide Conjugates in Dendritic Cells. Available at: [Link]
-
Madani, F., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biophysics. Available at: [Link]
-
InvivoGen. (n.d.). HEK-Blue™ hTLR2. Available at: [Link]
-
Wallbrecher, R., et al. (2016). Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Zaman, M., et al. (2013). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. RSC Advances. Available at: [Link]
-
Jackson, D. C., et al. (2010). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Amino Acids. Available at: [Link]
-
Hundahl, A. C., et al. (2023). Quantitative live cell imaging of lipidated peptide transport through an epithelial cell layer. Journal of Controlled Release. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
InvivoGen. (n.d.). HEK-Blue™ hTLR2-TLR1. Available at: [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
ResearchGate. (n.d.). Cellular uptake determined by flow cytometry. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Zhang, S., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Comparative Uptake of Peptides by Flow Cytometry. Available at: [Link]
-
ResearchGate. (n.d.). TLR2 and TLR6 activation by N-acetyl Pam2Cys and analogues. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Available at: [Link]
-
PubMed. (n.d.). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Available at: [Link]
-
ResearchGate. (n.d.). Peptide purification using HPLC. Available at: [Link]
-
InvivoGen. (n.d.). HEK-Blue hTLR2. Available at: [Link]
-
LibreTexts Chemistry. (2022). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
Waters. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available at: [Link]
-
MDPI. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. Available at: [Link]
-
PubMed Central. (n.d.). Exploring protein lipidation by mass spectrometry-based proteomics. Available at: [Link]
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available at: [Link]
-
PubMed Central. (n.d.). Introduction to Peptide Synthesis. Available at: [Link]
-
Crombez, L., et al. (2008). Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics. Trends in Pharmacological Sciences. Available at: [Link]
-
Bárány-Wallje, E., et al. (2018). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Pharmaceutics. Available at: [Link]
Sources
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. dovepress.com [dovepress.com]
- 11. invivogen.com [invivogen.com]
Application Note: A Guide to the Use of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH in the Development of Self-Adjuvanting Lipopeptide Vaccines
Introduction
The development of effective vaccines, particularly subunit vaccines composed of specific peptide antigens, is often hampered by the poor immunogenicity of these small molecules.[1] To overcome this, co-administration with an adjuvant is typically required to stimulate a robust and durable immune response.[2][3] However, the toxicity and limited choice of adjuvants approved for human use hinder vaccine innovation.[4][5] Self-adjuvanting vaccines, which feature the covalent linkage of an antigen to an immunostimulatory moiety, represent a sophisticated and potent solution to this challenge.[1][4][5]
This application note serves as a technical guide for researchers, scientists, and drug development professionals on the use of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH , a key building block for synthesizing self-adjuvanting lipopeptide vaccines. This molecule is a protected synthetic analogue of dipalmitoyl-S-glyceryl cysteine (Pam2Cys), a potent agonist for the Toll-like Receptor 2 and 6 (TLR2/6) heterodimer.[4][6][7] By covalently incorporating this lipid moiety into a peptide antigen, the resulting lipopeptide can directly activate antigen-presenting cells (APCs), bridging the innate and adaptive immune systems to elicit powerful, antigen-specific T-cell and B-cell responses without the need for an external adjuvant.[8][9]
The Principle of Self-Adjuvanting Lipopeptides and TLR2/6 Agonism
The innate immune system recognizes pathogens through a set of germline-encoded pattern recognition receptors (PRRs), which include the Toll-like Receptor (TLR) family.[6] TLRs detect conserved pathogen-associated molecular patterns (PAMPs), initiating a signaling cascade that is critical for shaping the subsequent adaptive immune response.[10]
This compound is designed for the facile incorporation of the Pam2Cys moiety during standard Fmoc-based solid-phase peptide synthesis (SPPS). The core structure, Pam2Cys, is a synthetic lipoamino acid that mimics the acylated N-terminus of bacterial lipoproteins.[1][4] This lipid structure is specifically recognized by a heterodimer of TLR2 and TLR6 on the surface of APCs, such as dendritic cells (DCs) and macrophages.[6][9][11] This targeted activation of APCs is the foundational mechanism for the self-adjuvanting property of Pam2Cys-conjugated vaccines.
| Property | Value |
| IUPAC Name | (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[12] |
| Molecular Formula | C₅₃H₈₃NO₈S[12][13] |
| Molecular Weight | 894.3 g/mol [12][14] |
| CAS Number | 210532-98-2[12][15] |
| Function | Protected amino acid for SPPS; provides TLR2/6 agonist activity after deprotection. |
| Table 1: Physicochemical Properties of this compound. |
Mechanism of Action: The TLR2/6 Signaling Pathway
The binding of the Pam2Cys moiety of the lipopeptide to the TLR2/6 complex initiates a well-defined intracellular signaling cascade. This process is essential for the maturation of dendritic cells and their ability to prime naive T cells.
-
Recognition and Dimerization: The two palmitoyl chains of Pam2Cys are inserted into the hydrophobic pockets of the TLR2 and TLR6 ectodomains, inducing receptor dimerization.
-
Recruitment of Adaptor Proteins: The intracellular Toll/Interleukin-1 receptor (TIR) domains of the dimerized receptors recruit the adaptor protein Myeloid Differentiation primary response 88 (MyD88).
-
Signal Transduction: MyD88 recruits and activates IL-1 receptor-associated kinases (IRAKs), which in turn activate TNF receptor-associated factor 6 (TRAF6).
-
Activation of Transcription Factors: This cascade culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
-
Immune Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus, driving the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12), chemokines, and co-stimulatory molecules (e.g., CD40, CD86).[6][16]
This orchestrated response leads to DC maturation, enhanced antigen processing and presentation, and migration to lymph nodes, where the mature DCs can effectively activate antigen-specific T helper and cytotoxic T lymphocytes.[9][17]
Experimental Workflow Overview
The development of a self-adjuvanting lipopeptide vaccine follows a logical progression from chemical synthesis to immunological evaluation. This workflow ensures the creation of a well-characterized and effective vaccine candidate.
Protocols and Methodologies
The following protocols provide a detailed, step-by-step framework for the synthesis, formulation, and evaluation of a Pam2Cys-lipopeptide vaccine.
Protocol 4.1: Synthesis of a Self-Adjuvanting Lipopeptide
This protocol describes the synthesis of a lipopeptide using manual or automated Fmoc solid-phase peptide synthesis (SPPS). The Pam2Cys moiety is typically incorporated at the N-terminus to ensure optimal interaction with TLRs.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU/HCTU and DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether (ice-cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Perform the coupling of the first C-terminal Fmoc-amino acid to the resin using 4 eq of amino acid, 3.95 eq of HBTU, and 6 eq of DIPEA in DMF for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Chain Elongation: Sequentially couple the remaining standard amino acids according to the peptide sequence, with a deprotection step between each coupling.
-
Pam2Cys Incorporation: For the final N-terminal residue, dissolve This compound (1.5 eq) and HCTU (1.45 eq) in DMF. Add DIPEA (3 eq) and allow the coupling to proceed for 4-6 hours or overnight to ensure complete reaction due to the steric hindrance of the lipid moiety.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 3 to expose the N-terminal amine of the cysteine residue.
-
Cleavage and Precipitation: Wash the resin thoroughly with DCM. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter to collect the TFA solution and precipitate the crude lipopeptide by adding it to ice-cold diethyl ether.
-
Purification and Characterization: Centrifuge to pellet the crude product. Wash with ether, air dry, and dissolve in a suitable solvent (e.g., DMSO/water mixture). Purify the lipopeptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., ESI-MS).
Protocol 4.2: Formulation of the Lipopeptide Vaccine
Due to their amphiphilic nature, Pam2Cys-lipopeptides can self-assemble into micelles or other nanostructures in aqueous solutions, which can enhance their immunogenicity.[11][18]
Materials:
-
Lyophilized, purified lipopeptide
-
Sterile DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the lipopeptide by dissolving the lyophilized powder in sterile DMSO (e.g., 10 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
Working Solution: On the day of use, dilute the stock solution into sterile PBS to the final desired concentration for injection (e.g., 1 mg/mL).
-
Formulation: Add the DMSO stock solution dropwise into the vortexing PBS to facilitate the formation of a stable nanoparticle suspension. The final concentration of DMSO should ideally be below 10% (v/v) to avoid toxicity in subsequent assays.
-
Sterility: All steps should be performed in a laminar flow hood using sterile reagents and materials to ensure the final formulation is suitable for cell-based assays and in vivo use.
| Component | Final Concentration | Purpose |
| Lipopeptide | 0.1 - 1.0 mg/mL | Active Immunogen |
| DMSO | <10% (v/v) | Solubilizing Agent |
| PBS, pH 7.4 | q.s. to final volume | Physiological Buffer |
| Table 2: Example formulation for a self-adjuvanting lipopeptide vaccine. |
Protocol 4.3: In Vitro Validation of TLR2/6 Agonistic Activity
This protocol uses a commercially available HEK-Blue™ TLR2/6 reporter cell line to specifically and quantitatively measure the agonistic activity of the synthesized lipopeptide. These cells express human TLR2 and TLR6 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR2/hTLR6 cells
-
HEK-Blue™ Detection medium
-
Synthesized lipopeptide formulation
-
Pam2CSK4 (positive control)
-
Non-lipidated peptide (negative control)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ cells into a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.
-
Stimulation: Prepare serial dilutions of the lipopeptide formulation, Pam2CSK4, and the non-lipidated peptide in cell culture medium. Add these stimuli to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Transfer a small aliquot of the cell supernatant to a new 96-well plate containing the HEK-Blue™ Detection medium.
-
Readout: Incubate for 1-4 hours at 37°C and measure SEAP activity by reading the absorbance at 620-650 nm using a spectrophotometer.
-
Analysis: Plot the absorbance against the concentration of the stimulant. A dose-dependent increase in absorbance for the lipopeptide and Pam2CSK4, with no response from the non-lipidated peptide, confirms specific TLR2/6 agonistic activity.
| Well Content | Purpose | Expected Outcome |
| Cells + Medium | Unstimulated Control | Baseline SEAP activity |
| Cells + Non-lipidated Peptide | Negative Control | No increase in SEAP activity |
| Cells + Pam2CSK4 (e.g., 100 ng/mL) | Positive Control | Strong increase in SEAP activity |
| Cells + Lipopeptide (serial dilutions) | Test Article | Dose-dependent increase in SEAP activity |
| Table 3: Example plate setup for the TLR2/6 reporter assay. |
Protocol 4.4: In Vivo Immunogenicity Assessment in a Murine Model
This protocol provides a general framework for evaluating the immunogenicity of the lipopeptide vaccine in mice.[19]
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Lipopeptide vaccine formulation
-
Sterile syringes and needles (e.g., 27G)
Procedure:
-
Acclimatization: Allow mice to acclimatize for one week before the start of the experiment.
-
Primary Immunization (Day 0): Immunize mice via a chosen route, such as subcutaneous (s.c.) injection at the base of the tail or intranasal (i.n.) administration.[4][20] The volume is typically 50-100 µL for s.c. injection.
-
Booster Immunizations: Administer one or two booster immunizations using the same dose and route at 2-3 week intervals to enhance the immune response.
-
Sample Collection: Collect blood samples via tail or submandibular bleed at specified time points (e.g., pre-immunization and 1-2 weeks after each boost) to analyze the antibody response.
-
Terminal Endpoint: At the end of the study (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for analysis of T-cell responses (e.g., ELISpot or intracellular cytokine staining) and blood for final antibody titration.
| Day | Procedure | Purpose |
| 0 | Prime Immunization (e.g., 20 µg lipopeptide/mouse) | Initiate primary immune response |
| 14 | Pre-boost Blood Collection | Assess primary antibody response |
| 14 | 1st Booster Immunization | Amplify and mature the immune response |
| 28 | Pre-boost Blood Collection | Assess secondary antibody response |
| 28 | 2nd Booster Immunization | Further enhance the immune response |
| 38-42 | Terminal Bleed & Spleen Harvest | Final analysis of humoral and cellular immunity |
| Table 4: Example murine immunization schedule. |
Conclusion
This compound is an invaluable chemical tool for the development of next-generation, self-adjuvanting vaccines. Its structure allows for straightforward incorporation into synthetic peptides, creating a single-molecule vaccine that combines both antigen and a potent TLR2/6 agonist. This approach obviates the need for traditional adjuvants, potentially reducing vaccine complexity and toxicity while inducing robust and targeted immune responses.[1][4] The protocols outlined in this guide provide a comprehensive framework to synthesize, formulate, and validate these promising lipopeptide vaccine candidates, paving the way for advancements in the fight against infectious diseases and cancer.
References
-
T. A. D. T. T. Jackson, D. C., Chua, B., Zeng, W., & Jackson, D. (2010). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. PLoS ONE, 5(11), e13339. [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry, 32(8), 1541–1554. [Link]
-
Moyle, P. M., & Toth, I. (2008). Self-adjuvanting lipopeptide vaccines. Current Medicinal Chemistry, 15(5), 506–516. [Link]
-
Moyle, P. M., & Toth, I. (2008). Self-Adjuvanting Lipopeptide Vaccines. ResearchGate. [Link]
-
Li, Y., Chu, Y., & Li, Y. (2019). Identification and immunological evaluation of novel TLR2 agonists through structure optimization of Pam3CSK4. Bioorganic & Medicinal Chemistry, 27(13), 2784–2800. [Link]
-
Yeung, A. S. Y., & Brimble, M. A. (2014). A Method for the Generation of Pam2Cys-Based Lipopeptide Mimics via CuAAC Click Chemistry. ResearchGate. [Link]
-
Chua, B., Zeng, W., & Jackson, D. (2010). Synthesis of toll-like receptor-2 targeting lipopeptides as self-adjuvanting vaccines. University of Melbourne. [Link]
-
Sim, M. S., & Jackson, D. C. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. Frontiers in Immunology, 4, 308. [Link]
-
Sim, M. S., & Jackson, D. C. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. PubMed Central (PMC). [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]
-
Moyle, P. M., & Toth, I. (2008). Self-Adjuvanting Lipopeptide Vaccines. Ingenta Connect. [Link]
-
ResearchGate. (n.d.). Pam2Cys-containing lipopeptides are ligands for TLR2 and act as potent... ResearchGate. Retrieved January 16, 2026, from [Link]
-
MDPI. (2024). Self-Assembling Peptides for Vaccine Adjuvant Discovery. MDPI. [Link]
-
Unknown. (n.d.). TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview. Unknown Source. [Link]
-
MDPI. (2022). Recent Advances in the Development of Toll-like Receptor Agonist-Based Vaccine Adjuvants for Infectious Diseases. MDPI. [Link]
-
EuroMAbNet. (n.d.). Immunization protocol. EuroMAbNet. Retrieved January 16, 2026, from [Link]
-
Werling, D., & Jungi, T. W. (2012). Targeting TLR2 for Vaccine Development. PubMed Central (PMC). [Link]
-
Kanzler, H., Barrat, F. J., Hessel, E. M., & Coffman, R. L. (2007). TLR-Based Immune Adjuvants. PubMed Central (PMC). [Link]
-
Hamley, I. W., et al. (2018). Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. PubMed Central (PMC). [Link]
-
Hamley, I. W. (2021). Lipopeptides for Vaccine Development. PubMed Central (PMC). [Link]
-
Frontiers. (2023). Mucosal immunization with lipopeptides derived from conserved regions of SARS-CoV-2 antigens induce robust cellular and cross-variant humoral immune responses in mice. Frontiers. [Link]
-
ILAR Journal. (2005). Applications and Optimization of Immunization Procedures. Oxford Academic. [Link]
-
Zeng, W., et al. (2007). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. PubMed. [Link]
-
ResearchGate. (n.d.). Vaccination with Pam2Cys Spike induces potent Spike-specific... ResearchGate. Retrieved January 16, 2026, from [Link]
-
Frontiers. (2018). Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS. Frontiers. [Link]
-
楚肽生物科技. (n.d.). This compound. 楚肽生物科技. Retrieved January 16, 2026, from [Link]
-
Karger Publishers. (2015). Impact of in vitro Costimulation with TLR2, TLR4 and TLR9 Agonists and HIV-1 on Antigen-Presenting Cell Activation. Karger Publishers. [Link]
Sources
- 1. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Self-adjuvanting lipopeptide vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of toll-like receptor-2 targeting lipopeptides as self-adjuvanting vaccines. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Targeting TLR2 for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C53H83NO8S | CID 66744798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]
- 14. Bachem this compound, Quantity: Each of | Fisher Scientific [fishersci.com]
- 15. This compound - 楚肽生物科技 [apeptides.com]
- 16. Identification and immunological evaluation of novel TLR2 agonists through structure optimization of Pam3CSK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunization protocol. EuroMAbNet [euromabnet.com]
- 20. Frontiers | Mucosal immunization with lipopeptides derived from conserved regions of SARS-CoV-2 antigens induce robust cellular and cross-variant humoral immune responses in mice [frontiersin.org]
Application Notes and Protocols for the Purification of Peptides Containing Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Authored by: A Senior Application Scientist
Abstract
The purification of synthetic peptides incorporating the highly lipophilic moiety, Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-Pam₂Cys-OH), presents significant challenges to researchers in drug development and immunology. These lipopeptides, which are potent agonists of Toll-Like Receptor 2 (TLR2), are characterized by their inherent hydrophobicity, leading to poor aqueous solubility and a strong propensity for aggregation.[1][2][3][4] This application note provides a comprehensive guide to developing robust purification strategies for these challenging molecules, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the fundamental principles behind the experimental choices, offering detailed protocols and troubleshooting guidance to enable the consistent attainment of high-purity Pam₂Cys-containing peptides.
Introduction: The Purification Challenge of Pam₂Cys Lipopeptides
The conjugation of peptides to lipid moieties like Pam₂Cys is a powerful strategy for enhancing their immunogenicity, creating self-adjuvanting vaccine candidates.[5][6] The Pam₂Cys moiety mimics the lipid structure of bacterial lipoproteins, effectively engaging the TLR2/TLR6 heterodimer on antigen-presenting cells, thereby initiating a potent immune response.[7][8]
However, the very feature that confers this biological activity—the dual palmitoyl chains—is the primary source of purification difficulties. The extreme hydrophobicity of these molecules leads to:
-
Poor Solubility: Pam₂Cys-peptides are often sparingly soluble in aqueous buffers typically used in chromatography.[1][9]
-
Aggregation: The hydrophobic lipid tails can interact, causing the peptides to aggregate and precipitate out of solution, especially at high concentrations.[3] This can lead to column clogging, poor peak shape, and low recovery during purification.
-
Strong Retention on RP-HPLC: The lipophilic nature of these peptides results in very strong binding to the hydrophobic stationary phases of reversed-phase columns, necessitating high concentrations of organic solvents for elution.
This guide will provide a systematic approach to overcoming these challenges, ensuring the successful purification of these valuable molecules.
Pre-Purification Strategy: Sample Preparation is Key
Proper handling and preparation of the crude lipopeptide are critical for a successful purification outcome. The primary goal is to maintain the peptide in a soluble, non-aggregated state before injection onto the HPLC column.
Initial Crude Peptide Handling
After cleavage from the solid-phase synthesis resin and precipitation, the crude lipopeptide pellet should be handled with care. It is often a waxy or sticky solid.
-
Lyophilization: Thoroughly lyophilize the crude product to remove residual cleavage cocktail reagents, particularly trifluoroacetic acid (TFA) and scavengers, which can interfere with chromatography.
-
Initial Purity Assessment: Before proceeding with large-scale purification, it is advisable to analyze a small, representative sample of the crude material by analytical RP-HPLC and mass spectrometry. This will provide an initial estimate of purity and identify any major side products.
Solubilization of the Crude Lipopeptide
This is often the most challenging step. A systematic approach to finding a suitable solvent system is recommended.
Protocol 2.2.1: Stepwise Solubilization of Crude Pam₂Cys-Peptide
-
Start with Standard HPLC Solvents: Begin by attempting to dissolve a small amount of the crude peptide in the initial mobile phase conditions of your planned HPLC gradient (e.g., 80% Water/20% Acetonitrile with 0.1% TFA). Vortex and sonicate the sample. If it does not dissolve, proceed to the next step.
-
Increase Organic Content: Gradually increase the percentage of organic solvent (acetonitrile or isopropanol) in the solubilization buffer.
-
Introduce Co-solvents: If the peptide remains insoluble, consider the addition of co-solvents. Isopropanol (IPA) or n-propanol can be more effective than acetonitrile at solubilizing highly hydrophobic molecules.[10]
-
Consider Formic Acid: In some cases, using formic acid (0.1-1%) instead of or in addition to TFA can improve solubility and chromatographic performance.
-
Final Filtration: Once a suitable solvent system is found, dissolve the entire batch of crude peptide and filter it through a 0.45 µm syringe filter compatible with organic solvents (e.g., PTFE) to remove any particulate matter before injection.
| Solvent System | Application Notes | Pros | Cons |
| Acetonitrile/Water/TFA | Standard starting point for most peptides. | Good UV transparency, low viscosity. | May not be strong enough for highly lipophilic peptides. |
| Isopropanol/Water/TFA | For peptides with poor acetonitrile solubility. | Stronger eluting power.[10] | Higher viscosity, leading to higher backpressure. |
| Formic Acid Buffers | Alternative to TFA. | Can improve solubility and alter selectivity. | May require optimization of MS detection parameters. |
Table 1: Common Solvent Systems for Solubilizing Crude Lipopeptides.
Purification by Preparative RP-HPLC
RP-HPLC is the cornerstone for purifying Pam₂Cys-peptides.[11] The principle lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[10] Optimization of the chromatographic conditions is paramount.
Column Selection
The choice of stationary phase is a critical parameter. For highly hydrophobic peptides, a less retentive column is often advantageous.
-
Stationary Phase: While C18 columns are the workhorse of peptide purification, their high hydrophobicity can lead to irreversible binding or the need for extremely high organic solvent concentrations for elution of Pam₂Cys-peptides. C8 or C4 columns offer a less hydrophobic stationary phase, which can reduce retention times and improve recovery.[12]
-
Pore Size: A wide pore size (300 Å) is essential for peptides to ensure that the molecules can freely access the stationary phase within the pores of the silica beads.[12]
-
Particle Size: For preparative work, a larger particle size (5-10 µm) is typically used to allow for higher loading capacities and lower backpressures.
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile is the most common organic solvent used in RP-HPLC due to its excellent UV transparency and low viscosity.[10] For extremely hydrophobic Pam₂Cys-peptides that are difficult to elute, a stronger organic modifier like isopropanol can be blended with acetonitrile.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It protonates acidic residues and forms an ion pair with basic residues, masking their charge and promoting retention on the reversed-phase column, leading to sharper peaks.[10][12]
Gradient Elution
A linear gradient from a low to a high concentration of the organic solvent is used to elute the bound peptides. For Pam₂Cys-peptides, a shallow gradient is often necessary to resolve closely eluting impurities from the main product.
Protocol 3.3.1: General RP-HPLC Purification of a Pam₂Cys-Peptide
-
Column: Preparative C4 or C8 column (e.g., 250 x 21.2 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
Start with a higher than usual initial percentage of Mobile Phase B (e.g., 30-40%) to ensure the peptide remains soluble upon injection.
-
Run a shallow gradient, for example, an increase of 0.5-1% Mobile Phase B per minute, through the expected elution range of the peptide.
-
After the product elutes, a steeper gradient can be used to wash the column.
-
-
Injection: Inject the filtered, solubilized crude peptide. Be mindful of the loading capacity of the column. Overloading will lead to poor separation.
-
Fraction Collection: Collect fractions across the peak of interest.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.
| Parameter | Recommendation for Pam₂Cys-Peptides | Rationale |
| Column Chemistry | C4 or C8 | Reduces excessive retention of the hydrophobic peptide.[12] |
| Pore Size | 300 Å | Allows for optimal interaction of the peptide with the stationary phase.[12] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Standard for peptide purification, providing good peak shape.[10] |
| Gradient | Shallow (0.5-1% B/min) | Improves resolution of closely eluting impurities. |
| Column Temperature | Ambient to 40°C | Elevated temperature can improve peak shape and reduce viscosity, but check peptide stability. |
Table 2: Recommended Starting Conditions for RP-HPLC Purification.
Figure 2: Simplified diagram of lipopeptide separation in RP-HPLC.
Conclusion
The purification of peptides containing the this compound moiety is a complex but manageable task. Success hinges on a methodical approach that prioritizes the maintenance of peptide solubility throughout the process. By carefully selecting solubilization conditions, optimizing RP-HPLC parameters—particularly the column stationary phase and elution gradient—and performing rigorous quality control, researchers can consistently obtain high-purity lipopeptides ready for immunological and drug development studies. This guide provides the foundational knowledge and practical protocols to navigate the challenges inherent in the purification of these potent immunostimulatory molecules.
References
- Alajlani, M., et al. (n.d.). Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA.
-
Al-Salami, H., et al. (2025). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. PMC. Available at: [Link]
-
Al-Salami, H., et al. (2025). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. CentAUR. Available at: [Link]
-
Azuma, M., et al. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. PMC. Available at: [Link]
-
von Johannides, J. (2020). Purification of Lipopeptides. YouTube. Available at: [Link]
- Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. (n.d.).
-
Li, Y., et al. (n.d.). Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves. PMC. Available at: [Link]
-
Kumar, P., et al. (n.d.). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. PMC. Available at: [Link]
-
Vecino, X., et al. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. Frontiers. Available at: [Link]
- Pam2Cys-containing lipopeptides are ligands for TLR2 and act as potent... (n.d.).
-
Palmitoylated Peptides: Pam2Cys-peptides and Pam3Cys-peptides. (2013). Bio-Synthesis. Available at: [Link]
-
Gultawat, M., et al. (2014). Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus. PubMed Central. Available at: [Link]
-
Li, Y., et al. (n.d.). Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response. NIH. Available at: [Link]
-
Day, R., et al. (2013). Peptide lipidation stabilizes structure to enhance biological function. PMC. Available at: [Link]
-
Moyle, P. (n.d.). Hydrophobic amino acid-based vaccine delivery systems to induce cellular and humoral immunity. UQ eSpace. Available at: [Link]
-
Arai, Y., et al. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. Nature. Available at: [Link]
-
Aguilar, M.-I. (n.d.). HPLC of Peptides and Proteins. Springer. Available at: [Link]
- A Look into the Peptide Purification Industry from the VP of R&D
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Available at: [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
- Characterization and yield of R4Pam2Cys synthesized using Method 1 (M1)... (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
-
Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]
-
Fmoc-Cys(Pam)2-OH (S) [139573-78-7]. (n.d.). AAPPTEC. Available at: [Link]
-
Sajitha, V., et al. (n.d.). Bacterial Aggregation Assay in the Presence of Cyclic Lipopeptides. PMC. Available at: [Link]
-
Overcoming Challenges in Complex Peptide Purification. (2018). Neuland Labs. Available at: [Link]
-
What are the biggest challenges of optimizing peptide purification workflows? #purification #lab. (2025). YouTube. Available at: [Link]
-
Tackling Peptide Processing Hurdles with Advanced Separation and Purification Technologies. (2025). Sanitech Engineers. Available at: [Link]
-
Janeway, C. A., Jr., & Medzhitov, R. (2002). The Function of Toll-Like Receptors. Madame Curie Bioscience Database. Available at: [Link]
- Isidro-Llobet, A., et al. (n.d.).
-
Teghanemt, A., et al. (n.d.). Purified monomeric ligand.MD-2 complexes reveal molecular and structural requirements for activation and antagonism of TLR4 by Gram-negative bacterial endotoxins. PubMed. Available at: [Link]
-
Toll-like receptor 2. (n.d.). Wikipedia. Available at: [Link]
-
Shen, H.-H., et al. (2009). Aggregation of the naturally occurring lipopeptide, surfactin, at interfaces and in solution: an unusual type of surfactant? PubMed. Available at: [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
-
O'Neill, L. A. J., et al. (n.d.). Therapeutic Targeting of Toll-Like Receptors for Infectious and Inflammatory Diseases and Cancer. PMC. Available at: [Link]
-
Toll Like Receptors | Structure and Types. (2022). YouTube. Available at: [Link]
Sources
- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 3. Bacterial Aggregation Assay in the Presence of Cyclic Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanitech-engineers.com [sanitech-engineers.com]
- 5. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Function of Toll-Like Receptors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Toll-like receptor 2 - Wikipedia [en.wikipedia.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. renyi.hu [renyi.hu]
- 11. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 12. hplc.eu [hplc.eu]
Fmoc-Pam2Cys-OH applications in immunology and cancer research
An Application Guide to Fmoc-Pam2Cys-OH: Synthesis, Immune Activation, and Therapeutic Potential
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, immunologists, and drug development professionals on the application of N-α-Fmoc-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine (Fmoc-Pam₂Cys-OH). We will explore its fundamental mechanism of action as a Toll-like Receptor 2/6 (TLR2/6) agonist and provide practical, field-proven protocols for its use in the synthesis of self-adjuvanting peptide vaccines and the in vitro study of immune cell activation.
Foundational Principles: Understanding Fmoc-Pam₂Cys-OH
Fmoc-Pam₂Cys-OH is a synthetic lipoamino acid that serves as a critical building block in modern immunotherapy research. Its structure is intelligently bifurcated:
-
The Pam₂Cys Moiety: This is the immunologically active component. Comprising a cysteine residue linked to two palmitic acid chains via a glyceryl bridge, it is a synthetic mimic of the N-terminal motif of bacterial lipoproteins.[1][2] This structure is specifically recognized by the heterodimeric Toll-like Receptor 2 and 6 (TLR2/6) complex on the surface of immune cells.[1][3]
-
The Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function. Its presence makes Fmoc-Pam₂Cys-OH perfectly suited for direct incorporation into peptide sequences during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][] This enables the seamless, covalent linkage of the adjuvant to a peptide antigen, creating a single-molecule vaccine candidate.
Mechanism of Action: TLR2/6 Signaling
The therapeutic and research applications of Fmoc-Pam₂Cys-OH are rooted in its ability to potently activate the innate immune system. Upon administration, the Pam₂Cys lipid anchor engages with the TLR2/6 receptor complex on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][6] This binding event initiates a MyD88-dependent intracellular signaling cascade, a cornerstone of the innate immune response.[7][8]
The key steps are as follows:
-
Ligand Recognition: Pam₂Cys binds to the TLR2/6 heterodimer, inducing a conformational change.
-
Adaptor Recruitment: The intracellular Toll/Interleukin-1 Receptor (TIR) domains of the activated receptors recruit the TIR-domain-containing adapter protein (TIRAP), which in turn recruits the central adaptor molecule, Myeloid Differentiation primary response 88 (MyD88).[9][10]
-
Signal Transduction: MyD88 associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family.[8][10]
-
Transcription Factor Activation: This kinase cascade ultimately leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7]
-
Immune Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus, driving the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules (e.g., CD80, CD86).[7][11]
This orchestrated response is critical for "licensing" APCs to effectively prime the adaptive immune system, leading to robust antigen-specific T cell and B cell responses.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Pam₂Cys-conjugate.
Protocol 2: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol details the stimulation of bone marrow-derived DCs (BMDCs) to assess the immunostimulatory activity of a synthesized Pam₂Cys-peptide.
Self-Validation System:
-
Negative Control: Vehicle (e.g., 0.1% DMSO in media) to establish a baseline.
-
Positive Control: LPS (a TLR4 agonist) to confirm the DCs are responsive.
-
Comparators: Unconjugated peptide and unconjugated Pam₂Cys can be used to differentiate the effects of the conjugate.
-
Readouts: Flow cytometry for surface markers and ELISA for secreted cytokines provide quantitative, multi-parameter validation of activation.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
Complete RPMI-1640 medium (with 10% FBS, Pen/Strep)
-
Recombinant mouse GM-CSF
-
Pam₂Cys-peptide, unconjugated peptide, LPS (positive control)
-
Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD11c, -MHC-II, -CD80, -CD86)
-
ELISA kit for a target cytokine (e.g., mouse IL-12p70 or TNF-α)
Procedure:
-
BMDC Generation: Culture bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF for 6-7 days. Non-adherent and loosely adherent cells are harvested as immature DCs. [12]2. Cell Plating: Plate the immature DCs in a 24-well plate at a density of 0.5 - 1 x 10⁶ cells/mL.
-
Stimulation: Add the test articles to the wells.
-
Test: Pam₂Cys-peptide (e.g., at 0.1, 1, and 10 µg/mL).
-
Negative Control: Vehicle (e.g., DMSO at the same final concentration as the highest dose of the test article).
-
Positive Control: LPS (e.g., at 100 ng/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Cell Harvesting and Staining: Gently harvest the cells. Stain them with a cocktail of fluorescently-labeled antibodies against CD11c (DC marker), MHC-II, CD80, and CD86 for 30 minutes on ice.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for MHC-II, CD80, and CD86.
-
Cytokine Analysis: Quantify the concentration of IL-12 or TNF-α in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
Expected Outcome: Successful DC maturation will be observed as a dose-dependent increase in the expression of MHC-II, CD80, and CD86, and a significant increase in the secretion of pro-inflammatory cytokines in wells treated with the Pam₂Cys-peptide, comparable to or exceeding the response to the positive control.
References
-
TLR-1, TLR-2, and TLR-6 MYD88–dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells. (2023). Clinical and Experimental Reproductive Medicine. [Link]
-
TLR-1, TLR-2, and TLR-6 MYD88-dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells. (2023). PubMed. [Link]
-
TLR-mediated immune responses. TLR1/2 and TLR2/6 utilize MyD88 and... (2009). ResearchGate. [Link]
-
MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. (2022). Frontiers in Immunology. [Link]
-
Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. (2020). Biomacromolecules. [Link]
-
In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. (2022). ChemMedChem. [Link]
-
Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities. (2020). ResearchGate. [Link]
-
In Vivo Evaluation of Pam₂Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. (2022). Chemistry & Biodiversity. [Link]
-
Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. (2020). Scientific Reports. [Link]
-
Double conjugation strategy to incorporate lipid adjuvants into multiantigenic vaccines. (2016). Nature Communications. [Link]
-
How do TLR1/TLR2 activate the MyD88 dependent pathway. (2014). Biology Stack Exchange. [Link]
-
Synthetic protein conjugate vaccines provide protection against Mycobacterium tuberculosis in mice. (2021). PNAS. [Link]
-
Fmoc-(R)Pam2Cys-OH. (n.d.). PubChem. [Link]
-
Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. (2012). Methods in Molecular Biology. [Link]
-
Fmoc-Cys(Pam)2-OH (S). (n.d.). AAPPTEC. [Link]
-
Upper respiratory tract immunization with Pam2Cys-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2. (2023). eBioMedicine. [Link]
-
Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. (2010). Amino Acids. [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (2018). ResearchGate. [Link]
-
Particle-bound Pam2Cys (P2C) induced maturation of dendritic cells... (2011). ResearchGate. [Link]
-
Immune microenvironment modulation unmasks therapeutic benefit of radiotherapy and checkpoint inhibition. (2022). Journal of Clinical Investigation. [Link]
-
Dendritic Cells Are Critical for the Activation and Expansion of Vδ2+ T Cells After Allogeneic Hematopoietic Transplantation. (2021). Frontiers in Immunology. [Link]
-
Properties Regulating the Nature of the Plasmacytoid Dendritic Cell Response to Toll-like Receptor 9 Activation. (2006). The Journal of Experimental Medicine. [Link]
-
Vaccination with Pam2Cys Spike induces potent spike-specific... (2022). ResearchGate. [Link]
-
Plasmacytoid dendritic cell activation is dependent on coordinated expression of distinct amino acid transporters. (2021). Science Immunology. [Link]
Sources
- 1. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. biosynth.com [biosynth.com]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR-1, TLR-2, and TLR-6 MYD88–dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Lipidated Amino Acids
Introduction
The incorporation of lipidated amino acids, such as Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, is a critical step in the synthesis of lipidated peptides and proteins, which have significant therapeutic and research applications. However, the pronounced hydrophobicity of these building blocks presents considerable challenges, most notably poor solubility in standard solid-phase peptide synthesis (SPPS) solvents like Dimethylformamide (DMF). This guide provides a comprehensive troubleshooting framework, grounded in chemical principles and field-proven methodologies, to address and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this compound.
Q1: Why is my this compound not dissolving in DMF?
A: The insolubility arises from a fundamental mismatch in polarity. This compound is a highly nonpolar molecule due to the two C16 palmitoyl chains. In contrast, DMF is a polar aprotic solvent. While DMF is an excellent solvent for many amino acids and peptides, its polarity is insufficient to effectively solvate such a large, lipophilic structure, leading to aggregation and precipitation.
Q2: Can I just heat the mixture to dissolve the compound?
A: Gentle warming can be attempted, but it must be done with extreme caution. Overheating can lead to the degradation of the Fmoc protecting group and the cysteine residue itself. A more controlled and recommended approach is sonication at a slightly elevated temperature (e.g., 30-40°C) for a short duration.
Q3: Are there any immediate, simple solvent modifications I can try?
A: Yes, for initial attempts, you can try adding a small percentage of a less polar, aprotic co-solvent to your DMF. Dichloromethane (DCM) or Chloroform (CHCl₃) are common choices. Start with a 9:1 (v/v) ratio of DMF:DCM and assess solubility.
Q4: Could the quality of my this compound be the problem?
A: It is a possibility. Purity issues, such as the presence of residual starting materials or byproducts from the synthesis of the lipidated amino acid, can impact solubility. It is always advisable to have a certificate of analysis (CoA) for your starting material and, if possible, confirm its identity and purity via methods like HPLC or Mass Spectrometry before use.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols and explanations for resolving persistent solubility challenges.
Initial Assessment and Material Verification
Before modifying your synthesis protocol, it is crucial to verify the integrity of your reagents.
Protocol 1: Quick Solubility Test
-
Weigh out a small, known amount of this compound (e.g., 5 mg).
-
Add a measured volume of DMF (e.g., 100 µL) to achieve your target concentration.
-
Vortex the vial for 2 minutes at room temperature.
-
Observe for any undissolved material.
-
If undissolved material is present, proceed to sonicate in a water bath for 5-10 minutes.
-
Re-examine the solution. This baseline test will inform the extent of the solubility issue.
Strategic Solvent System Optimization
If DMF alone is insufficient, a systematic approach to solvent system modification is required. The goal is to decrease the overall polarity of the solvent mixture to better match the solute.
Table 1: Alternative Solvent Systems for Lipidated Amino Acid Coupling
| Solvent System (v/v) | Components | Polarity Index (Approx.) | Key Considerations |
| System A | 1:1 DMF / DCM | 4.9 | Good starting point. DCM swells the polystyrene resin effectively. |
| System B | 1:1 DMF / CHCl₃ | 5.0 | Chloroform is a stronger solvent for lipids but has higher toxicity. |
| System C | NMP as a single solvent | 6.7 | N-Methyl-2-pyrrolidone (NMP) has a different solvent character and can sometimes be more effective than DMF for difficult couplings. |
| System D | Dioxane or THF | 4.8 / 4.0 | These less polar ethers can be effective but may not be ideal for all resin types. Resin swelling should be checked. |
Workflow for Solvent System Selection
Caption: Decision workflow for selecting an appropriate solvent system.
Advanced Techniques and Reagent Selection
For extremely challenging cases, modifications beyond the solvent system may be necessary.
1. In-Situ Activation vs. Pre-activation
For highly aggregation-prone amino acids, pre-activating the amino acid in a small volume of solvent before adding it to the reaction vessel can be beneficial. However, for lipidated amino acids, in-situ activation is often preferred to minimize the time the activated species spends in a potentially poor solvent, reducing the risk of precipitation.
Protocol 2: Optimized In-Situ Coupling
-
Swell the resin in your chosen solvent system (e.g., 1:1 DMF/DCM) for at least 1 hour.
-
In a separate vial, weigh the this compound.
-
Add your chosen solvent system to the amino acid and sonicate briefly until a fine suspension is achieved. Complete dissolution may not occur at this stage.
-
Add the coupling reagents (e.g., HBTU/HOBt or HATU) and the base (e.g., DIPEA) directly to this suspension.
-
Immediately transfer the entire mixture to the reaction vessel containing the resin.
-
Allow the coupling to proceed for an extended period (e.g., 4-6 hours) and monitor the reaction using a qualitative test like the Kaiser test.
2. Use of Additives
Certain additives can help to disrupt intermolecular hydrogen bonding and improve solvation.
-
OxymaPure® or Oxyma-B: These additives can enhance coupling efficiency and may improve the solubility of the activated species.
-
Chaotropic Agents: In some very specific research contexts, low concentrations of agents like guanidinium chloride have been used, but this is an advanced technique that requires careful optimization to avoid side reactions.
Part 3: Mechanistic Insights and Best Practices
Understanding the "Why": The Role of Solvation
Effective solvation requires the solvent molecules to surround the solute molecule, overcoming the solute-solute interactions. The large, nonpolar palmitoyl chains of this compound have strong van der Waals interactions with each other, leading to aggregation. A solvent system with a significant nonpolar character is required to disrupt these interactions.
Diagram of Solvation Challenge
Caption: Contrasting poor vs. effective solvation of the lipidated amino acid.
Key Best Practices:
-
Always use fresh, anhydrous solvents: Water can interfere with the coupling reaction and affect solubility.
-
Work with dilute concentrations: If solubility is a persistent issue, try reducing the concentration of the amino acid. This may require a larger reaction volume.
-
Employ mechanical agitation: Continuous, gentle agitation of the reaction vessel is more effective than intermittent vortexing.
References
Technical Support Center: Improving Coupling Efficiency of Fmoc-Pam2Cys-OH in SPPS
Welcome to the technical support guide for optimizing the incorporation of Fmoc-Pam2Cys-OH in Solid-Phase Peptide Synthesis (SPPS). The synthesis of lipopeptides, particularly those containing the bulky and hydrophobic Pam₂Cys moiety, presents unique challenges that can often lead to incomplete reactions and low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome these hurdles, ensuring successful synthesis of these critical molecules.
We will explore the underlying causes of poor coupling efficiency and provide a structured approach to troubleshooting, complete with detailed protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Pam2Cys-OH coupling reaction consistently failing or showing a low yield?
A1: The difficulty in coupling Fmoc-Pam2Cys-OH stems from two primary chemical and physical properties:
-
Extreme Steric Hindrance: The Fmoc-Pam₂Cys-OH molecule possesses two C16 palmitoyl fatty acid chains attached to the glycerol-cysteine backbone. These long, bulky lipid chains create significant steric hindrance around the carboxyl group, making it difficult for the activating agent to form the active ester and for the activated molecule to approach the N-terminal amine of the peptide-resin.[1]
-
High Aggregation Propensity: The hydrophobic nature of the palmitoyl chains causes both the lipoamino acid in solution and the growing lipopeptide chain on the resin to self-associate and aggregate.[2][3][4] This on-resin aggregation can physically block the reactive N-terminus of the peptide, effectively preventing the coupling reaction from proceeding to completion.[5][6] This phenomenon is often indicated by the shrinking of the resin matrix.[5]
Q2: Standard coupling reagents like HBTU/DIPEA are not working. What are the optimal coupling reagents for this molecule?
A2: For sterically hindered amino acids like Fmoc-Pam₂Cys-OH, more potent coupling reagents are required to achieve efficient activation and rapid reaction kinetics, which can help outpace aggregation-related issues.
Aminium/uronium salts based on 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly recommended.[7]
-
HATU (and its analogues like HCTU): HATU is often the reagent of choice for difficult couplings.[1][8] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom at the 7-position of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of side reactions like epimerization compared to HBTU.[7][8][9]
-
COMU: This is a third-generation uronium reagent based on Oxyma. It demonstrates coupling efficiencies comparable or even superior to HATU, particularly for hindered systems.[1][10] COMU also offers advantages in terms of solubility and safety, as it does not rely on the potentially explosive HOBt or HOAt additives.[10]
The following table provides a comparative overview of common coupling reagents for challenging syntheses.
| Reagent | Activating Additive Moiety | Relative Reactivity | Racemization Risk | Key Considerations |
| HBTU/TBTU | HOBt (1-Hydroxybenzotriazole) | High | Moderate | May be insufficient for severe steric hindrance.[8] |
| HATU/HCTU | HOAt (7-Aza-1-hydroxybenzotriazole) | Very High | Low | Excellent for hindered residues; faster kinetics than HBTU.[8][9][11] |
| PyBOP | HOBt (1-Hydroxybenzotriazole) | High | Low | A phosphonium salt alternative; byproducts are easily washed away.[7] |
| COMU | OxymaPure | Very High | Low | High solubility and efficiency; considered safer than benzotriazole-based reagents.[1][10] |
Q3: How can I improve the poor solubility of Fmoc-Pam2Cys-OH in the reaction solvent?
A3: Standard SPPS solvents like N,N-Dimethylformamide (DMF) may be insufficient to fully solvate the highly lipophilic Fmoc-Pam₂Cys-OH.[12] Improving solubility is critical for ensuring the reagent is available for the reaction.
-
Switch to N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and powerful solvent than DMF, often providing superior solvation for both the resin and difficult reagents, which can lead to improved coupling yields.[12]
-
Use Solvent Mixtures: A combination of solvents can disrupt aggregation and improve solubility. A commonly used "magic mixture" consists of DCM/DMF/NMP (1:1:1).[5] The addition of Dimethyl Sulfoxide (DMSO) can also be highly effective, but use with caution as it may oxidize sensitive residues like methionine or the free thiol of cysteine if not properly protected.[6]
-
Sonication: Briefly sonicating the vessel containing Fmoc-Pam₂Cys-OH and the solvent can help break up initial aggregates and facilitate complete dissolution before adding the solution to the resin.
| Solvent System | Rationale for Use | Cautions & Considerations |
| DMF (Standard) | Common SPPS solvent. | May be a poor solvent for Pam₂Cys. Can degrade to form amines that prematurely deprotect Fmoc groups.[12] |
| NMP | Superior solvating power compared to DMF.[12] | Higher cost. More viscous. |
| DMF/DCM/NMP (1:1:1) | Combines properties of different solvents to disrupt aggregation.[5] | Ensure compatibility with your resin type. |
| DMF or NMP + 15-25% DMSO | DMSO is an excellent solvent for aggregated peptides.[6] | Can oxidize Cys/Met residues. Use high-purity, anhydrous grade. |
Q4: Are there any on-resin strategies to mitigate peptide aggregation before and during the Pam2Cys coupling step?
A4: Yes, preventing the peptide chain on the resin from aggregating is just as important as solvating the incoming lipoamino acid.
-
Incorporate Chaotropic Salts: Add chaotropic salts like 0.4 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) directly to the coupling mixture.[5][6] These salts disrupt the intermolecular hydrogen bonds that cause the formation of secondary structures like β-sheets, thereby keeping the peptide chain more accessible.[13]
-
Use Structure-Disrupting Derivatives (Proactively): If your peptide sequence is known to be difficult, proactively insert structure-disrupting elements. Incorporating a pseudoproline dipeptide every 6-7 residues can introduce a "kink" in the peptide backbone, effectively preventing β-sheet formation and improving solvation.[14][15][16] This makes the N-terminus more accessible for subsequent couplings, including the challenging Pam₂Cys addition.
Troubleshooting and Optimization Workflow
When faced with an incomplete coupling of Fmoc-Pam₂Cys-OH, as indicated by a positive Kaiser or TNBS test, a systematic approach is crucial. The following workflow provides a step-by-step guide to resolving the issue.
Caption: Troubleshooting workflow for incomplete Fmoc-Pam2Cys-OH coupling.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Pam₂Cys-OH using HATU and LiCl
This protocol is designed for a 0.1 mmol scale synthesis and incorporates multiple strategies to overcome steric hindrance and aggregation.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Pam₂(OAc)₂-Cys-OH (378 mg, 0.4 mmol, 4 eq.)
-
HATU (152 mg, 0.4 mmol, 4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes in the reaction vessel.
-
Prepare Chaotropic Coupling Solvent: Prepare a 0.4 M solution of LiCl in NMP. This will be your primary solvent for the coupling step.
-
Pre-activation of Lipoamino Acid:
-
In a separate vial, dissolve Fmoc-Pam₂(OAc)₂-Cys-OH and HATU in 5 mL of the 0.4 M LiCl/NMP solution.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add the DIPEA to the vial. The solution may change color.
-
Allow the mixture to pre-activate for 2-3 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of racemization.
-
-
Coupling Reaction:
-
Drain the NMP from the swollen peptide-resin.
-
Immediately add the pre-activated Fmoc-Pam₂Cys-OH solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 4-6 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[17]
-
If the test is negative (beads are yellow/colorless), the coupling is complete. Proceed to wash the resin thoroughly with NMP (3x), followed by DCM (3x), to remove excess reagents.
-
If the Kaiser test is positive (beads are blue/purple), the coupling is incomplete. Drain the vessel and proceed immediately to a second coupling (see Protocol 2).
-
Protocol 2: Double Coupling Procedure
Perform this protocol immediately following an incomplete first coupling, without an intermediate Fmoc-deprotection step.
Procedure:
-
Repeat Reagent Preparation: Prepare a fresh batch of activated Fmoc-Pam₂Cys-OH solution as described in Protocol 1, Steps 3a-3c.
-
Second Coupling:
-
Add the newly prepared activated solution to the same resin from the first coupling.
-
Agitate the mixture for another 4-6 hours at room temperature.
-
-
Final Monitoring and Washing:
-
Perform a final Kaiser test. A negative result indicates successful completion.
-
Wash the resin thoroughly with NMP (5x) and DCM (5x) before proceeding to the next Fmoc-deprotection step in your synthesis sequence.
-
Mechanistic Insight: Why HATU is Superior to HBTU for Difficult Couplings
The enhanced efficiency of HATU over HBTU lies in the electronic properties of their respective active ester intermediates. Understanding this mechanism reinforces the choice of HATU for challenging couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antimicrobial self-assembling short lipopeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01227D [pubs.rsc.org]
- 4. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Pseudoproline - Wikipedia [en.wikipedia.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Side reactions during the incorporation of lipidated cysteine derivatives
Welcome to the technical support center for the synthesis and incorporation of lipidated cysteine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides and proteins containing lipid-modified cysteine residues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your experiments.
The covalent attachment of lipids to cysteine residues is a critical post-translational modification that governs the membrane association, signaling activity, and therapeutic potential of many peptides and proteins.[1][2][3] However, the synthetic incorporation of these lipidated building blocks, or the on-resin lipidation of cysteine-containing peptides, is fraught with challenges. The unique reactivity of the cysteine thiol, combined with the physicochemical properties of the lipid moiety, creates a landscape ripe for side reactions and synthetic difficulties.[1]
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will explore the causality behind these problems and provide robust, self-validating protocols to overcome them.
Frequently Asked Questions & Troubleshooting
FAQ 1: My final lipopeptide has low purity with a cluster of peaks around the target mass. What's going on?
Q: I've synthesized my S-palmitoylated peptide using a standard Fmoc-SPPS protocol, but the HPLC and LC-MS analysis shows a main peak with several hard-to-separate impurities. Why is my synthesis so messy?
A: This is a classic problem when dealing with lipidated peptides, and the issue often stems from a combination of side reactions occurring at the cysteine residue. The primary culprits are often racemization and β-elimination, especially when using standard Fmoc deprotection conditions.
-
The Problem of Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base. Cysteine is particularly prone to this, leading to the formation of a mixture of D- and L-enantiomers.[4] This epimerization can occur at each coupling step of a lipidated cysteine building block, resulting in diastereomeric impurities that are often difficult to separate chromatographically from the desired product. The use of strong bases during coupling can exacerbate this issue.
-
The Problem of β-Elimination: When cysteine is at the C-terminus of a peptide, the use of a base like piperidine for Fmoc deprotection can catalyze a β-elimination reaction. This reaction abstracts the α-proton and eliminates the protected thiol group, forming a highly reactive dehydroalanine (Dha) intermediate.[4] This intermediate can then react with piperidine from the deprotection solution to form a 3-(1-piperidinyl)alanine adduct, leading to a mass shift of +51 Da in your final product.
Troubleshooting Guide 1: Racemization of the Cysteine Residue
Q: How can I confirm that my cysteine residue is racemizing and what steps can I take to prevent it?
A: Confirmation and prevention are key. Here’s how to approach this issue:
Diagnostic Steps:
-
Chiral Amino Acid Analysis: The most definitive way to quantify racemization is through chiral amino acid analysis. This involves hydrolyzing your purified peptide and analyzing the resulting amino acids using a chiral chromatography method (e.g., GC or HPLC with a chiral column) to separate and quantify the D- and L-cysteine enantiomers.
-
High-Resolution HPLC: Diastereomers resulting from racemization at a single site may sometimes be resolved on high-resolution reversed-phase HPLC columns. Look for closely eluting peaks with the same mass as your target peptide.
Prevention & Optimization Protocol:
The choice of coupling reagent and base is critical to suppress racemization. Avoid prolonged pre-activation times and the use of highly basic conditions where possible.
Table 1: Recommended Coupling Conditions to Minimize Cysteine Racemization
| Coupling Reagent | Base | Pre-activation Time | Solvent | Racemization Level | Reference |
| DIPCDI/HOBt | N/A | 5 minutes | CH₂Cl₂-DMF (1:1) | Low (<1%) | |
| DIPCDI/Oxyma | N/A | 5 minutes | DMF | Low | |
| Preformed Pfp Esters | N/A | N/A | CH₂Cl₂-DMF (1:1) | Low (<1%) | |
| HATU/HOAt | 2,4,6-Collidine | No pre-activation | DMF | Low |
Troubleshooting Guide 2: Lability of the Lipid Thioester Bond
Q: I am trying to synthesize an S-palmitoylated peptide, but I seem to be losing the palmitoyl group during synthesis. How can I prevent this?
A: The S-palmitoyl group is attached via a thioester linkage, which is notoriously labile to bases and nucleophiles.[5] The standard 20% piperidine in DMF used for Fmoc deprotection is sufficiently basic to cleave a significant portion of the thioester bond, especially with repeated exposure over many cycles.
Causality: The mechanism involves nucleophilic attack by piperidine on the carbonyl carbon of the thioester, leading to the release of the palmitoyl group and regeneration of the free cysteine thiol.
Prevention & Optimization Protocol:
-
Incorporate the Lipidated Cysteine Late in the Synthesis: If possible, design your synthesis to add the Fmoc-Cys(Pal)-OH residue as late as possible to minimize the number of exposures to piperidine.
-
Use a More Labile Nα-Protecting Group: For short peptides, consider using an Nα-protecting group that can be removed under milder, non-basic conditions, although this deviates from standard Fmoc chemistry.
-
On-Resin Lipidation Strategy: A more robust strategy is to perform the lipidation on the resin after the peptide has been fully assembled. This requires an orthogonal protecting group on the cysteine that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups.
Table 2: Orthogonal Protecting Groups for On-Resin Cysteine Lipidation
| Protecting Group | Deprotection Reagent | Orthogonal to Fmoc/tBu | Comments | Reference |
| Mmt (4-Methoxytrityl) | 1-2% TFA in DCM | Yes | Allows for selective deprotection on-resin. The free thiol can then be acylated. | |
| Mtt (4-Methyltrityl) | 1-2% TFA in DCM | Yes | Similar to Mmt, offers selective deprotection for on-resin modification. | |
| Acm (Acetamidomethyl) | Iodine or Silver Acetate | Yes | Stable to TFA. Deprotection with iodine can lead to disulfide formation if not controlled. |
On-Resin S-Palmitoylation Protocol:
-
Peptide Synthesis: Synthesize the peptide using Fmoc-Cys(Mmt)-OH.
-
Selective Deprotection: After completing the sequence, wash the resin thoroughly with DCM. Treat the resin with 1% TFA in DCM (2 min x 5). Wash extensively with DCM, 10% DIPEA in DMF, and DMF.
-
Lipidation: Couple palmitic acid using a standard coupling agent like DIC/Oxyma in DMF for 2-4 hours.
-
Final Cleavage: Proceed with the standard TFA cleavage cocktail.
Troubleshooting Guide 3: Aggregation and Poor Yields
Q: My peptide synthesis is sluggish, and the final yield is very low. The resin beads are clumping together. What is causing this aggregation?
A: Aggregation is a major hurdle in SPPS, and it is significantly worsened by the presence of a lipid moiety.[6] The long hydrocarbon chain increases the hydrophobicity of the growing peptide-resin, promoting inter-chain association through hydrophobic interactions and hydrogen bonding.[7] This aggregation can physically block reactive sites, leading to incomplete couplings and deprotection steps, which ultimately results in low yields and a host of deletion-sequence impurities.
Prevention & Optimization Strategies:
-
Choice of Resin: Use a low-substitution resin (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation. Resins like TentaGel, which have a PEG core, can also improve solvation of the growing peptide.[7]
-
"Difficult Sequence" Protocols:
-
Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and/or deprotection solutions to disrupt secondary structures.
-
Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-60°C) to disrupt aggregation. Microwave-assisted SPPS can be particularly effective.
-
Solvent Choice: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF, as it has better solvating properties for aggregated peptides.[7]
-
-
Incorporate Backbone Protection: The use of pseudoproline dipeptides or Hmb/Dmb backbone protecting groups can disrupt the hydrogen bonding patterns that lead to aggregation.
Workflow for Overcoming Aggregation
Caption: Decision workflow for addressing peptide aggregation.
Troubleshooting Guide 4: Side Reactions During Final Cleavage
Q: After cleaving my Trt-protected lipopeptide from the resin, I see a significant side product with a mass corresponding to an unexpected alkylation. What is happening?
A: During the final cleavage step with a strong acid like TFA, the side-chain protecting groups are removed, generating reactive carbocations. These carbocations can be scavenged by the cysteine thiol if it becomes deprotected, leading to unwanted S-alkylation. For example, the trityl (Trt) cation is a common culprit. Furthermore, if you are using Wang or Rink Amide resins, the linker itself can fragment and alkylate the cysteine.[7][8]
Prevention & Optimization Protocol:
The key is to use an effective scavenger cocktail to quench these reactive species before they can react with your peptide.
Table 3: Common Cleavage Cocktails for Cysteine-Containing Peptides
| Reagent Name | Composition (v/v/v) | Target Residues & Issues | Comments | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose for Cys, Met, Trp, Tyr | EDT is a reducing agent that prevents oxidation of the free thiol. | |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Peptides with Cys(Trt) | TIS is an effective scavenger for the trityl cation. | |
| TFA/TIS/EDT | TFA / Triisopropylsilane / 1,2-Ethanedithiol (95:2.5:2.5) | Peptides with Cys(Trt) requiring strong reduction | Combines trityl scavenging with strong reduction to prevent disulfide formation. |
Recommended Cleavage Protocol:
-
Preparation: Prepare the cleavage cocktail fresh. Use approximately 10 mL of cocktail per 0.25 mmol of peptide on resin.[9]
-
Reaction: Suspend the peptide-resin in the cleavage cocktail in a well-ventilated fume hood.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and wash with fresh TFA.
-
Precipitation: Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum before proceeding to HPLC purification.
Logic of Scavenger Action in Cleavage
Caption: Competing reactions during TFA cleavage of a Cys(Trt)-peptide.
References
-
Sunna, A., Care, A., & Bergquist, P. L. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. In Subcellular Biochemistry (Vol. 88, pp. 243–263). Springer. [Link]
-
LifeTein. (2024). Should My Peptide Be Lipidated? LifeTein Blog. [Link]
-
Mezo, A. R., & From, S. (2019). A review of lipidation in the development of advanced protein and peptide therapeutics. AAPS PharmSciTech, 20(1), 26. [Link]
-
Loinaz, I., & Perona, A. (2012). Synthesis of lipidated peptides. Methods in molecular biology, 813, 31-48. [Link]
-
Spears, R. J., & Fas-Vinolas, D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11201-11233. [Link]
-
Li, X., & Danishefsky, S. J. (2018). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications: Evolution of the Methods in Four Decades. The journal of organic chemistry, 83(15), 7849–7862. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Resources. [Link]
-
Spears, R. J., & Fas-Vinolas, D. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
Spears, R. J., & Fas-Vinolas, D. (2021). Cysteine Protecting Groups Applications in Peptide and Protein Science. Scribd. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Resources. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Resources. [Link]
-
Del C. Andreu, D., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3337–3347. [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. [Link]
-
N-K, M., & H, W. (2002). Solid-phase synthesis of lipidated peptides. Angewandte Chemie (International ed. in English), 41(10), 1763-6. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]
-
Jensen, C. S., & Larsen, M. R. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]
-
Li, Y. M., & Danishefsky, S. J. (2018). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications: Evolution of the Methods in Four Decades. Semantic Scholar. [Link]
-
Agilent. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/mass spectrometry (LC/MS). Agilent Technologies. [Link]
-
Zhang, T., et al. (2014). Direct Detection of S-Palmitoylation by Mass Spectrometry. ResearchGate. [Link]
-
BioPharm International. (2016). Challenges of Protein Aggregation during Purification. BioPharm International. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 19(8), 471–482. [Link]
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis Inc. Blog. [Link]
-
Wang, Y., et al. (2023). Challenges Associated with Membrane Separation of Polypeptides and Relevant Solution Strategies. Membranes, 13(10), 834. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]
-
LabRulez. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. [Link]
-
Novabiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Stevens, J. L., & Jakoby, W. B. (1988). Cysteine S-conjugate beta-lyases. PubMed. [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [https://www.waters.com/nextgen/us/en/library/application-notes/2020/synthetic-peptide-characterization-and-impurity-profiling.html]([Link] impurity-profiling.html)
-
Yang, Y., et al. (2016). Lipidation of Cysteine or Cysteine-Containing Peptides Using the Thiol-Ene Reaction (CLipPA). ResearchGate. [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(61), 32658-32672. [Link]
-
LabRulez. (n.d.). Analysis of a Synthetic Peptide and Its Impurities. LabRulez LCMS. [Link]
-
Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Millennial Scientific Blog. [Link]
-
Li, Y., et al. (2017). Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments. Frontiers in Microbiology, 8, 878. [Link]
-
de la Torre, B. G., & Andreu, D. (2015). A screening methodology for purifying proteins with aggregation problems. Methods in molecular biology, 1258, 261–281. [Link]
-
Photaki, I. (1966). Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives. Journal of the American Chemical Society, 88(9), 2092–2094. [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar. [Link]
-
Li, J., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical science, 12(45), 15155–15161. [Link]
-
van der Werf, M. J., et al. (1994). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. The Journal of biological chemistry, 269(22), 15520–15526. [Link]
Sources
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. peptide.com [peptide.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cleavage and deprotection of peptides containing Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-lipidated peptides, specifically those incorporating the synthetic lipoamino acid, Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-Pam₂Cys-OH). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the critical final step of your synthesis: cleavage from the solid-phase support and global deprotection.
The unique nature of Pam₂Cys-peptides, characterized by significant hydrophobicity, presents distinct challenges compared to their non-lipidated counterparts. This resource is designed to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns that arise during the cleavage of Pam₂Cys-peptides.
Q1: What is the standard, recommended cleavage cocktail for a peptide containing Pam₂Cys?
A robust starting point for most Pam₂Cys-containing peptides is Reagent K or a slight variation thereof.[1][2] The high concentration of Trifluoroacetic Acid (TFA) is necessary for efficient cleavage from the resin and removal of most common side-chain protecting groups. The scavengers included are critical for preventing side reactions.
Q2: Why is my Pam₂Cys-peptide poorly soluble in the cleavage mixture or during precipitation?
This is the most common issue encountered. The two palmitoyl chains render the peptide highly lipophilic, leading to aggregation and poor solubility in standard aqueous/TFA mixtures and precipitation solvents like diethyl ether.[3] Consider using a more lipophilic solvent for precipitation, such as cold methyl-t-butyl ether (MTBE), or a mixture of ether and hexane. In some cases, direct purification after TFA evaporation is a more viable strategy.
Q3: Can I use HF (Hydrofluoric Acid) for cleavage?
It is strongly discouraged to use HF for cleaving Pam₂Cys-peptides. The palmitoyl ester bonds on the glyceryl moiety are susceptible to cleavage under the harsh conditions of HF treatment, leading to the unintended removal of one or both lipid chains.[4] Fmoc-based solid-phase peptide synthesis (SPPS) followed by a milder TFA-based deprotection is the preferred strategy.[4]
Q4: How long should the cleavage reaction be performed?
A standard cleavage time of 2 to 3 hours at room temperature is typically sufficient for most resins and protecting groups.[2] However, for peptides with multiple arginine residues (protected with Pbf), a longer reaction time of up to 4 hours may be necessary for complete deprotection. It is always advisable to perform a small-scale trial cleavage to optimize the duration for your specific sequence.
Q5: The mass spectrum of my crude product shows a +57 Da adduct on my cysteine. What is this?
This corresponds to the S-t-butylation of the cysteine thiol. This side reaction occurs when the highly reactive t-butyl cations, generated from the cleavage of Boc or t-butyl ester protecting groups, are not effectively quenched by scavengers and subsequently alkylate the nucleophilic sulfur atom of cysteine.[5] The use of scavengers like Triisopropylsilane (TIS) is crucial to prevent this.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, their underlying causes, and step-by-step protocols to resolve them.
Issue 1: Incomplete Cleavage or Low Yield of Crude Peptide
Symptoms:
-
Significant amount of peptide remains on the resin after cleavage (verified by a small-scale re-cleavage of the used resin).
-
The final yield of precipitated peptide is significantly lower than expected.
Root Cause Analysis: The extreme hydrophobicity of Pam₂Cys-peptides can cause them to aggregate on the resin beads, hindering the access of TFA to the linker cleavage site. Insufficient swelling of the resin or inadequate volume of the cleavage cocktail can exacerbate this issue.
dot
Caption: Troubleshooting workflow for low cleavage yield.
Mitigation Protocol:
-
Pre-Cleavage Wash & Swell: Before adding the cleavage cocktail, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Then, swell the resin in DCM for 15-20 minutes. Remove the DCM immediately before adding the TFA cocktail.
-
Increase Cocktail Volume: For highly hydrophobic peptides, increase the volume of the cleavage cocktail from the standard 10 mL/g of resin to 15-20 mL/g. This helps to better solvate the peptide off the resin.
-
Ensure Effective Agitation: Maintain constant and gentle agitation (e.g., using a shaker or nitrogen bubbling) throughout the cleavage reaction to ensure the resin remains suspended and accessible to the reagents.[6]
Issue 2: Presence of Multiple Side-Products in Mass Spectrometry
Symptoms:
-
LC-MS analysis of the crude product shows multiple peaks close to the expected mass.
-
Common adducts observed: +72 (Trp alkylation), +57 (Cys S-t-butylation), -18 (Aspartimide formation).
Root Cause Analysis: These side-products arise from the reaction of reactive carbocations, generated during the removal of protecting groups, with nucleophilic side chains of certain amino acids. The choice and concentration of scavengers in the cleavage cocktail are paramount to suppressing these reactions. The Pam₂Cys moiety itself is generally stable to TFA, but the overall peptide sequence dictates the required scavenger combination.
Recommended Cleavage Cocktails:
| Reagent Name | Composition (v/v/w) | Primary Application & Rationale |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | General Purpose: Excellent for peptides with sensitive residues like Cys, Met, and Trp. EDT keeps Cys reduced, while thioanisole and phenol scavenge various carbocations.[1][2][7] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Arg-rich peptides: TIS is a highly effective scavenger for trityl and t-butyl cations, preventing S-alkylation of Cys and alkylation of Trp.[5][7] |
| Modified R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | For Trp-containing peptides: Anisole is specifically added to protect the indole side chain of tryptophan from modification. |
Experimental Protocol: Standard Cleavage with Reagent K
-
Preparation: Ensure the N-terminal Fmoc group is removed from the peptide-resin.[8] Dry the resin thoroughly under high vacuum.
-
Cocktail Formulation: In a fume hood, prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).[2]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold (0°C) methyl-t-butyl ether (MTBE) with vigorous stirring.
-
Isolation: A white precipitate should form. Pellet the crude peptide by centrifugation, decant the ether, wash the pellet with cold ether twice, and dry the final product under vacuum.
dot
Caption: Standard workflow for Pam₂Cys-peptide cleavage.
Part 3: Understanding the Chemistry
A successful cleavage relies on understanding the roles of each component in the cleavage cocktail.
-
Trifluoroacetic Acid (TFA): The strong acid that performs two key functions: 1) It cleaves the acid-labile linker attaching the peptide to the resin, and 2) It removes most acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[7]
-
Scavengers: These are nucleophilic agents added to "trap" the highly reactive carbocations that are liberated from the protecting groups and the resin linker. Without scavengers, these cations would attack sensitive amino acid side chains.
-
Water (H₂O): A universal scavenger, particularly effective against t-butyl cations.[7]
-
Triisopropylsilane (TIS): A powerful reducing scavenger, highly effective at quenching trityl and t-butyl cations, converting them into stable, non-reactive species.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that helps maintain a reducing environment, preventing the oxidation of cysteine and methionine. It is also effective at scavenging various carbocations.[9]
-
Thioanisole & Phenol: Aromatic scavengers that are particularly good at protecting tryptophan residues from alkylation.[1]
-
The S-glyceryl thioether bond of the Pam₂Cys moiety is stable under these standard TFA cleavage conditions, allowing for the successful isolation of the fully lipidated peptide.
By understanding these principles and following the detailed protocols, researchers can effectively troubleshoot and optimize the cleavage and deprotection of complex Pam₂Cys-containing lipopeptides, paving the way for successful downstream applications.
References
- Gao, X. et al. (2022). Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response.
- Chua, B. Y. et al. (2011). Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. Methods in Molecular Biology.
- Azad, M. A. K. et al. (2021). Diagrammatic representation of synthetic branched cationic lipopeptide...
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Hussein, W. M. (2020). Hydrophobic amino acid-based vaccine delivery systems to induce cellular and humoral immunity. The University of Queensland.
- Hussein, W. M. et al. (2018). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. PubMed Central.
- Request PDF. (n.d.). A Method for the Generation of Pam2Cys-Based Lipopeptide Mimics via CuAAC Click Chemistry.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- UCI Department of Chemistry. (n.d.).
- CDN. (n.d.). Cleavage Cocktail Selection.
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a.
- Spiral. (n.d.).
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- PMC. (n.d.).
- DOI. (n.d.).
- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3].
- Chemical Communications (RSC Publishing). (n.d.).
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Request PDF. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotage.com [biotage.com]
Navigating the Challenges of Purifying Pam2Cys-Containing Peptides: A Technical Support Guide
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification for Pam2Cys-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these highly hydrophobic and often aggregation-prone molecules. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded troubleshooting advice and frequently asked questions, empowering you to achieve optimal purity and yield.
I. Frequently Asked Questions (FAQs): Quick Solutions to Common Problems
Q1: My Pam2Cys-peptide is poorly soluble in the initial mobile phase (high aqueous content). What should I do?
A1: This is a primary challenge. The dipalmitoyl chains of Pam2Cys confer significant hydrophobicity.
-
Initial Solvent Choice: Attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent in which it is soluble, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[1] Note that peptides with methionine or cysteine residues can be unstable in DMSO.
-
Injection Strategy: Inject this concentrated solution directly. It's crucial that the injection volume is small relative to the column volume to minimize precipitation upon mixing with the aqueous mobile phase.[2] If the peptide crashes out upon injection, consider modifying your initial mobile phase to have a higher starting percentage of organic solvent.[1]
-
Alternative Solvents: For some peptides, using a gradient with methanol or isopropanol instead of acetonitrile might offer better solubility, though this will impact retention and selectivity.[1]
Q2: I'm observing significant peak tailing for my lipopeptide. What are the likely causes and solutions?
A2: Peak tailing is often a result of secondary interactions between the peptide and the stationary phase or issues with the column itself.[3][4]
-
Chemical Causes: The primary chemical cause is the interaction of basic functional groups on your peptide with acidic residual silanol groups on the silica-based stationary phase.[3][4][5]
-
Mobile Phase pH: Operate at a low pH (e.g., using 0.1% trifluoroacetic acid, TFA) to protonate the silanol groups, minimizing these secondary interactions.[3][6]
-
Ion-Pairing Reagent: TFA is an effective ion-pairing reagent that can improve peak shape for peptides.[7] However, it can suppress ionization in mass spectrometry (MS).[8][9] If MS compatibility is critical, formic acid (FA) is a milder alternative, though it may result in broader peaks.[10][11]
-
-
Physical Causes: Peak tailing can also stem from physical issues like a void at the column inlet or a partially blocked frit.[3][12] To diagnose this, inject a neutral compound; if it also tails, the problem is likely physical.[12] If only your peptide tails, the issue is chemical.
Q3: My Pam2Cys-peptide seems to be aggregating, leading to broad or multiple peaks. How can I prevent this?
A3: Aggregation is common with lipopeptides due to the hydrophobic nature of the lipid moieties.[13][14]
-
Sample Preparation: Diluting the sample with an organic solvent like methanol can help disrupt aggregates before injection.[15][16][17]
-
Mobile Phase Modifiers: The choice and concentration of the organic modifier in your mobile phase are critical.[18][19] A steeper gradient might help elute the peptide quickly before it has a chance to aggregate on the column.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can sometimes reduce aggregation and improve peak shape. However, be mindful of the peptide's stability at elevated temperatures.
Q4: Should I use TFA or formic acid in my mobile phase?
A4: The choice depends on your downstream application.
-
For UV Detection and Optimal Peak Shape: TFA is generally superior. It is a strong acid that effectively protonates silanols and acts as an excellent ion-pairing agent, leading to sharper peaks.[6][7][9]
-
For Mass Spectrometry (MS) Compatibility: Formic acid is the preferred choice. TFA is known to cause significant ion suppression in electrospray ionization (ESI)-MS.[8][9] While formic acid is a weaker acid and may result in broader peaks compared to TFA, it is volatile and does not interfere with MS detection.[10]
II. Troubleshooting Guide: A Deeper Dive into Complex Issues
This section provides a structured approach to resolving more persistent purification challenges.
Issue 1: Poor Resolution and Co-elution of Impurities
If your target lipopeptide is not well-separated from synthesis-related impurities, a systematic method development approach is necessary.
Underlying Causes & Explanations: The separation of peptides in reversed-phase HPLC is primarily driven by hydrophobicity.[20][21] However, for structurally similar peptides, subtle differences in polarity and interaction with the stationary phase become critical for achieving resolution. The choice of stationary phase, organic modifier, and gradient profile all play a significant role in modulating selectivity.[22][23]
Workflow for Optimizing Resolution:
Caption: Workflow for optimizing HPLC resolution.
Step-by-Step Protocol:
-
Stationary Phase Selection:
-
Initial Choice: A wide-pore (300 Å) C18 column is a good starting point for peptides.[23][24] The larger pore size prevents exclusion of the peptide from the pores.
-
Alternative Selectivities: If resolution is poor on C18, consider a less hydrophobic C8 or C4 phase, which may be more suitable for larger or very hydrophobic peptides.[22][23] A phenyl-based column can also offer different selectivity due to pi-pi interactions.[22]
-
-
Gradient Optimization:
-
Scouting Gradient: Begin with a broad "scouting" gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution time of your peptide.[6]
-
Shallow Gradient: Once the elution percentage is known, run a much shallower gradient around that point (e.g., a 1% per minute change) to improve separation from closely eluting impurities.[2][25]
-
-
Mobile Phase Modifier:
-
While acetonitrile is the most common organic modifier, replacing it with methanol or a mixture of acetonitrile and isopropanol can alter selectivity and potentially resolve co-eluting peaks.[18]
-
Issue 2: Low Recovery of the Pam2Cys-Peptide
Low recovery can be attributed to irreversible adsorption onto the column, precipitation, or aggregation.
Underlying Causes & Explanations: The high hydrophobicity of Pam2Cys-peptides can lead to strong, sometimes irreversible, binding to the reversed-phase column matrix, especially if the peptide aggregates on the column head. Precipitation during the run due to poor solubility in the mobile phase is another common cause of material loss.
Strategies to Improve Recovery:
| Strategy | Rationale | Implementation |
| Sample Pre-treatment | To minimize on-column aggregation and precipitation. | Dilute the crude sample with an organic solvent like methanol prior to injection.[15][17] |
| Column Choice | A less retentive stationary phase can reduce irreversible binding. | If using a C18 column, try a C8 or C4 column. Polymeric columns (e.g., PLRP-S) can also be effective as they lack the silanol groups that can cause secondary interactions.[6] |
| Mobile Phase pH | Altering the pH can change the peptide's overall charge and conformation, potentially reducing aggregation. | While low pH is standard, for some peptides, moving to a neutral or even basic pH (with a pH-stable column) can improve recovery and change selectivity.[26][27] |
| High Organic Wash | To elute strongly bound material from the column. | At the end of your gradient, include a high-percentage organic solvent wash (e.g., 95-100% acetonitrile or isopropanol) to strip the column of any remaining peptide. |
Issue 3: Sample Precipitation Upon Injection
This occurs when the solvent your peptide is dissolved in is significantly stronger (more organic) than the initial mobile phase conditions, causing the peptide to crash out when it hits the highly aqueous environment.[1][2]
Troubleshooting Injection-Related Precipitation:
Caption: Decision tree for troubleshooting sample precipitation.
Step-by-Step Protocol:
-
Analyze Your Solvents: Compare the composition of your sample solvent with the starting conditions of your HPLC gradient. A large mismatch is a red flag.[2]
-
Modify Injection Solvent: If possible, dissolve your peptide in a solvent that is as close as possible to your initial mobile phase conditions. This might require experimenting with different solvent mixtures to find one that balances solubility and compatibility. For hydrophilic peptides, dissolving in the aqueous mobile phase is often the best strategy.[28]
-
Adjust Initial Gradient Conditions: If you must use a strong organic solvent to dissolve the peptide, increase the percentage of organic solvent at the beginning of your gradient to better match the injection solvent.
-
Minimize Injection Volume: A smaller injection volume will be diluted more rapidly by the mobile phase, reducing the chance of precipitation. This may require performing multiple smaller injections for preparative runs.[2]
III. Post-Purification Considerations
After pooling the correct fractions, proper handling is essential to maintain the purity and integrity of your Pam2Cys-peptide.
-
Solvent Removal: The acetonitrile and water are typically removed by lyophilization (freeze-drying).[20]
-
Final Product Characterization: Confirm the purity of the final product using analytical HPLC and verify its identity and molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).[13]
By understanding the unique physicochemical properties of Pam2Cys-containing peptides and applying these targeted troubleshooting strategies, you can overcome the common hurdles in their HPLC purification, leading to a more efficient workflow and higher quality final product.
References
-
Kupferschmied, P., et al. (2013). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. Analytical and Bioanalytical Chemistry, 405(23), 7543–7553. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Kupferschmied, P., et al. (2013). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. PubMed. [Link]
-
Ashton, D. S., & Beddell, C. R. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231–239. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Chromatography Forum. (2010). TFA vs. Formic Acid. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Kupferschmied, P., et al. (2013). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. ResearchGate. [Link]
-
Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Boyes, B. E., & McCalip, J. (2005). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Analytical Chemistry, 77(21), 6791–6799. [Link]
-
Chromatography Forum. (2008). TFA alternatives, peptide purification. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Singh, A. K., et al. (2016). Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. Protein and Peptide Letters, 23(11), 1017–1026. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
Madsen, K., et al. (2018). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Bioconjugate Chemistry, 29(5), 1536–1546. [Link]
-
CORE. (n.d.). An investigation into the aggregation of therapeutic peptides through adsorption to primary containers. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). BioSuite HPLC Columns for Protein & Peptide Analysis. Retrieved from [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]
-
Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]
-
Biocompare. (n.d.). HPLC Columns. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 303–332. [Link]
-
YMC. (n.d.). Strategic peptide purification. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]
-
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Reddit. (2025). Peptide completely insoluble for HPLC purification. Retrieved from [Link]
-
Reddit. (2024). HPLC peptide purification problem. Retrieved from [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of the lipopeptide. a HPLC elution.... Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Chromatography Today. (n.d.). Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. Retrieved from [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e89. [Link]
-
Turko, I. V., & Medzihradszky, K. F. (2015). Digestion, Purification, and Enrichment of Protein Samples for Mass Spectrometry. Current Protocols in Protein Science, 81, 16.1.1–16.1.14. [Link]
-
Evans, B. S., et al. (2017). Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins. Methods in Enzymology, 597, 103–127. [Link]
-
Waters Corporation. (2018, January 3). Protein Level Sample Purification and Digestion for LC-MS Quantification [Video]. YouTube. [Link]
-
Wu, X., et al. (2021). Evaluation of Protein Purification Techniques and Effects of Storage Duration on LC-MS/MS Analysis of Archived FFPE Human CRC Tissues. Pathology & Oncology Research, 27, 1609829. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 9. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. bachem.com [bachem.com]
- 21. renyi.hu [renyi.hu]
- 22. ymc.co.jp [ymc.co.jp]
- 23. hplc.eu [hplc.eu]
- 24. agilent.com [agilent.com]
- 25. biotage.com [biotage.com]
- 26. biotage.com [biotage.com]
- 27. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 28. biotage.com [biotage.com]
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH stability and storage conditions
Welcome to the technical support center for Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and effective use of this highly valuable, lipidated cysteine derivative. Here, we address common challenges and provide field-proven insights to ensure the success of your experiments, particularly in the synthesis of lipopeptides.
Understanding the Molecule: Key Structural Features and Their Implications
This compound is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure incorporates three key components that dictate its behavior and handling:
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This protecting group is fundamental to modern SPPS. It is stable under acidic and neutral conditions but is readily removed by a weak base, typically a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF)[]. This base-lability is the cornerstone of the Fmoc-SPPS strategy.
-
S-linked 2,3-di(palmitoyloxy)-propyl Group: This moiety provides the lipophilic character to the amino acid. It consists of a glycerol backbone attached to the cysteine's sulfur atom via a stable thioether linkage. Two palmitic acid chains are esterified to the glycerol. This entire group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin[2].
-
Free Carboxylic Acid: This functional group allows for the activation and coupling of the amino acid to the N-terminus of a growing peptide chain on a solid support.
The presence of the long palmitoyl chains significantly increases the hydrophobicity of the molecule. This property is advantageous for creating lipopeptides that can mimic bacterial lipoproteins, act as immune adjuvants, or enhance drug delivery across cell membranes. However, this hydrophobicity also presents challenges in terms of solubility and potential for aggregation during peptide synthesis.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below | To minimize potential degradation over time. Low temperatures slow down any potential chemical reactions, such as hydrolysis of the ester linkages, although the compound is generally stable. |
| Storage Atmosphere | Store under inert gas (e.g., Argon or Nitrogen) | To prevent oxidation, particularly of the thioether linkage, and to exclude moisture which could lead to hydrolysis. |
| Container | Tightly sealed, light-resistant container | To protect from moisture and light, which can potentially contribute to degradation. |
| Handling | Allow to warm to room temperature before opening. Handle in a dry, well-ventilated area. | To prevent condensation of moisture on the cold solid, which can introduce water and lead to hydrolysis. |
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Reagent | The high hydrophobicity due to the two palmitoyl chains leads to poor solubility in standard SPPS solvents like DMF. | Use a solvent mixture with higher solvating power for hydrophobic compounds. N-Methyl-2-pyrrolidone (NMP) is a good alternative to DMF. A mixture of DMF and dichloromethane (DCM) can also be effective. Gentle warming (to ~30-40°C) and sonication can aid dissolution. For particularly difficult cases, a small amount of dimethyl sulfoxide (DMSO) can be added, but ensure it is compatible with your subsequent reaction steps. |
| Slow or Incomplete Coupling Reactions | 1. Poor solubility of the activated amino acid. 2. Steric hindrance from the bulky side chain. 3. Aggregation of the growing lipopeptide on the resin, blocking reactive sites. | 1. Ensure the activated amino acid is fully dissolved before adding it to the resin. Use the solvent recommendations above. 2. Use a more potent coupling reagent combination, such as HATU/HOAt with DIPEA, and allow for a longer coupling time (2-4 hours). Double coupling may be necessary. 3. To disrupt aggregation, consider using chaotropic salts (e.g., LiCl) in the coupling solvent, or perform the coupling at an elevated temperature (e.g., 40-50°C). |
| Low Purity or Yield of the Final Lipopeptide | Accumulation of deletion sequences due to incomplete coupling at each step involving the lipidated cysteine or subsequent amino acids. | Optimize the coupling of this compound as described above. For subsequent couplings, the lipophilic nature of the growing peptide may require longer coupling times or the use of aggregation-disrupting techniques for all following residues. |
| Unexpected Side Products | While the thioether and ester linkages are generally stable, extreme conditions could potentially lead to side reactions. | Ensure standard Fmoc-SPPS protocols are followed. Avoid prolonged exposure to strong bases or acids beyond what is necessary for deprotection and cleavage. The use of standard TFA cleavage cocktails (e.g., TFA/TIS/H2O) is appropriate for final deprotection and cleavage from the resin[3][4]. |
Frequently Asked Questions (FAQs)
Q1: Is the S-linked dipalmitoyloxypropyl group stable during the entire Fmoc-SPPS process?
A1: Yes. The thioether bond to the cysteine is stable to both the basic conditions (piperidine) used for Fmoc removal and the strong acidic conditions (TFA) used for final cleavage and side-chain deprotection. The ester linkages on the palmitoyl groups are also stable under these conditions. The successful synthesis of various lipopeptides using this and similar building blocks confirms the compatibility of this protecting group strategy with standard Fmoc-SPPS protocols[2].
Q2: Can I use standard coupling reagents like HBTU/HOBt?
A2: Yes, standard coupling reagents can be used. However, due to the steric bulk of the lipidated side chain, more efficient coupling reagents like HATU or HCTU in combination with a base such as DIPEA are often recommended to ensure complete and rapid coupling, thereby minimizing the risk of deletion sequences.
Q3: My peptide is aggregating on the resin after coupling this compound. What can I do?
A3: Aggregation is a common issue with hydrophobic and lipidated peptides. To mitigate this, you can:
-
Switch to a more polar solvent like NMP.
-
Incorporate structure-disrupting elements ("magic mixture" of solvents or chaotropic salts).
-
Perform couplings at elevated temperatures.
-
Use a low-loading resin to increase the distance between peptide chains.
Q4: What is the best way to purify the final lipopeptide?
A4: Reverse-phase HPLC (RP-HPLC) is the standard method for purifying lipopeptides. However, due to their hydrophobicity, you may need to adjust your chromatography conditions. Using a C4 or C8 column instead of a C18 column can be beneficial. A modified gradient with a slower increase in the organic solvent (e.g., acetonitrile or isopropanol) concentration and the addition of a small amount of formic acid to the mobile phase can improve peak shape and resolution.
Experimental Protocols
Protocol 1: Dissolution and Coupling of this compound
This protocol provides a starting point for the efficient coupling of the lipidated cysteine derivative.
-
Reagent Preparation:
-
Weigh this compound (3-5 equivalents relative to resin loading), HATU (or an equivalent coupling reagent, 3-5 eq.), and HOAt (3-5 eq.) into a clean, dry vial.
-
Add NMP (or a 1:1 mixture of DMF:DCM) to dissolve the solids. If necessary, warm the vial gently to 30-40°C and sonicate for 5-10 minutes until a clear solution is obtained.
-
Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Resin Preparation:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.
-
Visualization of Key Concepts
Stability and Handling Workflow
Caption: Workflow for storage, handling, and use of the lipidated cysteine.
Troubleshooting Logic for Coupling Issues
Sources
Validation & Comparative
A Researcher's Guide to Pam2Cys vs. Pam3Cys: A Comparative Analysis of TLR2 Agonist Adjuvants
For researchers in immunology and vaccine development, the choice of adjuvant is a critical decision that profoundly influences the magnitude and quality of the induced immune response. Among the most potent and well-characterized synthetic adjuvants are the lipopeptides Pam2Cys and Pam3Cys. Both are powerful agonists of Toll-like Receptor 2 (TLR2), a key pattern recognition receptor (PRR) of the innate immune system. However, their subtle structural differences lead to distinct receptor engagement, signaling cascades, and ultimately, divergent immunological outcomes.
This guide provides an in-depth comparison of Pam2Cys and Pam3Cys, moving beyond surface-level descriptions to explore the mechanistic causality behind their functions. We will dissect their signaling pathways, compare their efficacy with supporting experimental data, and provide validated protocols to empower researchers to make an informed choice for their vaccine formulations.
The Fundamental Difference: Activating Distinct TLR2 Heterodimers
The core distinction between Pam2Cys and Pam3Cys lies in their acylation state, which dictates which TLR2 heterodimer they engage.
-
Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine): This diacylated lipopeptide is a synthetic analogue of macrophage-activating lipopeptide-2 (MALP-2) from Mycoplasma fermentans.[1][2] It is recognized by a heterodimer of TLR2 and TLR6 .[3][4]
-
Pam3Cys (Tripalmitoyl-S-glyceryl-cysteine): This triacylated lipopeptide mimics the N-terminus of Braun's lipoprotein from Gram-negative bacteria like E. coli.[1] It is recognized by a heterodimer of TLR2 and TLR1 .[5][6]
This initial recognition event is pivotal. While both pathways converge on the MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent pro-inflammatory gene expression, the initial TLR1 vs. TLR6 engagement can lead to quantitative and qualitative differences in the downstream immune response.[7][8]
Head-to-Head Efficacy: A Data-Driven Comparison
The choice between Pam2Cys and Pam3Cys as an adjuvant depends heavily on the desired immunological outcome. While both enhance humoral and cellular immunity, they exhibit important differences in potency and polarization.
In Vitro Cellular Activation
Studies directly comparing the two agonists on human peripheral blood mononuclear cells (PBMCs) have shown that Pam3Cys is a more potent inducer of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-10 compared to Pam2Cys.[9] However, other reports suggest that Pam2Cys can be a more potent stimulator of splenocytes and macrophages.[1] This highlights that the cellular context and experimental system can influence the observed potency. For instance, in isolated mouse lungs, MALP-2 (the natural Pam2Cys analogue) was more effective than Pam3Cys at inducing certain genes like Slpi and Cxcl10.[6]
Humoral Immunity (Antibody Production)
Both adjuvants effectively boost antibody responses. However, the nature of this response can differ.
-
Pam2Cys has been shown to promote a Th1-skewed immune deviation , which is often correlated with higher levels of IgG2a antibodies in mice and enhanced protection in viral challenge models.[9] This makes it a strong candidate for vaccines against intracellular pathogens where a robust cellular response is beneficial.
-
Pam3Cys can also induce potent antibody responses, including IgG1, IgG3, and IgG4 isotypes in humans.[10] However, its effect can be highly dependent on the antigen. In some cases, Pam3Cys has been observed to suppress Th1 polarization while maintaining a strong Th17 response, which is crucial for mucosal immunity and protection against certain extracellular pathogens.[11]
Cellular Immunity (T-Cell Responses)
A key goal of modern vaccines is the induction of a robust T-cell response, particularly cytotoxic T lymphocytes (CTLs) for clearing virally infected or cancerous cells.
-
Pam2Cys has been demonstrated to elicit strong and enduring memory T-cell responses, making it suitable for therapeutic and prophylactic vaccines against chronic infections like Mycobacterium tuberculosis.[12]
-
Pam3Cys is also a potent inducer of cellular immunity and has been shown to enhance virus-specific CTLs when conjugated to a relevant epitope.[1] Its ability to modulate T-cell responses can also be leveraged to overcome regulatory T-cell (Treg) suppression, a significant hurdle in cancer immunotherapy.[13]
| Feature | Pam2Cys (TLR2/6 Agonist) | Pam3Cys (TLR2/1 Agonist) |
| Structure | Diacylated Lipopeptide | Triacylated Lipopeptide |
| Recognition | TLR2 / TLR6 Heterodimer[3][14] | TLR2 / TLR1 Heterodimer[5][6] |
| Solubility | Higher, more favorable solubility[1][15] | Poor aqueous solubility, can be difficult to formulate[1] |
| Immune Bias | Tends to promote Th1-skewed responses (IFN-γ, IgG2a)[9] | Can promote mixed Th1/Th17 or suppress Th1 in some contexts[11] |
| Cytokine Induction | Potent inducer of IL-12 and IL-17.[3] | Very potent inducer of TNF-α, IL-6, and IL-10 in PBMCs.[9] |
| Key Advantage | Good balance of humoral/cellular response, better solubility. | Extremely potent innate immune activation. |
| Consideration | Potency can be context-dependent. | Formulation challenges due to hydrophobicity. |
Practical Considerations: Solubility and Formulation
Beyond immunological profiles, practical physicochemical properties are a major differentiating factor for the researcher.
-
Solubility: This is a significant advantage for Pam2Cys. With two palmitoyl chains and a free amino group, it exhibits markedly better aqueous solubility than the tri-acylated, more hydrophobic Pam3Cys.[1][15] The poor solubility of Pam3Cys can present considerable challenges for dosing and creating stable, homogenous vaccine formulations.[1] To overcome this, derivatives of Pam3Cys, such as Pam3CSK4 (with a tetra-lysine tail), have been developed to improve solubility, though this can sometimes lead to unfavorable interactions with protein antigens.[9]
-
Formulation Strategy: Both lipopeptides can be either co-administered with an antigen or, more potently, covalently conjugated to a peptide antigen to create a "self-adjuvanting" vaccine.[4][16] This direct linkage ensures co-delivery of the antigen and adjuvant to the same antigen-presenting cell (APC), dramatically enhancing immunogenicity. They can also be incorporated into advanced delivery systems like lipid nanoparticles (LNPs).[3][16]
Standardized Protocols for Adjuvant Evaluation
To objectively compare these adjuvants in your own research, standardized and validated protocols are essential. The following provides step-by-step methodologies for key assays.
Protocol 1: In Vivo Immunization and Antibody Titer Analysis by ELISA
Objective: To quantify and compare the antigen-specific antibody response generated by Pam2Cys vs. Pam3Cys adjuvanted vaccines.
Methodology:
-
Vaccine Formulation: Prepare vaccine formulations by mixing your antigen of interest (e.g., 10 µ g/dose ) with either Pam2Cys (e.g., 20 µ g/dose ) or Pam3Cys (e.g., 20 µ g/dose ) in a sterile vehicle like PBS. Include an "antigen only" group and a "vehicle only" group as controls.
-
Immunization: Immunize groups of mice (e.g., C57BL/6, n=5-8 per group) subcutaneously (s.c.) at the base of the tail with 100 µL of the prepared vaccine. Administer booster immunizations on days 14 and 28.
-
Sample Collection: Collect blood via tail vein or submandibular bleed at baseline (day 0) and at specified time points post-immunization (e.g., days 14, 28, 42).
-
Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
ELISA:
-
Coat 96-well ELISA plates with the antigen (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours at room temperature.
-
Create a serial dilution of the collected mouse serum and add to the plate. Incubate for 2 hours at room temperature.
-
Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse IgG isotype (e.g., total IgG, IgG1, IgG2a). Incubate for 1 hour.
-
Wash thoroughly and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Calculate endpoint titers as the reciprocal of the highest dilution that gives a signal above a pre-defined cutoff (e.g., 2x the background).
-
Protocol 2: Ex Vivo T-Cell Response Analysis by ELISpot
Objective: To quantify the number of antigen-specific, cytokine-secreting T-cells.
Methodology:
-
Immunization: Follow the immunization schedule as described in Protocol 1.
-
Spleen Harvest: 7-10 days after the final booster, humanely euthanize the mice and aseptically harvest the spleens into complete RPMI medium.
-
Splenocyte Preparation: Prepare single-cell suspensions by mechanically dissociating the spleens through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer. Wash, count, and resuspend the splenocytes to a final concentration of 2-5 x 10^6 cells/mL.
-
ELISpot Assay:
-
Use a pre-coated ELISpot plate for the cytokine of interest (e.g., IFN-γ for Th1 response, IL-4 for Th2, or IL-17 for Th17).
-
Add 2-5 x 10^5 splenocytes to each well.
-
Stimulate the cells in triplicate with:
-
The specific antigen or peptide pool (e.g., 10 µg/mL).
-
A positive control (e.g., Concanavalin A or anti-CD3/CD28).
-
A negative control (medium only).
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Develop the plate according to the manufacturer's instructions (involving a biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate).
-
Wash and dry the plate. Count the resulting spots using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
-
Conclusion: Selecting the Right Agonist for Your Application
Both Pam2Cys and Pam3Cys are exceptionally potent, chemically defined adjuvants that offer significant advantages over traditional options like alum. The choice between them is not about which is "better," but which is fitter for purpose .
-
Choose Pam2Cys when you require a balanced humoral and cellular response with a potential Th1 skew, and when ease of formulation and solubility are primary concerns. It is an excellent, versatile choice for prophylactic vaccines against viral and bacterial pathogens.
-
Choose Pam3Cys when maximal innate immune activation is the goal and you have the formulation capabilities to handle its hydrophobicity. It is a powerful tool for applications like cancer immunotherapy where overcoming immune tolerance is paramount, or for inducing strong Th17 responses at mucosal surfaces.
By understanding their distinct mechanisms of action and leveraging the experimental frameworks provided, researchers can rationally design next-generation subunit vaccines with precisely tailored immune responses.
References
-
ResearchGate. (n.d.). Pam2Cys-containing lipopeptides are ligands for TLR2 and act as potent... [Online] Available at: [Link]
-
ResearchGate. (n.d.). TLR2 and TLR6 activation by N-acetyl Pam2Cys and analogues. HEK293... [Online] Available at: [Link]
-
Toth, I., et al. (2019). Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants. RSC Advances, 9(49), 28655-28667. [Online] Available at: [Link]
-
Barrenschee, M., Lex, D., & Uhlig, S. (2010). Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs. PLOS ONE, 5(10), e13204. [Online] Available at: [Link]
-
Zaman, M., et al. (2013). Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships. Current Medicinal Chemistry, 20(21), 2696-2707. [Online] Available at: [Link]
-
Giddam, A. K., et al. (2025). In Vivo Evaluation of Pam2Cys-Modified Cancer-Testis Antigens as Potential Self-Adjuvanting Cancer Vaccines. Molecules, 30(6), 10991387. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of Pam2Cys, its four analogues and the lipopeptide vaccine construct into which the lipid moieties were incorporated. [Online] Available at: [Link]
-
Barrenschee, M., Lex, D., & Uhlig, S. (2010). Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs. PLOS ONE, 5(10), e13204. [Online] Available at: [Link]
-
Babu, S., et al. (2013). Mechanisms of Action of Adjuvants. Veterinary Immunology and Immunopathology, 152(1-2), 1-11. [Online] Available at: [Link]
-
Pandey, S. P., et al. (2016). The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models. Parasites & Vectors, 9, 298. [Online] Available at: [Link]
-
Hasmim, M., et al. (2017). TLR2 ligation protects effector T cells from regulatory T-cell mediated suppression and repolarizes T helper responses following MVA-based cancer immunotherapy. OncoImmunology, 6(5), e1303642. [Online] Available at: [Link]
-
Kang, J. Y., et al. (2010). The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation. PLOS ONE, 5(9), e12550. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Structures of Pam2Cys (1), Pam3Cys (2) and Pam2CysSK4 (3). [Online] Available at: [Link]
-
Egen, J. G., et al. (2020). Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56. Scientific Reports, 10(1), 1735. [Online] Available at: [Link]
-
Brimble, M. A., et al. (2021). Lipopeptides for Vaccine Development. Bioconjugate Chemistry, 32(5), 779-797. [Online] Available at: [Link]
-
UQ eSpace. (n.d.). Hydrophobic amino acid-based vaccine delivery systems to induce cellular and humoral immunity. [Online] Available at: [Link]
-
Giddam, A. K., et al. (2025). In Vivo Evaluation of Pam2Cys-Modified Cancer-Testis Antigens as Potential Self-Adjuvanting Cancer Vaccines. ChemMedChem, e202500213. [Online] Available at: [Link]
-
Steers, N. J., et al. (2011). TLR-Based Immune Adjuvants. Vaccines, 2(3), 497-529. [Online] Available at: [Link]
-
Tedeschi, E., et al. (2021). Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived Pam2cys Lipopeptide. International Journal of Molecular Sciences, 22(13), 6757. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Intranasal Administration of the TLR2 Agonist Pam2Cys Provides Rapid Protection against Influenza in Mice. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Toll-like receptor 2 (TLR2) expression in Pam3Cys and Staphylococcus... [Online] Available at: [Link]
-
The University of Melbourne. (n.d.). The Tlr2 Agonist Pam2cys as an Antimicrobial Agent. [Online] Available at: [Link]
-
Manicassamy, S., & Pulendran, B. (2009). Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. Immunological Reviews, 227(1), 101-114. [Online] Available at: [Link]
Sources
- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]
- 6. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR2 ligation protects effector T cells from regulatory T-cell mediated suppression and repolarizes T helper responses following MVA-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of Fmoc-Pam2Cys-OH Modified Peptides
Introduction: In the rapidly advancing fields of immunology and vaccine development, synthetic lipopeptides have emerged as powerful tools for modulating the immune response. At the forefront of this class of molecules is the S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) moiety, a synthetic analogue of a bacterial lipoprotein component.[1] When incorporated into a peptide sequence, this lipid structure acts as a potent agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer, triggering a downstream signaling cascade that initiates an innate immune response.[2][3] This self-adjuvanting property makes Pam2Cys-modified peptides highly attractive candidates for next-generation vaccines and immunotherapies.[4][5][6]
The journey from synthesis to a functionally validated immunogen is paved with rigorous analytical characterization. The starting material for solid-phase peptide synthesis (SPPS) of these constructs is often Fmoc-Pam2Cys-OH, a cysteine building block pre-functionalized with the dual palmitoyl chains and protected with a fluorenylmethoxycarbonyl (Fmoc) group.[5][7] The inherent amphipathic nature of the final lipopeptide—possessing a hydrophobic lipid anchor and a hydrophilic peptide chain—presents unique challenges for purification and analysis, demanding a multi-faceted analytical strategy.
This guide provides an in-depth comparison of the core analytical techniques required to ensure the identity, purity, and structural integrity of Fmoc-Pam2Cys-OH modified peptides. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating characterization workflow.
The Central Role of Pam2Cys in Innate Immunity
The biological activity of Pam2Cys peptides is contingent on their specific recognition by the TLR2/TLR6 receptor complex on the surface of immune cells like macrophages and dendritic cells. The two palmitoyl chains anchor within the hydrophobic pockets of TLR2 and TLR6, inducing receptor dimerization and initiating a MyD88-dependent signaling pathway. This culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, effectively bridging the innate and adaptive immune systems.[1][2]
Sources
- 1. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
A Comparative Guide to the Biological Activity of Peptides Lipidated with Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
This guide provides an in-depth technical comparison of peptides functionalized with the synthetic lipoamino acid, Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, commonly known as Fmoc-Pam₂Cys-OH. We will explore the fundamental immunological principles that govern its potent biological activity, compare its performance against alternative lipidation strategies and non-lipidated peptides, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, vaccinology, and peptide-based therapeutics.
Introduction: Overcoming the Immunogenicity Hurdle of Peptide Vaccines
Peptide-based vaccines represent a highly attractive modality for modern medicine. Their advantages include high specificity, ease of synthetic production, and an improved safety profile by eliminating redundant or potentially harmful components of whole pathogens.[1] However, a significant limitation of synthetic peptides is their inherently low immunogenicity; they are often poorly recognized by the immune system and require the co-administration of powerful adjuvants to elicit a robust and lasting protective response.[1][2]
Peptide lipidation, the covalent attachment of lipid moieties to a peptide antigen, has emerged as a powerful strategy to overcome this challenge.[2][3] By incorporating lipids, we can transform a weakly immunogenic peptide into a potent, self-adjuvanting vaccine candidate.[4][5][6] This guide focuses on a particularly effective lipidation strategy: the use of this compound. This synthetic building block allows for the straightforward incorporation of a dipalmitoyl-S-glyceryl cysteine (Pam₂Cys) moiety, which is a synthetic mimic of the lipid component found in lipoproteins from Mycoplasma.[2][7] This mimicry is the key to its profound biological activity.
The Mechanism of Action: Hijacking Innate Immune Recognition
The enhanced immunogenicity of Pam₂Cys-lipidated peptides is not merely due to increased hydrophobicity. Instead, it relies on the specific recognition of the Pam₂Cys moiety by the innate immune system.
Toll-Like Receptor 2 (TLR2) Agonism
The innate immune system uses a set of germline-encoded receptors called Pattern Recognition Receptors (PRRs) to detect conserved molecular structures from microbes, known as Pathogen-Associated Molecular Patterns (PAMPs).[3][4] The Pam₂Cys lipid structure is a potent PAMP that is recognized by a specific PRR heterodimer: Toll-Like Receptor 2 and Toll-Like Receptor 6 (TLR2/TLR6).[6][7][8][9]
When a Pam₂Cys-lipidated peptide is introduced, the lipid portion binds to the TLR2/TLR6 complex on the surface of Antigen-Presenting Cells (APCs), such as Dendritic Cells (DCs). This binding event triggers a downstream signaling cascade, initiating a powerful immune response.[8] This process involves the recruitment of adaptor proteins (like MyD88), activation of transcription factors (notably NF-κB), and culminates in three critical outcomes:
-
DC Maturation: The APCs are activated, leading to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules.[7][8]
-
Pro-inflammatory Cytokine Production: The cells release cytokines (e.g., IL-6, TNF-α, IL-12) that shape the subsequent adaptive immune response.
-
Enhanced Antigen Presentation: The covalently linked peptide antigen is efficiently processed and presented to T cells, bridging the innate and adaptive immune systems.
The result is a strong and specific T cell and B cell response directed against the peptide antigen, an effect that would not occur with the peptide alone.[4]
Caption: TLR2/6 signaling pathway activated by a Pam₂Cys-lipidated peptide.
Comparative Analysis: Pam₂Cys vs. Alternative Strategies
The choice of lipidation strategy significantly impacts the resulting immunogenicity. Here, we compare Pam₂Cys-lipidation with other common approaches.
Pam₂Cys vs. Pam₃Cys
The most common alternative to Pam₂Cys is Tripalmitoyl-S-glyceryl cysteine (Pam₃Cys), a synthetic analog of a lipoprotein component from Gram-negative bacteria.[4][9] While structurally similar, a key difference dictates their biological target:
-
Pam₂Cys (Di-acylated): Targets the TLR2/TLR6 heterodimer.
-
Pam₃Cys (Tri-acylated): Targets the TLR2/TLR1 heterodimer.[4]
While both are potent adjuvants, comparative studies have revealed important distinctions. It has been reported that Pam₂Cys can be a more potent stimulator of splenocytes and macrophages than Pam₃Cys.[7][9] Furthermore, Pam₂Cys generally exhibits more favorable solubility properties, which can be a critical advantage during synthesis, purification, and formulation.[9]
Pam₂Cys vs. Simpler Acyl Moieties (e.g., Palmitic Acid)
A simpler approach to lipidation involves conjugating a single fatty acid, such as palmitic acid, directly to a peptide.[10] While this method does enhance immunogenicity compared to the free peptide, the mechanism and potency differ from Pam₂Cys.[9][10] Single-chain acylation can increase peptide stability, promote albumin binding for better lymphatic drainage, and may also engage TLR2.[9][11] However, the specific diacyl glycerol structure of Pam₂Cys is a more precise mimic of its natural bacterial counterpart, leading to a more potent and targeted activation of the TLR2/6 pathway.[12] The structural integrity of the S-(2,3-dihydroxypropyl)-cysteine core is crucial for maximal agonist activity.[12]
Lipidated (Pam₂Cys) vs. Non-Lipidated Peptides
This comparison lies at the heart of the self-adjuvanting vaccine concept. A non-lipidated peptide, when administered alone in saline, typically fails to induce a significant immune response.[6] To achieve immunogenicity, it must be formulated with a separate adjuvant, such as Freund's Complete Adjuvant (CFA) in preclinical models. In contrast, a Pam₂Cys-lipidated peptide administered in a simple saline solution can induce potent antibody and T-cell responses that are often comparable or superior to the non-lipidated peptide formulated with powerful experimental adjuvants.[6]
| Feature | Pam₂Cys-Lipidated Peptide | Pam₃Cys-Lipidated Peptide | Palmitic Acid-Lipidated Peptide | Non-Lipidated Peptide |
| Primary Immune Target | TLR2/TLR6 Heterodimer[7] | TLR2/TLR1 Heterodimer[4] | TLR2 (less specific)[9] | None (requires external adjuvant) |
| Adjuvant Property | Self-adjuvanting[6] | Self-adjuvanting | Self-adjuvanting (moderate) | Requires external adjuvant[2] |
| Immunogenicity | High | High | Moderate to High | Low to negligible |
| Solubility | Favorable compared to Pam₃Cys[9] | Less favorable | Generally good | High |
| Synthesis | Straightforward via Fmoc-Pam₂Cys-OH | Straightforward via Fmoc-Pam₃Cys-OH | Simple acylation | Standard SPPS |
| Primary Advantage | Potent, defined TLR2/6 agonist with good solubility | Potent, defined TLR2/1 agonist | Simple synthesis | Highest solubility, simple synthesis |
Table 1: Comparison of different peptide modification strategies.
Supporting Experimental Data & Protocols
The superiority of Pam₂Cys-lipidation is consistently demonstrated in preclinical studies.
Comparative Immunogenicity Data
The following table summarizes representative data from studies comparing the immune response to lipidated and non-lipidated peptides.
| Immunogen | Adjuvant/Formulation | Result (e.g., Antibody Titer) | Key Finding | Reference |
| Influenza Peptide | None (Saline) | Negligible | Non-lipidated peptide is not immunogenic. | [7] |
| Pam₂Cys-Influenza Peptide | None (Saline) | High Titer | Pam₂Cys confers potent self-adjuvanting activity. | [7] |
| LHRH Peptide | CFA (Complete Freund's Adjuvant) | High Titer | Requires strong, non-clinical adjuvant. | [6] |
| Pam₂Cys-LHRH Peptide | None (Saline) | High Titer (Comparable to CFA) | Pam₂Cys is as effective as CFA in this model. | [6] |
Table 2: Summary of comparative immunogenicity results. Data shows that Pam₂Cys-lipidation induces a potent immune response without the need for an external adjuvant, achieving levels comparable to those seen with powerful experimental adjuvants like CFA.
Experimental Protocol: Synthesis of a Pam₂Cys-Lipidated Peptide
This protocol outlines the standard solid-phase peptide synthesis (SPPS) procedure for creating a C-terminally lipidated peptide using Fmoc-Pam₂Cys-OH.
Workflow Overview:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) of a Pam₂Cys-lipidated peptide.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vial, activate the first C-terminal Fmoc-protected amino acid (4 eq.) using a coupling agent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Confirm coupling completion with a Kaiser test.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Lipid Moiety Coupling:
-
For the final N-terminal residue, couple This compound using the same activation and coupling procedure as in step 2.
-
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Purification:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the lipidated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: In Vitro TLR2 Activation Assay
This assay quantifies the ability of a lipidated peptide to activate the TLR2 signaling pathway.
-
Cell Culture: Culture HEK-293 cells that have been stably transfected to express human TLR2, TLR6, and an NF-κB-inducible secreted alkaline phosphatase (SEAP) reporter gene.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and allow them to adhere overnight.
-
Stimulation:
-
Prepare serial dilutions of the Pam₂Cys-lipidated peptide, a non-lipidated peptide control, and a known TLR2 agonist (e.g., Pam₂CSK₄) in assay medium.
-
Remove the culture medium from the cells and add 200 µL of the peptide solutions to the respective wells. Include a medium-only control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
SEAP Detection:
-
Collect the cell culture supernatant.
-
Measure SEAP activity using a colorimetric substrate (e.g., p-Nitrophenyl phosphate).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Analysis: Plot the absorbance values against the peptide concentration. A dose-dependent increase in absorbance for the Pam₂Cys-lipidated peptide indicates specific activation of the TLR2/6 pathway.
Conclusion and Future Directions
The use of this compound to synthesize Pam₂Cys-lipidated peptides is a clinically relevant and highly effective strategy for enhancing the immunogenicity of peptide-based therapeutics. By acting as a potent and specific agonist for the TLR2/TLR6 receptor complex, this lipidation method creates a single-molecule, self-adjuvanting vaccine that can elicit robust humoral and cellular immune responses.[6]
Compared to alternatives like Pam₃Cys, it offers advantages in solubility, and it is significantly more potent than simpler acylation methods or non-lipidated peptides. The ability to induce strong immune responses via mucosal routes further expands its potential for developing next-generation vaccines against a wide range of infectious diseases and cancers.[13][14] As the field of immunotherapy continues to advance, the rational design of such synthetic lipopeptides will remain a cornerstone of innovative vaccine development.
References
- Lipopeptides for Vaccine Development - PMC - PubMed Central. (n.d.).
- Lipids as Activators of Innate Immunity in Peptide Vaccine Delivery - PubMed. (n.d.).
- Lipopeptide adjuvants for antibiotics and vaccines: the future step in the fight against multidrug-resistant and extensively drug-resistant pathogens - NIH. (2024, April 29).
- (PDF) Lipo-Peptides/Saccharides for Peptide Vaccine Delivery - ResearchGate. (n.d.).
- Pam2Cys-containing lipopeptides are ligands for TLR2 and act as potent... - ResearchGate. (n.d.).
- Lipopeptides for Vaccine Development | Bioconjugate Chemistry - ACS Publications. (n.d.).
- Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed. (n.d.).
- A totally synthetic vaccine of generic structure that targets Toll-like receptor 2 on dendritic cells and promotes antibody or cytotoxic T cell responses | PNAS. (n.d.).
- Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines. (2025, August 10).
- Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC - NIH. (n.d.).
- Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC - PubMed Central. (2013, October 9).
- Cell-Penetrating Peptides-Based Liposomal Delivery System Enhanced Immunogenicity of Peptide-Based Vaccine against Group A Streptococcus - PMC - NIH. (n.d.).
- Influence of peptide acylation, liposome incorporation, and synthetic immunomodulators on the immunogenicity of a 1-23 peptide of glycoprotein D of herpes simplex virus: implications for subunit vaccines - PubMed. (n.d.).
- Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - NIH. (n.d.).
Sources
- 1. Cell-Penetrating Peptides-Based Liposomal Delivery System Enhanced Immunogenicity of Peptide-Based Vaccine against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids as Activators of Innate Immunity in Peptide Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopeptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of peptide acylation, liposome incorporation, and synthetic immunomodulators on the immunogenicity of a 1-23 peptide of glycoprotein D of herpes simplex virus: implications for subunit vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopeptide adjuvants for antibiotics and vaccines: the future step in the fight against multidrug-resistant and extensively drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
In vitro and in vivo studies of Pam2Cys-conjugated peptides
By combining these methodologies, researchers can build a comprehensive data package that objectively compares the performance of a Pam2Cys-conjugated peptide against unconjugated antigens and alternative adjuvants. This rigorous, evidence-based framework is crucial for advancing the most promising self-adjuvanting candidates from the laboratory toward clinical application. [3][4]
References
-
Title: Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC Source: PubMed Central URL: [Link]
-
Title: Study of Agonists of TLRs as Vaccine Adjuvants Source: Springer Nature Experiments URL: [Link]
-
Title: In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines Source: CentAUR URL: [Link]
-
Title: In vitro evaluation of TLR4 agonist activity: formulation effects Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Toll-Like Receptor-2 Targeting Lipopeptides as Self-Adjuvanting Vaccines Source: ResearchGate URL: [Link]
-
Title: Pam2Cys-containing lipopeptides are ligands for TLR2 and act as potent... Source: ResearchGate URL: [Link]
-
Title: Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC Source: PubMed Central URL: [Link]
-
Title: Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived Pam2cys Lipopeptide Source: PubMed Central URL: [Link]
-
Title: A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In vitro evaluation of TLR agonistic activity and cytotoxicity. A) TLR... Source: ResearchGate URL: [Link]
-
Title: AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC Source: PubMed Central URL: [Link]
-
Title: Vaccine adjuvants in vivo tests. How should I proceed? Source: ResearchGate URL: [Link]
-
Title: Double conjugation strategy to incorporate lipid adjuvants into multiantigenic vaccines Source: Nature URL: [Link]
-
Title: Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC Source: PubMed Central URL: [Link]
-
Title: Vaccine Adjuvants | Review Source: InvivoGen URL: [Link]
-
Title: Comparison of proliferative responses induced by inoculation of antigen... Source: ResearchGate URL: [Link]
-
Title: Combination of Innate Immune Modulators as Vaccine Adjuvants in Mice Source: MDPI URL: [Link]
-
Title: Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs Source: PLOS One URL: [Link]
-
Title: Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys Source: PubMed URL: [Link]
-
Title: Lipopeptides for Vaccine Development Source: ACS Publications URL: [Link]
-
Title: The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC Source: PubMed Central URL: [Link]
-
Title: TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview Source: Frontiers URL: [Link]
-
Title: What are the different types of toll-like receptor agonists used as vaccine adjuvants? Source: Avesthagen URL: [Link]
-
Title: TLR6 promotes TLR2 signaling in Pam2Cys peptides recognition. (A, B)... Source: ResearchGate URL: [Link]
-
Title: Personalized Peptide Vaccine in Treating Patients With Advanced Pancreatic Cancer or Colorectal Cancer Source: ClinicalTrials.gov URL: [Link]
-
Title: Clinical Trials Using Neoantigen Peptide Vaccine Source: National Cancer Institute (NCI) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived Pam2cys Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Agonists of TLRs as Vaccine Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Beyond Fmoc-Pam2Cys-OH: A Comparative Guide to Modern Peptide Lipidation Strategies
For researchers, scientists, and drug development professionals, the covalent attachment of lipids to peptides is a cornerstone technique for enhancing therapeutic efficacy. Lipidation can dramatically improve a peptide's pharmacokinetic profile, increasing its stability, bioavailability, and cellular uptake.[1][2] The traditional on-resin acylation using pre-formed building blocks like Fmoc-Pam2Cys-OH has been a workhorse in the field, particularly for creating vaccine adjuvants.[3][4] However, this solid-phase peptide synthesis (SPPS) based approach is not without its limitations, including potential challenges with peptide aggregation, and the need for complex protection strategies for certain peptide sequences.
This guide provides an in-depth comparison of cutting-edge alternative methods for peptide lipidation that offer greater flexibility, efficiency, and broader applicability. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower you to select the optimal strategy for your research endeavors.
The Limitations of a Singular Approach
While effective, the reliance on Fmoc-Pam2Cys-OH within an SPPS workflow can present challenges, especially when dealing with long or complex peptides. Potential issues include incomplete couplings and the accumulation of side products, which can complicate purification and lower overall yields. Furthermore, the synthesis of the lipidated building block itself can be a multi-step and time-consuming process. These limitations have spurred the development of more modular and chemoselective approaches that uncouple peptide synthesis from the lipidation event.
A New Era of Peptide Lipidation: A Comparative Overview
Modern lipidation techniques offer a diverse toolkit for the discerning scientist. Here, we compare four powerful alternatives to the traditional on-resin approach: Native Chemical Ligation (NCL), Sortase-Mediated Ligation (SML), Click Chemistry, and Cysteine Lipidation on a Peptide or Amino acid (CLipPA).
| Method | Principle | Key Advantages | Key Limitations | Typical Yields |
| Native Chemical Ligation (NCL) | Chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide. | Forms a native peptide bond; highly efficient for large peptides; tolerates a wide range of functional groups. | Requires an N-terminal cysteine at the ligation site; synthesis of peptide thioesters can be challenging. | >70% (after purification)[5] |
| Sortase-Mediated Ligation (SML) | Enzymatic ligation catalyzed by sortase A, which recognizes specific peptide motifs. | Highly specific; occurs under physiological conditions; can ligate complex molecules. | Requires the sortase enzyme and specific recognition sequences; reaction can be reversible. | 60-90%[6] |
| Click Chemistry (CuAAC/SPAAC) | Bioorthogonal reaction between an azide and an alkyne. | High yielding and chemoselective; rapid reaction kinetics; can be performed in aqueous buffers. | Copper catalyst in CuAAC can be cytotoxic; requires incorporation of non-natural azide/alkyne handles. | 68-70% (for specific reactions)[7] |
| CLipPA (Thiol-ene Reaction) | Radical-initiated thiol-ene reaction between a cysteine-containing peptide and a vinyl ester lipid. | High conversion rates; excellent chemoselectivity; rapid and simple procedure. | Requires a free cysteine; radical initiator and UV light needed. | High conversion, often near-quantitative[8][9] |
Native Chemical Ligation (NCL): Building Peptides with Precision
Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective ligation of two unprotected peptide fragments to form a native peptide bond.[5][10] This method is particularly advantageous for the synthesis of large and complex lipopeptides that are challenging to produce via a linear SPPS approach.[2]
The Chemistry Behind NCL
The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. The reaction proceeds in two steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable amide bond at the ligation site.[8]
Experimental Workflow: NCL for Lipopeptide Synthesis
Caption: NCL workflow for lipopeptide synthesis.
Detailed Protocol: NCL of a Lipidated Peptide
Materials:
-
Peptide 1 with a C-terminal thioester (e.g., synthesized via Boc-SPPS).
-
Lipidated Peptide 2 with an N-terminal cysteine (synthesized via Fmoc-SPPS with a lipidated amino acid).
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Na₂HPO₄, pH 7.0-7.5.
-
Thiol additive (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol).
-
Tris(2-carboxyethyl)phosphine (TCEP) for maintaining a reducing environment.
Procedure:
-
Preparation: Dissolve equimolar amounts of Peptide 1 and Lipidated Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.[5]
-
Initiation: Add the thiol additive to the reaction mixture. For example, add thiophenol to a final concentration of 2% (v/v).[5]
-
Reaction: Incubate the reaction mixture at room temperature. Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., 4, 8, and 24 hours) and analyzing them by analytical HPLC and LC-MS.[5]
-
Quenching and Purification: Once the reaction is complete, quench any remaining thioester by adding an excess of a reducing agent like TCEP. Purify the crude lipopeptide by preparative reverse-phase HPLC.[5]
-
Characterization: Lyophilize the pure fractions and characterize the final product by high-resolution mass spectrometry.
Expert Insights: The choice of thiol additive is critical for efficient ligation. While thiophenol is highly effective, its odor and poor water solubility can be problematic. MPAA is a more soluble and less odorous alternative.[8] The pH of the ligation buffer should be carefully controlled, as a pH above 8 can lead to hydrolysis of the thioester.[5]
Sortase-Mediated Ligation (SML): The Enzymatic Approach
Sortase-mediated ligation (SML) utilizes the transpeptidase enzyme Sortase A (SrtA) from Staphylococcus aureus to covalently link two molecules.[11] This enzymatic approach offers exceptional specificity and the ability to perform ligations under mild, physiological conditions, making it ideal for conjugating lipids to fully folded peptides and proteins.[6]
The Mechanism of Sortase A
SrtA recognizes a specific C-terminal sorting signal (LPXTG, where X is any amino acid) on one peptide and cleaves the peptide bond between the threonine and glycine residues. This cleavage results in a covalent acyl-enzyme intermediate, which is then resolved by the nucleophilic attack of an N-terminal glycine residue on a second peptide, forming a new peptide bond.[11]
Experimental Workflow: SML for Peptide Lipidation
Sources
- 1. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Antimicrobial Lipopeptides Using the "CLipPA" Thiol-Ene Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Synthesis of Lipopeptides by CLipPA Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR Spectroscopy for Structural Validation of Fmoc-Pam2Cys-Peptides
For researchers, scientists, and drug development professionals venturing into the synthesis of vaccine adjuvants, immunomodulators, and targeted drug delivery systems, Fmoc-Pam2Cys-peptides represent a class of molecules with immense potential. These synthetic lipopeptides, which mimic bacterial lipoproteins, are powerful agonists of Toll-like receptor 2 (TLR2), making them critical components in next-generation immunotherapies. However, their amphiphilic nature, combining a bulky, hydrophobic di-palmitoyl-S-glyceryl-cysteine (Pam2Cys) moiety with a potentially polar peptide chain and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, presents significant challenges for structural characterization and validation.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural validation of Fmoc-Pam2Cys-peptides. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your findings.
The Challenge: Amphiphilicity and Structural Complexity
The primary obstacle in the analysis of Fmoc-Pam2Cys-peptides is their tendency to aggregate in solution. The hydrophobic palmitoyl chains can self-associate, leading to the formation of micelles or other higher-order structures. This aggregation can result in significant line broadening in NMR spectra, obscuring crucial signals and making detailed structural analysis difficult. Furthermore, the inherent complexity of the molecule, with its distinct lipid, cysteine, peptide, and protecting group moieties, requires a multi-faceted analytical approach to ensure that the correct product has been synthesized and that impurities are identified and quantified.
A Multi-pronged NMR Approach for Complete Structural Elucidation
A comprehensive structural validation of Fmoc-Pam2Cys-peptides necessitates a suite of NMR experiments, each providing a unique piece of the structural puzzle. Mass spectrometry is an essential complementary technique for confirming the molecular weight of the final product and intermediates[1]. However, NMR spectroscopy is unparalleled in its ability to provide detailed atomic-level structural information, including the verification of covalent bonds, stereochemistry, and conformational preferences.
Core NMR Techniques for Structural Validation
| NMR Experiment | Primary Application for Fmoc-Pam2Cys-Peptides | Strengths | Limitations |
| 1D ¹H NMR | Initial assessment of purity, confirmation of the presence of key functional groups (Fmoc, palmitoyl chains, peptide backbone). | Rapid, provides a quantitative overview of the sample. | Severe signal overlap in complex molecules, limited structural information. |
| 2D COSY | Identification of scalar-coupled protons within the same spin system (e.g., within an amino acid residue). | Establishes direct through-bond connectivity between protons. | Correlations are typically limited to 2-3 bonds, can be complex to interpret in crowded spectral regions. |
| 2D TOCSY | Identification of complete amino acid spin systems. | Correlates all protons within a spin system, simplifying the identification of amino acid residues.[2][3][4] | Does not provide information on the sequence of amino acids. |
| 2D NOESY/ROESY | Determination of through-space proximity of protons, providing insights into the 3D conformation of the peptide. | Essential for conformational analysis and determining the spatial arrangement of the molecule.[5][6] | NOE signal intensity is distance-dependent and can be affected by molecular tumbling and aggregation. |
| 2D HSQC | Correlation of protons with their directly attached carbons. | Provides unambiguous assignment of protonated carbons, greatly aids in resolving signal overlap. | Only provides information on one-bond C-H correlations. |
| 2D HMBC | Correlation of protons with carbons over 2-4 bonds. | Crucial for establishing long-range connectivity, linking different structural fragments (e.g., Pam2Cys to the peptide). | Signal intensity can be weak for longer-range correlations. |
| DOSY | Analysis of molecular size and aggregation state. | Directly measures the diffusion coefficient, allowing for the detection and characterization of aggregates and micelles.[7][8][9] | Does not provide direct structural information. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust workflow for the structural validation of a newly synthesized Fmoc-Pam2Cys-peptide.
Sample Preparation: Mitigating Aggregation
The choice of solvent is critical to obtaining high-quality NMR spectra. Due to the amphiphilic nature of Fmoc-Pam2Cys-peptides, a solvent system that can solubilize both the hydrophobic lipid tails and the potentially more polar peptide backbone is required.
-
Recommended Solvents: Deuterated chloroform (CDCl₃) is often a good starting point, as it can effectively solvate the lipid chains. For more polar peptides, a mixture of CDCl₃ and a small amount of deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be necessary. It is crucial to perform solubility tests with small amounts of the sample before preparing the final NMR sample.
-
Concentration: Aim for a concentration of 1-5 mg of the lipopeptide in 0.5-0.6 mL of deuterated solvent. Higher concentrations can exacerbate aggregation.
-
Procedure:
-
Weigh the desired amount of the Fmoc-Pam2Cys-peptide into a clean, dry vial.
-
Add the chosen deuterated solvent (or solvent mixture).
-
Gently vortex or sonicate the sample until it is fully dissolved. Visually inspect for any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The NMR Analysis Workflow
The following workflow provides a logical progression of experiments to fully characterize your Fmoc-Pam2Cys-peptide.
Caption: Key structural components of Fmoc-Pam2Cys-Ala-Gly-OH and their expected ¹H NMR chemical shift regions.
Comparison with Alternative Techniques: Mass Spectrometry
While NMR provides unparalleled detail about the covalent structure and conformation, Mass Spectrometry (MS) is an indispensable tool for the analysis of synthetic peptides.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed covalent structure, stereochemistry, 3D conformation, aggregation state. | Provides unambiguous structural elucidation. | Lower sensitivity, requires larger sample amounts, can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition, peptide sequence (via fragmentation). | High sensitivity, rapid analysis, requires very small sample amounts. | Provides limited information on stereochemistry and conformation, cannot directly probe aggregation. |
For a comprehensive quality control strategy, a combination of both NMR and MS is highly recommended. MS can quickly confirm the successful synthesis of the target molecule and identify any major impurities based on their mass, while NMR provides the definitive proof of structure.
Conclusion: Ensuring the Integrity of Your Research
The synthesis of complex molecules like Fmoc-Pam2Cys-peptides demands a rigorous and multi-faceted approach to structural validation. By leveraging the power of a comprehensive suite of NMR experiments, from simple 1D ¹H spectra to advanced 2D techniques and DOSY, researchers can gain a complete and unambiguous understanding of their synthetic products. This commitment to thorough characterization not only ensures the integrity of your research but also provides the solid foundation necessary for the successful development of novel immunotherapies and drug delivery systems.
References
- Zeng, W., Eriksson, E., Chua, B., Grollo, L., & Jackson, D. C. (2010). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Amino acids, 39(2), 471-480.
- Mestrelab Research. (2017, October 4).
- PubChem. (n.d.). Fmoc-(R)Pam2Cys-OH.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Almac Group. (n.d.).
- JoVE. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments.
- Lund University Publications. (n.d.). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin.
- mediaTUM. (n.d.). Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones.
- NMIMS Pharmacy. (n.d.).
- Ax-Funder, T. N., et al. (2016). Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy. Methods in Molecular Biology, 1487, 237-256.
- ResearchGate. (n.d.). Three-Stage De Novo Peptide Design Workflow Diagram.
- ResearchGate. (n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis.
- ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a.
- AAPPTEC. (n.d.). Fmoc-Cys(Pam)2-OH (S) [139573-78-7].
- CymitQuimica. (n.d.). CAS 139573-77-6: Fmoc-Cys(Pam)2-OH (R).
- Jackson, D. C., et al. (2020). In Vivo Evaluation of Pam2Cys‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines. Chemistry–A European Journal, 26(46), 10533-10540.
- ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
- KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
- ResearchGate. (n.d.). The chemical structure of Fmoc-Cys(PG)-OH where PG is different....
- MedKoo Biosciences. (n.d.). Pam2Cys HCl | CAS#656831-18-4 | TLR2 agonist.
- YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
- Gopi, H., et al. (2011). Synthesis and NMR elucidation of novel tetrapeptides. Journal of Peptide Science, 17(11), 749-755.
- PubChem. (n.d.). (Fmoc-Cys-OH).
- Reddit. (2021, September 16).
- Mobbili, M. A., et al. (2019). Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists. Molecules, 24(19), 3512.
- ResearchGate. (n.d.).
- CPC Scientific. (n.d.). Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl).
- Jackson, D. C., et al. (2010). Structural requirement for the agonist activity of the TLR2 ligand Pam2Cys. Amino Acids, 39(2), 471-480.
- MDPI. (n.d.).
- Figshare. (2023, June 8).
- ResearchGate. (n.d.). 2D H-1/H-1 RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning.
- U.S. Pharmacopeia. (n.d.). Synthetic peptide drug substances and drug products.
- Scribd. (n.d.).
- PubMed. (2013, June 6). 2D H-1/H-1 RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning.
- ResearchGate. (n.d.).
- PubMed. (n.d.). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution.
- PubMed. (n.d.). Solution three-dimensional structure of surfactin: a cyclic lipopeptide studied by 1H-NMR, distance geometry, and molecular dynamics.
- PubMed Central. (2023, June 21). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses.
Sources
- 1. scribd.com [scribd.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sussex.figshare.com [sussex.figshare.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
This guide provides a comprehensive framework for the proper disposal of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH and its associated waste streams. As drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe management throughout their lifecycle. This document translates general laboratory safety protocols into specific, actionable steps, ensuring the protection of personnel and the environment. The procedures outlined are grounded in established principles of chemical waste management and are designed to be self-validating systems of safety and compliance.
Hazard Assessment and Core Disposal Principles
While a comprehensive Safety Data Sheet (SDS) for this compound may lack specific disposal instructions, a hazard assessment based on its chemical components dictates its handling as a regulated hazardous waste.[1] The molecule comprises three key parts: the Fmoc-protecting group, the cysteine core, and two palmitoyl lipid chains.
The primary hazard consideration arises not from the compound in its solid state, but from the chemicals used in its application, particularly during the deprotection of the Fmoc group. This process typically involves a secondary amine base, like piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2][3] The resulting liquid waste is a hazardous mixture due to the flammability and toxicity of the solvent and the corrosivity and toxicity of the base.
Therefore, the cardinal principle for disposing of this and any related chemical waste is segregation at the source .[4] Never mix different waste streams. This prevents unforeseen chemical reactions and ensures that each category of waste can be treated and disposed of using the appropriate methods. All chemical waste must be managed in designated Satellite Accumulation Areas (SAAs) within the laboratory, at or near the point of generation.[5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.
Caption: Decision tree for segregating different forms of waste.
Step-by-Step Disposal Protocols
Follow these protocols meticulously to ensure safe and compliant disposal. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
Protocol A: Disposal of Unused or Expired Solid Reagent
This protocol applies to the pure, solid this compound compound.
-
Do Not Discard in Regular Trash: Solid chemicals, regardless of perceived hazard, must not be placed in the general waste stream.[8] This prevents the contamination of municipal landfills and protects sanitation workers from unknown chemical exposures.
-
Container: Place the solid chemical in a clearly labeled, sealable container designated for "Solid Chemical Waste" or "Lab Pack Waste." A screw-top wide-mouth jar or a securely sealed bag is appropriate.
-
Labeling: The label must clearly state "Solid Chemical Waste," list the full chemical name: "this compound," and include the approximate quantity.
-
Storage: Store the sealed container in your designated Satellite Accumulation Area, segregated from liquid waste.[6]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office.[5][9]
Protocol B: Disposal of Contaminated Labware
This protocol covers items with trace contamination, such as gloves, weigh paper, pipette tips, and paper towels used for minor spills.
-
Segregation: These items are considered solid chemical waste. They must not be disposed of in the regular or biohazardous trash.
-
Container: Place all contaminated solid disposables into a designated "Solid Chemical Waste" container. This is often a sturdy, lined cardboard box or a designated plastic pail.
-
Labeling: The container must be clearly labeled "Solid Chemical Waste for Incineration" and list the chemical contaminants (e.g., "Fmoc-Cys((...))-OH," "Piperidine," "DMF").
-
Storage and Pickup: Store in the SAA and arrange for pickup via your EH&S office.
Protocol C: Disposal of Liquid Waste from Fmoc-Group Cleavage
This is the most critical waste stream due to its hazardous characteristics. A typical solution of 20% piperidine in DMF is both flammable and toxic.[10]
-
Do Not Use Drain Disposal: This waste stream must never be poured down the sink.[9] Organic solvents can damage plumbing, create explosion hazards, and are toxic to aquatic life. Most wastewater treatment facilities are not equipped to handle such chemicals.[8]
-
Container Selection: Use a designated, compatible container for "Non-Halogenated Organic Waste." A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is required. Do not use metal containers, which can corrode.[4]
-
Segregation: This is a non-halogenated waste stream. Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), as they require different disposal treatments.
-
Labeling: The container must have a hazardous waste tag detailing its contents by percentage, even for non-hazardous components.[6] For example: "N,N-Dimethylformamide (80%), Piperidine (20%)." Also, list any dissolved materials, such as "dibenzofulvene-piperidine adduct."
-
Container Management: Keep the container closed at all times except when adding waste.[5][9] Do not overfill; leave at least 10% headspace for vapor expansion.[6]
-
Storage and Pickup: Store the container in the SAA, preferably within secondary containment (like a spill tray), and arrange for EH&S pickup.[4]
Summary of Waste Streams and Container Management
| Waste Type | Description | Container Type | Key Labeling Requirements |
| Solid Chemical Waste | Expired/unused solid reagent; contaminated labware (gloves, tips, wipes). | Lined cardboard box or sealable plastic container. | "Solid Chemical Waste," list of chemical names. |
| Liquid Organic Waste | Fmoc deprotection solutions (e.g., piperidine in DMF). | Screw-cap glass or HDPE bottle. | "Hazardous Waste," "Non-Halogenated Organic," full composition with percentages. |
| Aqueous Waste (Non-Hazardous) | Dilute, non-hazardous buffer solutions. | N/A | N/A (for drain disposal, if permitted). |
Waste Minimization: A Core Scientific Practice
In line with the principles of green chemistry, minimizing waste generation is a primary goal.[5]
-
Source Reduction: Order only the quantity of the chemical needed for your experiments.
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Procedural Efficiency: Optimize your experimental scale to reduce the volume of solvents and reagents used. For example, newer solid-phase peptide synthesis (SPPS) protocols focus on significantly reducing solvent usage.[10]
By adhering to these detailed procedures, researchers can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Available at: [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. Available at: [Link]
-
Methods for Removing the Fmoc Group. (2017). ResearchGate. Available at: [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Protocol for the purification, analysis, and handling of acyl carrier proteins. (2021). STAR Protocols via NIH. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Welcome to your essential guide for the safe handling of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed, step-by-step framework for personal protective equipment (PPE) and operational protocols, ensuring both the integrity of your research and the well-being of your team.
Understanding the Compound and Associated Risks
This compound is a specialized amino acid derivative designed for peptide synthesis, particularly for creating lipopeptides. Its structure combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a cysteine residue that has been modified with two palmitoyl fatty acid chains. This lipidation enhances the hydrophobic properties of the resulting peptide, which can be beneficial for applications such as drug delivery and membrane protein studies.[1]
The primary risks associated with handling this compound and its related processes stem from:
-
The compound itself: As a fine powder, it can be easily inhaled, and its long-term toxicological properties are not well-documented.[2]
-
Reagents used in Solid-Phase Peptide Synthesis (SPPS): The SPPS workflow involves hazardous chemicals, including but not limited to:
-
Solvents: N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used and are considered hazardous.[3][4]
-
Deprotection Agents: Piperidine is a frequently used base for Fmoc removal and is toxic.[5][6][7]
-
Cleavage Agents: Trifluoroacetic acid (TFA) is a strong, corrosive acid used to cleave the synthesized peptide from the resin.[8][9]
-
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE protocol is non-negotiable when working with this compound and throughout the SPPS process.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against the chemical powder and solvents. Double-gloving is recommended when handling concentrated reagents like TFA.[2] |
| Eye Protection | Chemical splash goggles | Protects against splashes of solvents and corrosive reagents. Standard safety glasses are insufficient.[2][10] |
| Lab Coat | Full-length, buttoned lab coat | Protects skin and personal clothing from contamination.[2][10] |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped items.[2] |
Step-by-Step Operational and Disposal Plans
This section provides a detailed workflow for handling this compound, from initial receipt to final disposal, with specific PPE guidance for each stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[11][12] For long-term storage, refrigeration at or below -20°C is recommended.[11]
-
Equilibration: Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which can degrade the compound.[11]
Weighing and Solution Preparation
This stage presents a significant risk of powder inhalation and contamination.
-
Work Area: Conduct all weighing and solution preparation inside a certified chemical fume hood.[2][13]
-
PPE:
-
Wear your core PPE: nitrile gloves, chemical splash goggles, and a buttoned lab coat.
-
For weighing, consider using an anti-static weighing dish to minimize powder dispersal.[2]
-
-
Procedure:
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of powder.
-
Close the container tightly after use.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Use in Solid-Phase Peptide Synthesis (SPPS)
The SPPS process involves multiple steps with varying chemical hazards.
-
Fmoc Deprotection:
-
Coupling: The coupling of the amino acid to the growing peptide chain involves various reagents that should be handled with the standard core PPE.
-
Washing: Washing steps use large volumes of solvents like DMF or DCM. While less hazardous than other reagents, prolonged exposure should be avoided by working in a well-ventilated area or fume hood.[15]
-
Cleavage:
-
Hazard: This is one of the most hazardous steps, involving the use of a strong, corrosive acid like TFA.[8][9]
-
PPE:
-
Double-glove with nitrile gloves.
-
Wear chemical splash goggles and a face shield .
-
Use a chemical-resistant apron over your lab coat.
-
-
Procedure: Perform the cleavage in a fume hood, and add the TFA slowly to the resin.[8][16]
-
Disposal Plan
Proper waste management is crucial to ensure safety and environmental compliance.
-
Solid Waste:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.
-
Weighing paper, pipette tips, etc.: All disposables that have come into contact with the chemical should be disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Solvent Waste: Collect all solvent waste from the synthesis (DMF, DCM, etc.) in a clearly labeled, sealed hazardous waste container.
-
TFA Waste: TFA waste should be collected separately in a designated, acid-resistant container. Do not mix with other organic solvents unless specified by your institution's waste disposal guidelines.
-
Aqueous Waste: Any aqueous waste should be collected and disposed of according to your local regulations. Do not pour any chemical waste down the drain.[2]
-
Visualization of Workflows
Handling Workflow
Caption: Workflow for handling this compound.
Disposal Workflow
Caption: Waste segregation and disposal plan.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have a spill kit readily available and be familiar with your institution's emergency response procedures.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.
- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
- National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis.
- JoVE. (2011, November 30). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology.
- ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- National Center for Biotechnology Information. (2023, December 9). Total wash elimination for solid phase peptide synthesis.
- Chem-Impex. (n.d.). Fmoc-S-[(S-2,3-bis(palmitoyloxy)propyl]-L-cysteine.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis.
- NCBioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube.
- AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
- Southern Biological. (2023, September 22). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit.
- Southern Biological. (2018, October 23). Amino Acid Set - SAFETY DATA SHEET.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biovera.com.au [biovera.com.au]
- 3. biotage.com [biotage.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 14. bachem.com [bachem.com]
- 15. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
